Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-9(7-13)12-8/h8-9,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDAEKDIOQXLLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619829 | |
| Record name | tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201162-53-0 | |
| Record name | 1,1-Dimethylethyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201162-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate from Pyroglutamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust synthetic pathway for the preparation of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate, a valuable building block in medicinal chemistry, starting from readily available pyroglutamic acid. The synthesis leverages key transformations including esterification, amide activation, cyclization, and strategic protection-deprotection steps to afford the target compound. This document provides a comprehensive overview of the experimental procedures, quantitative data, and a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis commences with the protection of the carboxylic acid and N-methylation of pyroglutamic acid. The core bicyclic structure is then forged through a sequence involving amide activation and subsequent intramolecular cyclization. The final steps involve reduction of the amide functionality and introduction of the tert-butoxycarbonyl (Boc) protecting group to yield the desired product.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound from pyroglutamic acid. The presented protocols are a synthesis of established methodologies, primarily adapted from the work of Singh et al. (2007) and Pichlmair et al. (2004).
Step 1: Synthesis of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (2)
Pyroglutamic acid (1) is first converted to its methyl ester and N-methylated in a one-pot procedure.
Experimental Protocol:
To a solution of pyroglutamic acid (1) in a suitable solvent, a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate) are added. The reaction is stirred at room temperature until completion. The resulting methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (2) is then isolated and purified by standard procedures.
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 2 | Pyroglutamic acid (1) | Not specified | Not specified | Not specified | [1] |
Step 2: Synthesis of Methyl 1-methyl-5-thioxopyrrolidine-2-carboxylate (3)
The lactam (2) is converted to the corresponding thiolactam (3) using Lawesson's reagent.
Experimental Protocol:
Lactam 2 is dissolved in anhydrous tetrahydrofuran (THF) and treated with Lawesson's reagent. The reaction mixture is stirred at room temperature until the starting material is consumed. The product, thiolactam 3 , is purified by column chromatography.[1]
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 3 | 2 | Lawesson's reagent | Anhydrous THF | 78 | [1] |
Step 3: Synthesis of Intermediate 5
Thiolactam 3 undergoes further transformation to yield intermediate 5 .
Experimental Protocol:
Detailed experimental conditions for this step were not fully available in the reviewed literature.
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 5 | 3 | Not specified | Not specified | 65 | [1] |
Step 4: Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one (6)
The formation of the bicyclic amide is a key step in the synthesis.
Experimental Protocol:
Intermediate 5 is subjected to conditions that facilitate the intramolecular cyclization to form the 3,8-diazabicyclo[3.2.1]octane ring system.
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 6 | 5 | Not specified | Not specified | 79 | [1] |
Step 5: Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane (7)
The bicyclic amide (6) is reduced to the corresponding diamine (7).
Experimental Protocol:
A solution of bicyclic amide 6 in anhydrous THF is added dropwise to a suspension of lithium aluminum hydride (LAH) pellets in anhydrous THF under reflux. The reaction mixture is refluxed for 24 hours. After workup, the product 7 is purified by column chromatography.[1]
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 7 | 6 | Lithium aluminum hydride (LAH) | Anhydrous THF | 77 | [1] |
Step 6: Demethylation and Boc Protection
The final steps involve the removal of the N-methyl group and subsequent protection of the secondary amine with a Boc group to yield the target compound, this compound. While a direct protocol for this specific transformation from compound 7 was not found, a general procedure for N-demethylation followed by Boc protection is a standard synthetic transformation. A plausible route would involve demethylation using a reagent like 1-chloroethyl chloroformate followed by methanolysis, and then reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Summary of Quantitative Data
| Step | Product | Starting Material | Yield (%) |
| 2 | 3 | 2 | 78 |
| 3 | 5 | 3 | 65 |
| 4 | 6 | 5 | 79 |
| 5 | 7 | 6 | 77 |
Visualizing the Synthesis
The following diagrams illustrate the synthetic pathway and logical workflow.
Caption: Synthetic pathway from pyroglutamic acid.
Caption: General experimental workflow for each synthetic step.
References
tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate CAS number and properties
CAS Number: 201162-53-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides a representative synthetic protocol, details characterization methods, and explores its application in the development of novel therapeutics, particularly as a scaffold for Poly (ADP-ribose) polymerase (PARP) inhibitors.
Core Properties and Data
This compound is a bicyclic diamine derivative protected with a tert-butoxycarbonyl (Boc) group. This structural motif is of significant interest in drug discovery due to its rigid conformation, which can lead to higher binding affinity and selectivity for biological targets.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 201162-53-0 | [1][2] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 212.29 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 71.0 to 75.0 °C | |
| Purity | ≥95% - >98% (typical commercial grades) | [3] |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. | |
| Storage | Store at room temperature or under inert gas at 2–8 °C for long-term stability. | [2] |
Structural and Identification Data
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Boc-3,8-diazabicyclo[3.2.1]octane, 3,8-Diazabicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester | [1] |
| InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-9(7-13)12-8/h8-9,12H,4-7H2,1-3H3 | [1] |
| InChIKey | PSDAEKDIOQXLLC-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)N1CC2CCC(C1)N2 | [1] |
Synthesis and Characterization
The synthesis of the 3,8-diazabicyclo[3.2.1]octane core is a critical step and can be achieved through various multi-step sequences. A common strategy involves the construction of a substituted piperidine or pyridine precursor followed by cyclization to form the bicyclic system.
Representative Synthetic Pathway
A generalized synthetic approach involves the formation of the bicyclic core, followed by protection of one of the nitrogen atoms. The following diagram outlines a conceptual workflow for the synthesis.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Core
One established method for the synthesis of the 3,8-diazabicyclo[3.2.1]octane core involves a multi-step process starting from readily available materials. A key intermediate, 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, can be synthesized and subsequently reduced and deprotected to yield the core structure.
Step 1: Synthesis of 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane The synthesis can start from 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione. This imide is reduced using a strong reducing agent like sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) in an appropriate solvent such as toluene at room temperature. This reaction reduces the dione to the corresponding diamine.
Step 2: N-Debenzylation The resulting 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane is then subjected to catalytic hydrogenation to remove the benzyl protecting groups. This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent like ethanol. This step yields the free 3,8-diazabicyclo[3.2.1]octane, often as a dihydrochloride salt.
Step 3: Selective N-Boc Protection The unprotected 3,8-diazabicyclo[3.2.1]octane is then selectively protected at the N3 position. This is achieved by reacting the diamine with di-tert-butyl dicarbonate ((Boc)₂O) under controlled conditions, often in the presence of a base, to yield this compound.
Characterization Protocol
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic core protons and a distinct singlet for the nine protons of the tert-butyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 11 carbon atoms in their unique chemical environments.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 213.2.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound.
Application in Drug Development: A Scaffold for PARP Inhibitors
The 3,8-diazabicyclo[3.2.1]octane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. One of the most significant applications of this scaffold is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.
PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[4][5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[6]
The rigid 3,8-diazabicyclo[3.2.1]octane core serves as a robust anchor to which various pharmacophoric groups can be attached to create potent and selective PARP inhibitors.
PARP-1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action for PARP inhibitors.
Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biologically active molecules. Its rigid bicyclic structure makes it an ideal scaffold for designing potent and selective inhibitors of various enzymes, with a particularly prominent role in the development of PARP inhibitors for cancer therapy. This guide provides essential technical information to support researchers and drug development professionals in leveraging the potential of this important chemical entity.
References
- 1. This compound | C11H20N2O2 | CID 21904757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 5. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting [termedia.pl]
The 3,8-Diazabicyclo[3.2.1]octane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3,8-diazabicyclo[3.2.1]octane core is a conformationally constrained, saturated bicyclic heterocycle that has emerged as a significant "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric groups, enabling high-affinity and selective interactions with a variety of biological targets. This technical guide delves into the discovery, synthesis, and pharmacological significance of this remarkable scaffold, providing detailed experimental protocols, quantitative biological data, and visual representations of key concepts to aid researchers in the field of drug development.
Discovery and Significance
The 3,8-diazabicyclo[3.2.1]octane scaffold has garnered considerable attention in drug discovery programs due to its presence in a number of biologically active compounds.[1] Its rigid structure is key to its utility, as it reduces the entropic penalty of binding to a biological target and allows for the exploration of chemical space in a more defined manner. This has led to the development of potent and selective ligands for a range of targets, most notably within the central nervous system (CNS).
Derivatives of this scaffold have shown significant promise as analgesics, acting as potent ligands for nicotinic acetylcholine receptors (nAChRs), and as antiproliferative agents for the treatment of cancer. The versatility of the scaffold, with two nitrogen atoms available for substitution, allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for lead optimization campaigns.
Synthetic Strategies
Several synthetic routes to the 3,8-diazabicyclo[3.2.1]octane core have been developed, allowing for the creation of a diverse range of derivatives. A common and effective method involves the reduction of a 3,8-diazabicyclo[3.2.1]octane-2,4-dione intermediate.
General Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Core
A versatile synthesis starts from the commercially available 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione. This intermediate can be selectively debenzylated at the N3 position, followed by reduction of the dione to yield the core scaffold.
Pharmacological Applications
The 3,8-diazabicyclo[3.2.1]octane scaffold has been successfully employed in the development of compounds targeting two major therapeutic areas: pain management and oncology.
Analgesic Agents: Nicotinic Acetylcholine Receptor Modulators
A significant breakthrough in the application of this scaffold was the discovery of potent analgesic agents structurally related to the natural product epibatidine. These compounds primarily target the α4β2 subtype of the nicotinic acetylcholine receptor.
One of the most potent analogues is 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (referred to as compound 1a ).[2] Binding studies have confirmed its high affinity for the α4β2 nAChR.[2]
Table 1: In Vitro Activity of Analgesic Compound 1a
| Compound | Target | Assay Type | Ki (nM) | Reference |
| 1a | α4β2 nAChR | Radioligand Binding ([3H]cytisine) | 4.1 ± 0.21 | [2] |
| (-)-Epibatidine | α4β2 nAChR | Radioligand Binding ([3H]cytisine) | 0.042 ± 0.036 |
The analgesic effects of these compounds are mediated by the activation of central nicotinic receptors, a mechanism distinct from that of opioid analgesics.[2] This is supported by the fact that the analgesic effect is not antagonized by naloxone, but is blocked by the nicotinic antagonist mecamylamine.[2]
Antiproliferative Agents
More recently, N3,N8-disubstituted derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have been investigated for their anticancer properties. These compounds have demonstrated significant in vitro growth-inhibitory activities against a range of human tumor cell lines.
A series of N,N'-bis(2-(3,4,5-trimethoxyphenyl)pyridin-4-yl)methyl)-3,8-diazabicyclo[3.2.1]octane derivatives have shown particular promise, with some compounds exhibiting IC50 values in the low micromolar range.[3]
Table 2: In Vitro Antiproliferative Activity of Selected 3,8-Diazabicyclo[3.2.1]octane Derivatives
| Compound | CCRF-CEM (Leukemia) IC50 (µM) | SK-MEL-28 (Melanoma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |
| 2a | 2.5 | 14 | 4 | 8 | [3] |
| 2b | 3 | 7 | 12 | 6 | [3] |
Experimental Protocols
Synthesis of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a)
This protocol is a composite based on reported synthetic schemes.
Step 1: Protection of 3-benzyl-3,8-diazabicyclo[3.2.1]octane To a solution of 3-benzyl-3,8-diazabicyclo[3.2.1]octane (1.0 eq) in anhydrous dichloromethane, di-tert-butyl dicarbonate (1.1 eq) is added. The mixture is stirred overnight at room temperature under a nitrogen atmosphere. The solvent is removed under reduced pressure, and the crude product, tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, is used in the next step without further purification.
Step 2: Debenzylation The product from Step 1 is dissolved in ethanol, and 10% palladium on carbon (10% w/w) is added. The mixture is hydrogenated at 3 atm for 3 hours at room temperature. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate.
Step 3: N-Arylation The product from Step 2 (1.0 eq), 3,6-dichloropyridazine (1.0 eq), and triethylamine (1.1 eq) are refluxed in toluene for 12 hours. The reaction mixture is cooled, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to give tert-butyl 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate.
Step 4: Deprotection The purified product from Step 3 is dissolved in a solution of hydrochloric acid in diethyl ether and stirred overnight at room temperature. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) as its hydrochloride salt.
α4β2 nAChR Radioligand Binding Assay
This protocol is based on standard procedures for nAChR binding assays.[4]
Materials:
-
Membranes from cells expressing human α4β2 nAChR
-
[3H]cytisine (Radioligand)
-
Nicotine (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
-
Test compounds (e.g., compound 1a )
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]cytisine solution (final concentration ~0.6 nM), and 50 µL of the test compound solution.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of nicotine (e.g., 10 µM) instead of the test compound.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation.
-
Incubate the plate at 4°C for 120 minutes.[4]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for the test compound. The Ki value can be calculated using the Cheng-Prusoff equation.
Hot Plate Analgesia Test
This is a standard behavioral test to assess the analgesic properties of compounds in rodents.[1][5][6]
Apparatus:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent cylindrical retainer to keep the animal on the hot plate.
-
Timer.
Procedure:
-
Acclimatize the animals (e.g., mice) to the testing room for at least 30 minutes before the experiment.
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 1°C).[1]
-
Administer the test compound (e.g., compound 1a ) or vehicle control to the animals via the desired route (e.g., subcutaneous injection).
-
At a predetermined time after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal on the hot plate and start the timer.[7]
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency time to the first nociceptive response.
-
A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Compare the latencies of the drug-treated groups to the vehicle-treated group to determine the analgesic effect.
Drug Discovery Workflow
The discovery and development of drugs based on the 3,8-diazabicyclo[3.2.1]octane scaffold typically follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.
Conclusion
The 3,8-diazabicyclo[3.2.1]octane scaffold represents a highly versatile and valuable core structure in medicinal chemistry. Its rigid framework allows for the design of potent and selective modulators of various biological targets. The successful development of analgesic and antiproliferative agents based on this scaffold highlights its potential for addressing significant unmet medical needs. The synthetic strategies and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this privileged scaffold and to develop novel drug candidates for a range of diseases.
References
- 1. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor [authors.library.caltech.edu]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. iris.unife.it [iris.unife.it]
- 7. bicycletherapeutics.com [bicycletherapeutics.com]
An In-depth Technical Guide to the Fundamental Reactions of tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental reactions involving tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate, a versatile bicyclic diamine scaffold crucial in medicinal chemistry. Due to its conformationally rigid structure and the presence of two differentially protected nitrogen atoms, this molecule serves as a valuable building block for the synthesis of a wide array of biologically active compounds. This document details key synthetic transformations, including N-alkylation, N-arylation, acylation, reductive amination, and Boc deprotection. For each reaction class, detailed experimental protocols and quantitative data on yields and conditions are presented. Furthermore, this guide elucidates the role of this scaffold in the development of novel therapeutics by illustrating its incorporation into molecules targeting the nicotinic acetylcholine receptor (nAChR) pathway for analgesia and the KRAS-G12D signaling pathway in oncology.
Introduction
This compound is a heterocyclic compound featuring a rigid bicyclic core with nitrogen atoms at the 3 and 8 positions. The tert-butoxycarbonyl (Boc) protecting group at the N3 position allows for selective functionalization of the N8 position. Conversely, the isomeric tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, with the Boc group at N8, allows for reactions at the N3 position. The defined stereochemistry of this scaffold is instrumental in creating molecules with specific spatial arrangements, a critical aspect in the design of targeted therapeutics. This guide focuses on the key reactions that enable the chemical modification of this important synthetic intermediate.
Core Reactions and Methodologies
The reactivity of this compound is primarily centered around the nucleophilicity of the unprotected secondary amine at the N8 position. The Boc-protected amine at N3 is generally unreactive under basic and nucleophilic conditions but can be deprotected under acidic conditions.
N-Arylation: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives. This reaction is widely used to couple the diazabicyclo[3.2.1]octane core with various aryl and heteroaryl halides.
Quantitative Data for N-Arylation Reactions
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine | Not Specified | DIPEA | MeCN | RT | Not specified | 71.78[1] |
| 2-bromopyridine or 3-bromoquinoline | 3rd Gen. Buchwald precatalyst | NaOtBu/Cs2CO3 | Not specified | Not specified | Not specified | 13-79[2] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [3]
-
To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), cesium carbonate (2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) with a suitable phosphine ligand (e.g., BINAP, 0.08 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous toluene via syringe.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 8-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent such as ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl derivative.
Boc Deprotection
Removal of the Boc protecting group is a fundamental step to enable further functionalization at the N3 position. This is typically achieved under acidic conditions.
Quantitative Data for Boc Deprotection
| Acid | Solvent | Temp. (°C) | Time | Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 2.5 h | Typically quantitative[4][5] |
| HCl | Dioxane | 0 to RT | Varies | Typically quantitative[5] |
Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA) [4]
-
Dissolve the Boc-protected substrate (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (e.g., 5-10 equivalents, or as a 20% solution in DCM) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can be used directly or neutralized by partitioning between an organic solvent (e.g., DCM or ethyl acetate) and an aqueous basic solution (e.g., saturated NaHCO₃ or 1M NaOH).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Acylation
The unprotected N8 amine can be readily acylated using acid chlorides, anhydrides, or by coupling with carboxylic acids.
Experimental Protocol: Acylation with a Carboxylic Acid using a Coupling Agent
-
To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent (e.g., EDC·HCl, 1.2 equiv.) and an activator (e.g., HOBt, 1.2 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Add this compound (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS), typically for 12-24 hours.
-
Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reductive Amination
Reductive amination with aldehydes or ketones provides a direct method for N-alkylation of the N8 position.
Experimental Protocol: Reductive Amination [6]
-
Dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dichloroethane (DCE).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), to the mixture. A small amount of acetic acid can be added to catalyze imine formation.
-
Stir the reaction at room temperature for 1-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Application in Drug Discovery: Signaling Pathways and Workflows
The 3,8-diazabicyclo[3.2.1]octane scaffold is a key component in the development of novel therapeutics targeting various diseases. Its rigid structure allows for precise orientation of pharmacophoric elements, leading to high-affinity interactions with biological targets.
Modulation of the Nicotinic Acetylcholine Receptor (nAChR) Pathway for Analgesia
Derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized as potent analgesics that act on the nicotinic acetylcholine receptor (nAChR) system.[7][8] Activation of specific nAChR subtypes, such as α4β2, in the central nervous system can modulate descending inhibitory pain pathways, offering a non-opioid mechanism for pain relief.[9][10]
Caption: nAChR signaling pathway in analgesia.
Inhibition of the KRAS-G12D Signaling Pathway in Cancer
The KRAS protein is a critical node in signaling pathways that control cell growth and proliferation. The G12D mutation results in a constitutively active KRAS protein, a driver in many cancers, including pancreatic and colorectal cancer.[11][12] this compound has been utilized as a key building block in the synthesis of potent and selective noncovalent inhibitors of KRAS-G12D.[1][13] These inhibitors bind to a pocket on the mutant protein, disrupting its downstream signaling.
Caption: KRAS-G12D signaling pathway and its inhibition.
General Experimental Workflow
The synthesis of functionalized derivatives of this compound typically follows a structured workflow from initial coupling to final product characterization.
Caption: General experimental workflow for synthesis.
Conclusion
This compound is a cornerstone building block in modern drug discovery. The fundamental reactions outlined in this guide—N-arylation, acylation, reductive amination, and Boc deprotection—provide a robust toolkit for medicinal chemists to access a diverse range of novel chemical entities. The successful application of this scaffold in developing modulators for complex biological targets such as nAChRs and mutant KRAS proteins underscores its significance. The detailed protocols and structured data presented herein are intended to facilitate further research and accelerate the development of next-generation therapeutics.
References
- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Neuronal nicotinic receptors as analgesic targets: It’s a winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The therapeutic potential of nicotinic acetylcholine receptor agonists for pain control | Semantic Scholar [semanticscholar.org]
- 11. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile bicyclic diamine, tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate. This compound serves as a crucial building block in medicinal chemistry and drug development. Due to the limited availability of complete, publicly accessible experimental spectra, this guide combines available experimental data with predicted spectroscopic information to offer a valuable resource for characterization and quality control.
Chemical Structure and Properties
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, making it an attractive scaffold for drug design.
DOT Script for Chemical Structure:
Figure 1. Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Mass Spectrometry (MS)
Mass spectrometry data is crucial for confirming the molecular weight of the compound.
| Adduct | Experimental m/z | Predicted m/z | Source |
| [M+H]⁺ | 213 | 213.15976 | ChemicalBook[1] |
| [M+Na]⁺ | - | 235.14170 | PubChem |
| [M+K]⁺ | - | 251.11564 | PubChem |
| [M+NH₄]⁺ | - | 230.18630 | PubChem |
Table 1. Mass Spectrometry Data. The experimental value was obtained by DC1/NH3 analysis[1]. Predicted values are from PubChem.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the lack of publicly available experimental NMR spectra, predicted ¹H and ¹³C NMR data are provided below. These predictions are based on computational models and serve as a guide for spectral interpretation.
¹H NMR (Predicted)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| t-Bu | ~1.45 | singlet | 9H |
| Bicyclic Protons | 1.5 - 4.0 | multiplet | 11H |
Table 2. Predicted ¹H NMR Data.
¹³C NMR (Predicted)
| Carbon Assignment | Chemical Shift (ppm) |
| t-Bu (CH₃) | ~28 |
| t-Bu (quaternary C) | ~80 |
| Bicyclic CH₂ | 25 - 55 |
| Bicyclic CH | 50 - 65 |
| C=O (carbamate) | ~155 |
Table 3. Predicted ¹³C NMR Data.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (secondary amine) | Stretch | 3300 - 3500 (weak) |
| C-H (alkane) | Stretch | 2850 - 2960 |
| C=O (carbamate) | Stretch | 1680 - 1700 (strong) |
| C-N | Stretch | 1000 - 1250 |
| C-O | Stretch | 1000 - 1300 |
Table 4. Expected Infrared Absorption Bands.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300-600 MHz is suitable.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 0-220 ppm.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the instrument's sensitivity.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas Flow and Temperature: Optimized for stable spray and efficient desolvation.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.
Figure 2. Logical workflow for spectroscopic analysis.
References
Navigating the Physicochemical Landscape of tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this guide focuses on established principles, general characteristics of structurally related compounds, and detailed, best-practice experimental protocols for determining these crucial physicochemical properties.
Core Physicochemical Properties
This compound is a bicyclic diamine derivative where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. This structural feature significantly influences its physical and chemical properties.
| Property | Value/Information | Source |
| CAS Number | 201162-53-0 | [1][2][3] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [2][3] |
| Molecular Weight | 212.29 g/mol | [2] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 71.0 - 75.0 °C | |
| Purity | >98.0% (GC) |
Solubility Profile
General Solubility Characteristics:
-
Water: Expected to be poorly soluble to insoluble.
-
Organic Solvents: Generally soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).
To address the lack of specific data, the following section provides detailed protocols for determining both kinetic and thermodynamic solubility.
Experimental Protocols for Solubility Determination
1. Kinetic Solubility Assay (High-Throughput Screening)
This method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[4][5][6]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
-
Quantification (Optional): Alternatively, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve.[4]
2. Thermodynamic (Equilibrium) Solubility Assay
This method determines the solubility of the solid compound at equilibrium and is considered the gold standard.[7][8][9][10]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and organic solvents.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve.
-
Solid-State Analysis (Optional): Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or solvation).
Stability Profile
The stability of this compound is crucial for its storage, handling, and application in multi-step syntheses. The primary points of potential degradation are the Boc-protecting group and the bicyclic amine core.
General Stability Characteristics:
-
pH Stability: The Boc group is known to be labile under acidic conditions, leading to its removal and the formation of the free diamine.[11][12] It is generally stable under neutral and basic conditions.[13][14] The bicyclic amine core is typically stable under a wide range of pH conditions, although strong oxidizing conditions should be avoided.
-
Thermal Stability: While a specific decomposition temperature is not reported, the compound is a solid with a melting point of 71.0 - 75.0 °C, suggesting reasonable thermal stability at ambient temperatures.
-
Light Stability: Specific photostability data is unavailable. For long-term storage, it is prudent to protect the compound from light.[15]
Experimental Protocol for Stability Assessment (as per ICH Q1A Guidelines)
This protocol outlines a systematic approach to evaluate the stability of this compound under various environmental conditions.[1][16][17][18][19]
Methodology:
-
Forced Degradation (Stress Testing):
-
Acidic Conditions: Dissolve the compound in a solution of a strong acid (e.g., 0.1 M HCl) and monitor for degradation over time at room temperature and elevated temperatures (e.g., 60 °C).
-
Basic Conditions: Dissolve the compound in a solution of a strong base (e.g., 0.1 M NaOH) and monitor for degradation under the same temperature conditions.
-
Oxidative Conditions: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) and monitor for degradation.
-
Photostability: Expose the solid compound and a solution of the compound to light conditions as specified in ICH Q1B guidelines.
-
Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 80 °C) and humidity.
-
Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) to determine the extent of degradation and identify any major degradants.
-
-
Long-Term and Accelerated Stability Studies:
-
Sample Preparation: Store accurately weighed samples of the compound in appropriate containers under various conditions as defined by ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated).
-
Testing Schedule: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated), withdraw samples and analyze them for appearance, purity (by HPLC), and the presence of any degradation products.[16]
-
Data Evaluation: Evaluate the data to establish a re-test period and recommend appropriate storage conditions.
-
Visualization of Physicochemical Characterization Workflow
Since no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a logical workflow for its comprehensive physicochemical characterization.
Caption: Workflow for Physicochemical Characterization.
This guide provides a framework for understanding and evaluating the critical properties of this compound. The detailed experimental protocols offer a starting point for researchers to generate the specific data required for their drug discovery and development programs.
References
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. This compound | C11H20N2O2 | CID 21904757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 201162-53-0 [chemicalbook.com]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. evotec.com [evotec.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. database.ich.org [database.ich.org]
- 17. mastercontrol.com [mastercontrol.com]
- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Preliminary Biological Screening of 3,8-Diazabicyclo[3.2.1]octane Derivatives: A Technical Guide
This guide provides an in-depth overview of the preliminary biological screening of derivatives based on the 3,8-diazabicyclo[3.2.1]octane scaffold. This versatile bicyclic structure has garnered significant attention in medicinal chemistry, serving as a core for developing therapeutic agents targeting a range of biological targets, including those involved in cancer, pain, and neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative biological data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation
The biological activities of various 3,8-diazabicyclo[3.2.1]octane derivatives are summarized in the following tables for comparative analysis.
Table 1: Antiproliferative Activity of N3/8-Disubstituted 3,8-Diazabicyclo[3.2.1]octane Analogues
| Compound | Substitution Pattern | Cell Line | IC50 (µM) |
| 2a | 3,8-bis[2-(3,4,5-trimethoxyphenyl)pyridyl-4-yl)methyl] | CCRF-CEM | Low micromolar range |
| 2a | SKMEL28 | 4-14 | |
| 2a | SKMES-1 | 4-14 | |
| 2a | HepG2 | 4-14 | |
| 2a | DU145 | 4-14 | |
| 2b | N3/8-methoxypyridylmethyl | Leukemia cell lines | up to 3 |
| 2j | Chloro derivative | CCRF-CEM | Significant cytotoxicity |
| 2m | Unsubstituted bisphenyl pyridylmethyl | Various cell lines | Moderate cytotoxicity |
Data extracted from a study on the antiproliferative properties of these analogues.[1]
Table 2: Analgesic and Nicotinic Receptor Binding Activity
| Compound | Assay | Dose/Parameter | Result |
| 1a | Hot Plate Assay (mice) | 1 mg/kg (subcutaneous) | Significant increase in pain threshold |
| 1a | Abdominal Constriction Test (mice) | 5 mg/kg | Good protection |
| 1a | Abdominal Constriction Test (mice) | 20 mg/kg | Complete prevention of constrictions |
| 1a | α4β2 nAChR Binding ([3H]cytisine competition) | Ki | 4.1 ± 0.21 nM |
Compound 1a is 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane. The analgesic effects were not antagonized by naloxone but were prevented by mecamylamine, suggesting a nicotinic mechanism.[2][3]
Table 3: Mu-Opioid Receptor (MOR) Agonist Activity
| Compound | Assay | EC50 (nM) | Emax (%) |
| 1 | cAMP Assay | 0.26 | Potent agonist |
| 2 | cAMP Assay | 0.39 | Potent agonist |
| Morphine | cAMP Assay | 7.64 | - |
| Fentanyl | cAMP Assay | 0.21 | - |
Compounds 1 and 2 are N-(3-hydroxyphenyl)-3,8-diazabicyclooctanes and were found to be potent MOR agonists.[4]
Table 4: PARP Inhibitory and Antiproliferative Activity of 4-Hydroxyquinazoline Derivatives with a 3,8-Diazabicyclo[3.2.1]octane Moiety
| Compound | Cell Line | IC50 (µM) |
| B1 | HCT-15 (PARPi-resistant) | Potent activity |
| B1 | HCC1937 (PARPi-resistant) | Potent activity |
| Olaparib | HCT-15 (PARPi-resistant) | 45.53 ± 3.13 |
Compound B1 demonstrated significant antitumor activity both in vitro and in vivo.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of the 3,8-diazabicyclo[3.2.1]octane derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
-
Cell Culture: Human tumor cell lines (e.g., CCRF-CEM, SKMEL28, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a density that allows for logarithmic growth during the incubation period.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle alone.
-
Incubation: The plates are incubated for a period that allows untreated control cells to undergo at least three rounds of multiplication.
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The concentration of the compound required to reduce cell proliferation by 50% (IC50) is calculated from the dose-response curves.
Analgesic Activity Assessment (Hot Plate Test)
The hot plate test is a behavioral model used to evaluate the analgesic efficacy of compounds against thermal pain.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Animal Acclimation: Mice are allowed to acclimate to the testing room environment before the experiment.
-
Baseline Latency: Each mouse is placed on the hot plate, and the time taken to elicit a nociceptive response (e.g., licking of the hind paw or jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.
-
Compound Administration: The test compounds are administered to the animals, typically via subcutaneous or intraperitoneal injection. A control group receives the vehicle.
-
Post-treatment Latency: At specific time points after compound administration, the mice are again placed on the hot plate, and the latency to the nociceptive response is measured.
-
Data Analysis: A significant increase in the post-treatment latency compared to the baseline and control group indicates an analgesic effect.
Nicotinic Acetylcholine Receptor Binding Assay ([3H]Cytisine Competition Assay)
This in vitro assay determines the binding affinity of test compounds to a specific subtype of nicotinic acetylcholine receptors (nAChRs).
-
Membrane Preparation: Membranes from cells or tissues expressing the target nAChR subtype (e.g., α4β2) are prepared.
-
Assay Buffer: A suitable buffer is used for the binding assay.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]cytisine) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters, which represents the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mu-Opioid Receptor Functional Assay (cAMP Assay)
This assay measures the ability of a compound to activate mu-opioid receptors (MORs), which are G-protein coupled receptors that inhibit adenylyl cyclase.
-
Cell Culture: A cell line expressing the human mu-opioid receptor is used.
-
Cell Stimulation: The cells are treated with varying concentrations of the test compound in the presence of forskolin (an adenylyl cyclase activator).
-
cAMP Measurement: The intracellular levels of cyclic adenosine monophosphate (cAMP) are measured using a commercially available kit (e.g., a competitive immunoassay with a fluorescent or luminescent readout).
-
Data Analysis: The ability of the test compound to inhibit the forskolin-induced accumulation of cAMP is quantified. The concentration of the compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Mandatory Visualization
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate a generalized experimental workflow for in vitro screening and a key signaling pathway associated with the biological activity of some 3,8-diazabicyclo[3.2.1]octane derivatives.
References
The Enduring Legacy of Diazabicyclooctane: A Technical Guide to its Chemistry and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazabicyclo[2.2.2]octane, commonly known by its acronym DABCO, is a highly versatile and widely utilized bicyclic tertiary amine. Its unique cage-like structure, combining steric accessibility to the nitrogen lone pairs with significant nucleophilic and basic character, has cemented its importance across a vast spectrum of chemical disciplines. From its foundational role in polymer chemistry to its intricate applications in complex organic synthesis and modern drug discovery, the study of DABCO continues to be a rich and evolving field. This technical guide provides an in-depth exploration of the history, synthesis, key chemical properties, and diverse applications of diazabicyclooctane, with a focus on providing practical data and detailed experimental insights for researchers and professionals in the chemical and pharmaceutical sciences.
History and Development
The compound now universally known as DABCO has been documented for over a century, initially referred to by the name "quinolidine."[1] However, its systematic synthesis and characterization gained prominence in 1943 through the work of Otto Hromatka and Eva Engel at the University of Vienna. They successfully synthesized DABCO via the cyclization of the dihydrobromide or dihydrochloride salts of 1-(2-bromoethyl)piperazine.[1]
Early synthetic routes were often low-yielding. The commercial viability of DABCO was realized with the development of catalytic thermolysis processes. Modern industrial production primarily involves the catalytic thermolysis of ethylenediamine or ethanolamine over zeolitic catalysts.[1] An idealized conversion from ethanolamine is shown below:
3 H₂NCH₂CH₂OH → N(CH₂CH₂)₃N + NH₃ + 3 H₂O
This advancement in production methodology has made DABCO an inexpensive and readily available reagent, fueling its widespread adoption in both academic and industrial research.
Synthesis of 1,4-Diazabicyclo[2.2.2]octane
While industrial production focuses on high-temperature catalytic processes, laboratory-scale syntheses are crucial for research and derivatization. Here, we provide a detailed protocol for a common laboratory preparation from piperazine.
Experimental Protocol: Laboratory Synthesis from Piperazine
This two-step procedure involves the initial formation of a bis-acylated piperazine intermediate, followed by reduction to yield DABCO.
Step 1: Synthesis of 1,4-Dioxo-1,4-diazacyclohexane (Dioxopiperazine)
-
In a well-ventilated fume hood, dissolve piperazine (86 g, 1 mol) in methanol.
-
To a separate reaction flask equipped with a mechanical stirrer, add dimethyl oxalate (123.9 g, 1.05 mol) and dissolve it in methanol.
-
Add sodium methoxide (4.3 g) to the dimethyl oxalate solution.
-
Slowly add the piperazine solution dropwise to the dimethyl oxalate solution at a temperature of 40°C.
-
After the addition is complete, stir the mixture for 1-2 hours.
-
Filter the resulting precipitate, wash the filter cake with methanol, and dry to obtain the intermediate product, dioxopiperazine.[2]
Step 2: Reduction to 1,4-Diazabicyclo[2.2.2]octane
-
In a high-pressure autoclave, add the dioxopiperazine obtained in Step 1 and dissolve it in tetrahydrofuran.
-
Add palladium on carbon (4.3 g) as the catalyst.
-
Seal the autoclave and heat to 175°C.
-
Pressurize the vessel with hydrogen gas to 5 MPa, maintaining the pressure until it no longer drops, indicating the completion of the reaction.[2]
-
After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst.
-
Rectify the filtrate to remove the tetrahydrofuran.
-
Add ethanol to the residue to form a slurry, filter, and dry the resulting filter cake to obtain the final product, 1,4-diazabicyclo[2.2.2]octane.[2]
Physicochemical Properties
DABCO is a white crystalline solid with a characteristic amine-like odor. Its unique bicyclic structure imparts a set of distinct physical and chemical properties that are central to its reactivity and applications.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂ | |
| Molar Mass | 112.17 g/mol | |
| Melting Point | 156-160 °C | |
| Boiling Point | 174 °C | |
| pKa₁ (conjugate acid) | ~3.0 | [1] |
| pKa₂ (conjugate acid) | ~8.8 | |
| Solubility in Water | 46 g/100 mL (26 °C) |
Core Applications in Organic Synthesis
DABCO's utility in organic synthesis is vast, primarily functioning as a nucleophilic catalyst and a non-nucleophilic base.
The Baylis-Hillman Reaction
One of the most prominent applications of DABCO is as a catalyst in the Baylis-Hillman (or Morita-Baylis-Hillman) reaction. This reaction forms a carbon-carbon bond between the α-position of an activated alkene and an electrophile, typically an aldehyde.[3][4] The resulting products are densely functionalized allylic alcohols.
The reaction is initiated by the nucleophilic addition of DABCO to the activated alkene, forming a zwitterionic enolate intermediate. This intermediate then adds to the aldehyde electrophile. A subsequent proton transfer and elimination of the DABCO catalyst regenerates the catalyst and yields the final product.
This protocol details the reaction between an aromatic aldehyde and acrylamide, demonstrating a practical application of the Baylis-Hillman reaction.
-
To a solution of the aromatic aldehyde (2 mmol) and acrylamide (2 mmol) in a 1:1 mixture of 1,4-dioxane and water (10 mL), add DABCO (2 mmol, 100 mol %).[5]
-
Stir the reaction mixture at room temperature for 12-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to afford the desired 3-hydroxy-2-methylenepropionamide product.[5]
The efficiency of the Baylis-Hillman reaction is dependent on the substrates and reaction conditions. The following table summarizes the yields for the reaction of various aromatic aldehydes with acrylamide using the protocol described above.
| Aromatic Aldehyde | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | 24 | 61 | [5] |
| 4-Chlorobenzaldehyde | 24 | 85 | [5] |
| 4-Methylbenzaldehyde | 48 | 65 | [5] |
| 4-Methoxybenzaldehyde | 48 | 70 | [5] |
| 2-Nitrobenzaldehyde | 24 | 93 | [5] |
| 3-Nitrobenzaldehyde | 24 | 73 | [5] |
| 4-Nitrobenzaldehyde | 24 | 95 | [5] |
Polyurethane Formation
DABCO is a cornerstone catalyst in the production of polyurethane foams. It efficiently catalyzes both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), which are crucial for the formation of the polymer matrix and the cellular structure of the foam, respectively.[6]
DABCO is believed to activate the alcohol (polyol) through hydrogen bonding, increasing its nucleophilicity towards the isocyanate. The proposed mechanism involves the formation of a complex between the alcohol and DABCO, which then reacts with the isocyanate.[7][8]
The following is a general procedure for the laboratory-scale synthesis of rigid polyurethane foam. The precise ratios of components will vary depending on the desired foam properties.
-
In a suitable container, thoroughly mix the polyol, water, silicone surfactant, and the DABCO catalyst to form the "B-side" component.[6]
-
In a separate container, measure the required amount of the isocyanate ("A-side" component), such as polymeric MDI (pMDI).
-
Rapidly add the isocyanate to the polyol mixture and stir vigorously for a short period (typically 5-10 seconds).
-
Immediately pour the reacting mixture into a mold.
-
Observe the cream time, rise time, and tack-free time of the foaming mass.
-
Allow the foam to cure at room temperature or in an oven at a specified temperature.
The concentration of the DABCO catalyst has a significant impact on the reaction kinetics and the final physical properties of the polyurethane foam.
| Catalyst System | Catalyst Loading (% w/w) | Compressive Strength Improvement (%) | Reference |
| DMCHA + DABCO-33LV | 0.35 | 26.4 | [9] |
Applications in Drug Development
The rigid, bicyclic scaffold of DABCO has proven to be a valuable structural motif in medicinal chemistry, particularly in the development of novel therapeutics.
β-Lactamase Inhibitors: Avibactam and Relebactam
The emergence of bacterial resistance to β-lactam antibiotics, largely through the action of β-lactamase enzymes, has spurred the development of β-lactamase inhibitors. Avibactam and relebactam are two prominent examples of non-β-lactam β-lactamase inhibitors that feature a diazabicyclooctane core.[10]
Avibactam is a covalent, reversible inhibitor of a broad spectrum of serine β-lactamases (Classes A, C, and some D). It acylates the active site serine of the enzyme, forming a stable carbamoyl-enzyme intermediate. Unlike many other inhibitors, this reaction is reversible, allowing avibactam to be released and potentially inhibit other enzyme molecules.[3][11]
The synthesis of these complex molecules is a multi-step process. A key starting material for the synthesis of avibactam is (2S,5S)-5-hydroxypiperidine-2-carboxylic acid.[12][13] The synthesis of relebactam often starts from L-pyroglutamic acid.[13]
Experimental Protocol: Key Step in Avibactam Synthesis - Amide Formation
The following protocol describes the conversion of an ester intermediate to the corresponding amide, a crucial step in the synthesis of avibactam.
-
Mix ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate (593.0 g, 2.130 mol) with a 7 M solution of ammonia in methanol (2 L).[5]
-
Stir the reaction mixture at room temperature for 8 hours, monitoring for completion by TLC analysis.
-
Filter the solid product and wash the cake with methanol (2 x 0.5 L).
-
Combine the filtrates and concentrate under vacuum.
-
Add toluene and repeat the concentration to azeotropically remove residual water. The resulting amide can then be carried forward to the subsequent steps of the synthesis.[5]
Conclusion
The chemistry of diazabicyclooctane is a testament to the profound impact that a single, structurally unique molecule can have on the landscape of chemical science. From its early beginnings to its current status as an indispensable tool in both industrial and academic settings, DABCO continues to enable innovation. Its role as a catalyst in fundamental carbon-carbon bond-forming reactions and in the production of essential polymers is well-established. Furthermore, its emergence as a key scaffold in the development of life-saving pharmaceuticals highlights its ongoing relevance. This technical guide has provided a comprehensive overview of the history, synthesis, and multifaceted applications of DABCO, offering valuable data and protocols for researchers. The continued exploration of DABCO and its derivatives promises to unlock new catalytic systems, novel synthetic methodologies, and the next generation of therapeutic agents.
References
- 1. acs.org [acs.org]
- 2. Properties, uses and production process of DABCO - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 3. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. News - The Principle of Catalyst Dabco193 Application in Rigid Polyurethane Foam [mingxuchem.com]
- 7. Computational Study of Catalytic Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. CN108239089B - Method for synthesizing avibactam sodium - Google Patents [patents.google.com]
- 13. Progress on synthesis of relebactam and its key intermediates [hgjz.cip.com.cn]
Conformational Analysis of the 3,8-Diazabicyclo[3.2.1]octane Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,8-diazabicyclo[3.2.1]octane scaffold is a conformationally constrained structural motif of significant interest in medicinal chemistry. Its rigid framework serves as a valuable template for the design of novel therapeutics, including analgesic and antiviral agents. Understanding the conformational preferences of this ring system is paramount for rational drug design and for elucidating structure-activity relationships. This technical guide provides an in-depth analysis of the conformational landscape of the 3,8-diazabicyclo[3.2.1]octane core, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Detailed experimental and computational protocols are provided to facilitate further research in this area.
Introduction
The 3,8-diazabicyclo[3.2.1]octane ring system is a bicyclic diamine characterized by a six-membered piperazine ring fused with a five-membered pyrrolidine ring. This arrangement imparts significant conformational rigidity, making it an attractive scaffold for presenting pharmacophoric elements in a well-defined spatial orientation. Derivatives of this core have shown promising activity as ligands for nicotinic acetylcholine receptors (nAChRs) and μ-opioid receptors, highlighting its therapeutic potential.[1][2]
The conformational behavior of the 3,8-diazabicyclo[3.2.1]octane system is dominated by the puckering of the six-membered piperazine ring, which can, in principle, adopt several conformations, including chair, boat, and twist-boat forms. The relative energies of these conformers dictate the overall shape of the molecule and, consequently, its interaction with biological targets. This guide explores the methods used to characterize these conformational states and presents the key findings from experimental and theoretical studies.
Conformational Landscape
The central question in the conformational analysis of the 3,8-diazabicyclo[3.2.1]octane ring system is the conformational equilibrium of the six-membered piperazine ring. The primary conformers considered are the chair and boat forms.
Chair Conformation
The chair conformation is generally the most stable form for six-membered rings, as it minimizes both torsional and steric strain. In the case of the 3,8-diazabicyclo[3.2.1]octane system, X-ray crystallographic studies of various derivatives have consistently shown the piperazine ring to adopt a chair conformation in the solid state.[3] This conformation provides a stable, low-energy state for the molecule.
Boat Conformation
While higher in energy than the chair form, the boat conformation can be populated, particularly in solution. The energy difference between the chair and boat conformers is relatively small, with theoretical calculations suggesting a boat-chair energy difference (ΔE) in the range of 1.17 to 1.77 kcal/mol for some derivatives.[3] This small energy gap implies that the boat conformation can be thermally accessible and may play a role in the biological activity of these compounds.
Conformational Interconversion
The chair and boat conformations can interconvert through a dynamic process known as ring flipping. This process can be studied using dynamic NMR spectroscopy, which allows for the determination of the energy barriers associated with the interconversion.
Experimental Characterization
NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For the 3,8-diazabicyclo[3.2.1]octane system, proton (¹H) and carbon-¹³ (¹³C) NMR provide valuable information about the geometry and dynamics of the ring system.
3.1.1. ¹H and ¹³C NMR Data
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 3,8-Diazabicyclo[3.2.1]octane Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key ¹H-¹H Coupling Constants (Hz) |
| 1 | 3.72 (dd) | 67.9 | ³J(H1, H2-exo) = 8.0, ³J(H1, H2-endo) = 0.0 |
| 2-exo | - | - | - |
| 2-endo | - | - | - |
| 4 | - | - | - |
| 5 | - | 64.2 | - |
| 6 | 3.34 (d) | 57.6 | - |
| 7 | 4.32 (t) | 49.6 | - |
*Data extracted from a representative derivative.[4] The small ³J(H1, H2-endo) coupling constant is indicative of a dihedral angle close to 90°, which is consistent with a chair conformation. In a study of a 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane derivative in D₂O, the vicinal coupling constants between the C1 proton and the two C2 protons were found to be 1.5 and 2.8 Hz, which also supports a preferred chair conformation in aqueous solution.
3.1.2. Dynamic NMR Spectroscopy
Dynamic NMR (DNMR) experiments, such as temperature-dependent line-shape analysis and exchange spectroscopy (EXSY), can be used to study the kinetics of conformational interconversion between the chair and boat forms. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the activation energy (ΔG‡) for the ring flip.
X-ray Crystallography
Single-crystal X-ray diffraction provides a definitive picture of the molecular structure in the solid state. For several derivatives of 3,8-diazabicyclo[3.2.1]octane, X-ray crystallography has confirmed that the piperazine ring adopts a chair conformation.[3]
Table 2: Selected Crystallographic Bond Lengths and Angles for a 3,8-Diazabicyclo[3.2.1]octane Derivative
| Parameter | Value |
| Bond Lengths (Å) | |
| N(3)-C(2) | 1.465(5) |
| N(3)-C(4) | 1.481(4) |
| N(8)-C(1) | 1.483 |
| N(8)-C(5) | 1.483 |
| C(1)-C(2) | 1.540(6) |
| C(4)-C(5) | 1.535(6) |
| **Bond Angles (°) ** | |
| C(2)-N(3)-C(4) | 111.8 |
| C(1)-N(8)-C(5) | 100.5 |
| N(3)-C(2)-C(1) | 109.8(4) |
| N(3)-C(4)-C(5) | 110.2(4) |
*Data from a representative derivative.[5] These values are consistent with a largely unstrained chair conformation of the piperazine ring.
Computational Modeling
Theoretical calculations are a valuable complement to experimental studies, providing insights into the relative energies of different conformers and the transition states that connect them.
Methods
A variety of computational methods have been applied to study the 3,8-diazabicyclo[3.2.1]octane system. Early studies utilized semi-empirical methods like AM1 to calculate heats of formation. More recent studies have employed more accurate Density Functional Theory (DFT) methods, such as B3LYP with the 6-31G(d) basis set, to investigate reaction mechanisms and conformational preferences.[4][6]
Key Findings
Computational studies have consistently shown the chair conformation to be the global minimum on the potential energy surface. The energy difference between the chair and boat conformers is calculated to be small, typically in the range of 1-2 kcal/mol, which is in agreement with the potential for these conformers to coexist in solution.[3]
Biological Relevance and Signaling Pathways
The 3,8-diazabicyclo[3.2.1]octane scaffold has been incorporated into molecules targeting nicotinic acetylcholine receptors (nAChRs) and μ-opioid receptors. Understanding the signaling pathways associated with these receptors is crucial for drug development.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
nAChRs are ligand-gated ion channels that, upon binding of an agonist like acetylcholine or a synthetic ligand, undergo a conformational change that opens a channel permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions leads to depolarization of the cell membrane and initiation of downstream signaling cascades. A key pathway activated by nAChR stimulation, particularly the α7 subtype, is the PI3K-Akt pathway, which is involved in promoting cell survival and neuroprotection.[1]
μ-Opioid Receptor (MOR) Signaling
The μ-opioid receptor is a G-protein coupled receptor (GPCR). Agonist binding to the MOR activates inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunits can modulate the activity of ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). These actions collectively lead to a decrease in neuronal excitability and the analgesic effects associated with opioids.
Experimental Protocols
Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Core
A common route to the 3,8-diazabicyclo[3.2.1]octane scaffold involves a multi-step synthesis starting from readily available precursors. One established method begins with the protection of 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, followed by reduction and deprotection steps to yield the parent ring system.
NMR Spectroscopy for Conformational Analysis
6.2.1. Sample Preparation
-
Dissolve 5-10 mg of the 3,8-diazabicyclo[3.2.1]octane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
6.2.2. Data Acquisition
-
Acquire standard 1D ¹H and ¹³C NMR spectra at ambient temperature.
-
Acquire 2D correlation spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the assignment of proton and carbon signals.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations, which can provide information about the relative proximity of protons and thus the conformation.
-
For dynamic NMR studies, acquire a series of ¹H or ¹³C spectra at various temperatures, both above and below the coalescence temperature of the exchanging signals.
6.2.3. Data Analysis
-
Assign all proton and carbon signals using the 1D and 2D NMR data.
-
Measure the vicinal coupling constants (³JHH) from the ¹H spectrum. These values can be used in the Karplus equation to estimate dihedral angles.
-
Analyze the NOESY/ROESY spectra for key cross-peaks that differentiate between possible conformers.
-
For dynamic NMR data, perform a line-shape analysis to determine the rate constants of conformational exchange at different temperatures. An Eyring plot of these rate constants will yield the activation parameters (ΔH‡ and ΔS‡) for the ring inversion process.
Computational Modeling Protocol
6.3.1. Software and Methods
-
Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Employ Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a Pople-style basis set, such as 6-31G(d) or larger, for geometry optimizations and frequency calculations.
6.3.2. Procedure
-
Build initial 3D structures for the chair and boat conformers of the 3,8-diazabicyclo[3.2.1]octane derivative.
-
Perform geometry optimizations for each conformer.
-
Verify that the optimized structures correspond to local minima on the potential energy surface by performing frequency calculations (no imaginary frequencies).
-
Calculate the electronic energies and thermal corrections to the Gibbs free energies for each conformer to determine their relative stabilities.
-
To study the interconversion pathway, perform a transition state search starting from a structure that is intermediate between the chair and boat forms.
-
Verify the transition state by a frequency calculation (one imaginary frequency corresponding to the ring flip motion).
-
Calculate the energy barrier for the conformational interconversion.
Conclusion
The 3,8-diazabicyclo[3.2.1]octane ring system exhibits a well-defined conformational preference for a chair-like arrangement of its six-membered ring, both in the solid state and in solution. However, the small energy difference to the boat conformer suggests a dynamic equilibrium that may be of functional importance. A combined approach of NMR spectroscopy, X-ray crystallography, and computational modeling provides a comprehensive understanding of the conformational landscape of this important scaffold. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and related fields who are working with this versatile and promising molecular framework.
References
- 1. iris.unibas.it [iris.unibas.it]
- 2. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
The Indispensable Role of Boc Protection in Bicyclic Amine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules. Its widespread use stems from its robustness under a variety of reaction conditions and its facile, selective removal under acidic conditions. This technical guide provides an in-depth exploration of the application of Boc protection in the synthesis of bicyclic amines, which are crucial scaffolds in numerous biologically active compounds and pharmaceuticals. This document will delve into the core principles of Boc protection, provide detailed experimental protocols, present quantitative data for key transformations, and illustrate synthetic strategies using logical diagrams.
Core Principles of Boc Protection
The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine functional group. This protection prevents unwanted side reactions during subsequent synthetic transformations on other parts of the molecule.
Protection Mechanism: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butoxide anion and carbon dioxide, to yield the N-Boc protected amine.[1][2]
Deprotection Mechanism: The removal of the Boc group is most commonly accomplished under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] The acid protonates the carbamate oxygen, leading to the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the free amine. The tert-butyl cation is typically scavenged by the counter-ion or a scavenger present in the reaction mixture.
Strategic Application in Bicyclic Amine Synthesis
Bicyclic amines present unique synthetic challenges due to their rigid conformations and potential for stereochemical complexity. The Boc group plays a pivotal role in navigating these challenges by:
-
Enabling Functionalization: Protecting the nitrogen atom allows for the selective functionalization of other parts of the bicyclic scaffold.
-
Directing Stereochemistry: The steric bulk of the Boc group can influence the stereochemical outcome of subsequent reactions.
-
Facilitating Purification: The introduction of the lipophilic Boc group can improve the solubility of intermediates in organic solvents, aiding in their purification by chromatography.
-
Allowing for Orthogonal Strategies: The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis).[3]
The following sections will explore the practical application of Boc protection in the synthesis of specific, medicinally relevant bicyclic amine cores.
Case Study: Synthesis of Azabicyclo[3.1.0]hexane Derivatives
The azabicyclo[3.1.0]hexane core is a key structural motif in various pharmacologically active compounds. The synthesis of substituted derivatives often relies on the strategic use of Boc protection.
Synthesis of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid Stereoisomers
A notable example is the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which are valuable unnatural amino acids.[4][5]
Logical Workflow for the Synthesis of cis- and trans-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid
Caption: Synthetic workflow for cis- and trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.
Quantitative Data for Boc Protection and Deprotection in Azabicyclo[3.1.0]hexane Synthesis
| Step | Bicyclic Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Protection | 2-Azabicyclo[3.1.0]hexane | (Boc)₂O, Et₃N, CH₂Cl₂ | 92 | |
| Deprotection | tert-Butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate | 4 M HCl in 1,4-dioxane, CH₂Cl₂ | 97 | |
| Deprotection | N-Boc-6-amino-3-azabicyclo[3.1.0]hexane derivative | Trifluoroacetic acid | 83 | [6] |
Experimental Protocols
Protocol 1: Boc Protection of 2-Azabicyclo[3.1.0]hexane
To a solution of 2-azabicyclo[3.1.0]hexane in dichloromethane (CH₂Cl₂), triethylamine (Et₃N) is added, and the mixture is cooled to 0 °C. Di-tert-butyl dicarbonate ((Boc)₂O) is then added portionwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate.
Protocol 2: Deprotection of tert-Butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate
A 4 M solution of HCl in 1,4-dioxane is added dropwise to a stirred solution of tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate in dichloromethane (CH₂Cl₂). The reaction is stirred at room temperature for 2 hours, during which the evolution of CO₂ ceases. The reaction mixture is then concentrated under reduced pressure. The residue is redissolved in CH₂Cl₂ and concentrated again under reduced pressure (repeated three times) to yield 2-azabicyclo[3.1.0]hexan-3-one hydrochloride.
Case Study: Synthesis of Epibatidine and its Analogs
Epibatidine, a potent analgesic, and its analogs feature the 7-azabicyclo[2.2.1]heptane skeleton. The synthesis of these molecules heavily relies on the use of the Boc protecting group.
General Synthetic Strategy for Epibatidine Analogs
Caption: General workflow for the synthesis of epibatidine analogs.
Quantitative Data for Key Steps in Epibatidine Synthesis
| Step | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Boc Protection | 2-Azabicyclo[2.2.1]hept-5-ene derivative | (Boc)₂O, DIEA, CH₂Cl₂ | - | [7] |
| Decarboxylation & Boc Protection | β-keto ester of 7-azabicyclo[2.2.1]heptane | 1. Decarboxylation 2. (Boc)₂O | 84 | [8] |
| Deprotection | N-Boc-epibatidine | Trifluoroacetic acid, room temperature | 97 | [9] |
Experimental Protocols
Protocol 3: Deprotection of N-Boc-epibatidine [9]
To a solution of N-Boc-epibatidine in a suitable solvent such as dichloromethane, an excess of trifluoroacetic acid (TFA) is added at room temperature. The reaction mixture is stirred for a specified period (e.g., 1-2 hours) until the deprotection is complete, as monitored by TLC or LC-MS. The solvent and excess TFA are then removed under reduced pressure. The residue is dissolved in an appropriate solvent and neutralized with a base (e.g., saturated NaHCO₃ solution). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give epibatidine.
Challenges and Considerations in Boc Protection of Bicyclic Amines
While Boc protection is a powerful tool, its application in bicyclic amine synthesis can present challenges:
-
Steric Hindrance: The rigid and often sterically congested nature of bicyclic amines can hinder the approach of the bulky Boc₂O reagent, leading to slower reaction rates or requiring more forcing conditions.
-
Stereoelectronic Effects: The fixed orientation of the nitrogen lone pair in some bicyclic systems can influence its nucleophilicity and reactivity towards Boc₂O.
-
Difficulties in Deprotection: In some cases, the resulting Boc-protected amine may be sterically hindered, making the protonation step of the deprotection mechanism more difficult.
-
Intramolecular Reactions: In the synthesis of functionalized bicyclic amines, the presence of other reactive groups can lead to undesired intramolecular side reactions during the Boc protection or deprotection steps. For instance, in the synthesis of a bicycloproline derivative, Boc-protection was followed by a rapid intramolecular attack of a vicinal hydroxyl group.[10]
Conclusion
The tert-butoxycarbonyl protecting group is an indispensable tool in the synthesis of bicyclic amines, enabling the construction of complex and medicinally important scaffolds. Its ease of introduction, stability to a wide range of reagents, and mild, selective removal make it a preferred choice for chemists in both academic and industrial settings. A thorough understanding of the principles of Boc protection, coupled with access to reliable experimental protocols and quantitative data, is crucial for the successful design and execution of synthetic routes towards novel bicyclic amine-containing molecules. This guide provides a foundational resource for researchers to effectively utilize Boc protection in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and development.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety [beilstein-journals.org]
- 7. rsc.org [rsc.org]
- 8. chemistry-chemists.com [chemistry-chemists.com]
- 9. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for N-alkylation of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Abstract
This application note provides a detailed experimental protocol for the N-alkylation of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The protocol outlines two common and effective methods: direct alkylation using alkyl halides and reductive amination with carbonyl compounds. This document is intended for researchers and scientists in the fields of medicinal chemistry and drug development.
Introduction
The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigid bicyclic structure that serves as a valuable building block in the design of novel therapeutics.[1][2] N-substitution at the 8-position allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The tert-butoxycarbonyl (Boc) protecting group at the 3-position ensures selective functionalization of the secondary amine at the 8-position. This protocol details two widely used methods for this transformation.
Experimental Protocols
Two primary methods for the N-alkylation of this compound are presented below:
Method 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of the secondary amine with an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate, triethylamine, or cesium carbonate)[3]
-
Solvent (e.g., acetonitrile, dimethylformamide (DMF))
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the stirred solution at room temperature.
-
The reaction mixture can be stirred at room temperature or heated (e.g., to 60-80 °C) to drive the reaction to completion. Microwave irradiation can also be employed to accelerate the reaction.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Method 2: Reductive Amination with Aldehydes or Ketones
This method involves the formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), 1,2-dichloroethane (DCE))
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent.
-
If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of this compound based on analogous reactions reported in the literature.
| Alkylating/Acylating Agent | Method | Base/Reducing Agent | Solvent | Temperature | Time | Yield (%) |
| Alkyl Halide | Direct Alkylation | K₂CO₃ / Cs₂CO₃ | ACN / DMF | RT to 80 °C | 2-24 h | 60-90 |
| Aldehyde/Ketone | Reductive Amination | NaBH(OAc)₃ | DCM / THF | RT | 1-12 h | 70-95 |
Note: Yields are estimates and may vary depending on the specific substrate and reaction conditions.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Logical relationship of N-alkylation methodologies.
References
Application Notes and Protocols: Conditions for Boc Deprotection of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. The 3,8-diazabicyclo[3.2.1]octane scaffold is a key structural motif in numerous biologically active compounds. Consequently, the efficient and clean deprotection of Boc-protected derivatives, such as tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate, is a critical step in the synthesis of many pharmaceutical candidates. These application notes provide a detailed overview of the common acidic conditions used for the deprotection of this specific substrate, a comparison of the methods, and detailed experimental protocols.
Comparison of Deprotection Conditions
The most prevalent methods for the removal of the Boc group from this compound involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The choice between these reagents often depends on the desired salt form of the product, the presence of other acid-labile functional groups, and the desired work-up procedure.
| Reagent | Solvent(s) | Typical Conditions | Yield | Remarks |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, Room Temperature, 1-2 hours. | Generally high (>90%). For a related derivative, a 56% yield was reported after work-up.[1] | TFA is highly effective and volatile, simplifying its removal. The resulting trifluoroacetate salt can sometimes be oily, which may complicate isolation. The generation of a tert-butyl cation can lead to side reactions with nucleophilic functional groups.[2] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Diethyl Ether, Methanol | 4M HCl in Dioxane, Room Temperature, 2 hours to overnight. | High to quantitative. Yields of 93% to quantitative have been reported for related derivatives. | Often provides the product as a crystalline hydrochloride salt, which facilitates purification by filtration.[3] Commercially available solutions of HCl in organic solvents are convenient. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid in Dichloromethane
This protocol describes the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (10-20 equiv) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring the progress by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in dichloromethane and carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected 3,8-diazabicyclo[3.2.1]octane.
Protocol 2: Deprotection using Hydrochloric Acid in 1,4-Dioxane
This protocol details the deprotection of the Boc group to yield the corresponding hydrochloride salt.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask containing this compound (1.0 equiv), add a minimal amount of a co-solvent like DCM or methanol if necessary to aid dissolution.
-
Add a solution of 4M HCl in 1,4-dioxane (10.0 equiv) to the flask.
-
Stir the resulting mixture at room temperature. A precipitate of the hydrochloride salt may form during the reaction.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2 hours to overnight.
-
Upon completion, dilute the reaction mixture with diethyl ether to facilitate further precipitation of the product.
-
Collect the solid product by filtration, washing with cold diethyl ether.
-
Dry the collected solid under vacuum to yield 3,8-diazabicyclo[3.2.1]octane as its hydrochloride salt.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the Boc deprotection of this compound.
References
- 1. A Novel brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 3. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rigid bicyclic structure of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate has established it as a valuable scaffold in the design of novel therapeutics targeting the central nervous system (CNS). Its constrained conformation allows for the precise spatial orientation of pharmacophoric groups, enhancing binding affinity and selectivity for a variety of CNS receptors and transporters. This document provides a comprehensive overview of the applications of this scaffold in CNS drug discovery, including quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. The tert-butyl protecting group at the N-3 position serves as a convenient intermediate for further synthetic modifications, allowing for the exploration of a wide chemical space.[1]
Data Presentation
The following tables summarize the quantitative biological data for a selection of compounds derived from the 3,8-diazabicyclo[3.2.1]octane scaffold, demonstrating their activity against various CNS targets.
Table 1: Binding Affinities of 3,8-Diazabicyclo[3.2.1]octane Derivatives at Nicotinic Acetylcholine Receptors (nAChRs)
| Compound ID | Structure | nAChR Subtype | Kᵢ (nM) | Reference |
| 1a | 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | α4β2 | 4.1 ± 0.21 | [2][3][4] |
| Epibatidine | (±)-exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane | α4β2 | 0.042 ± 0.036 | [2][3] |
Table 2: In Vivo Analgesic Activity of Compound 1a
| Assay | Animal Model | Dose (mg/kg, s.c.) | Effect | Reference |
| Hot Plate Test | Mouse | 1 | Significant increase in pain threshold (action lasting ~45 min) | [2][3][4] |
| Abdominal Constriction Test | Mouse | 5 | Good protection | [2][3][4] |
| Abdominal Constriction Test | Mouse | 20 | Complete prevention of constrictions | [2][3][4] |
Table 3: Binding Affinities of 8-Azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters
| Compound ID | Structure | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity | Reference |
| 22e | 8-cyclopropylmethyl-3-[2-(diphenylmethoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane | 4.0 | >4240 | - | 1060 | - | [5] |
| 22g | 8-(4-chlorobenzyl)-3-[2-(diphenylmethoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane | 3.9 | - | >5300 | - | 1358 | [5] |
| 7b | 3α-benzyl-8-[2-(diphenylmethoxy)ethyl]-8-azabicyclo[3.2.1]octane | 98 | - | - | - | - | [6] |
Note: The structures for compounds 22e, 22g, and 7b are based on the 8-azabicyclo[3.2.1]octane scaffold, a closely related structure to the core topic.
Experimental Protocols
Synthesis of this compound
This protocol describes the debenzylation of a benzyl-protected precursor to yield the title compound.[7]
Materials:
-
tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
-
Ethanol (10 mL)
-
Palladium on carbon (10 wt%)
-
Hydrogen gas
-
Silica gel for column chromatography
-
Eluent: 1% ammonia: 9% methanol: 90% dichloromethane
Procedure:
-
Dissolve tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate (0.62 g, 0.12 mmol) in ethanol (10 mL).
-
Add palladium on carbon (60 mg, 10 wt%) as a catalyst.
-
Stir the reaction mixture at room temperature for 18 hours under a hydrogen atmosphere (balloon, 1 atm).
-
Upon completion of the reaction, filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude product by silica gel column chromatography using an eluent of 1% ammonia: 9% methanol: 90% dichloromethane to afford this compound.
In Vitro Radioligand Binding Assay for α7 Nicotinic Acetylcholine Receptor
This protocol is adapted for the determination of binding affinity of test compounds to the α7 nAChR using [¹²⁵I]α-Bungarotoxin.[7][8]
Materials:
-
Brain tissue homogenate (e.g., hippocampus) or cells expressing α7 nAChRs
-
[¹²⁵I]α-Bungarotoxin (Radioligand)
-
Nicotine (for non-specific binding determination)
-
Test compounds
-
Assay Buffer: 50 mM Tris HCl, pH 7.3, containing 0.1% bovine serum albumin (BSA)
-
Wash Buffer: Ice-cold Tris buffer, pH 7.3
-
Deionized water (cold)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Gamma counter
Procedure:
-
Pre-incubation: Pre-incubate brain slice slides or membranes in assay buffer at room temperature for 30 minutes.
-
Incubation: Add [¹²⁵I]α-Bungarotoxin (e.g., 0.2 nM final concentration) to the incubation chambers. For determining non-specific binding, add a high concentration of nicotine (e.g., 300 µM) to a separate set of tubes. Add various concentrations of the test compound to measure competitive binding. Incubate at room temperature for 120 minutes.
-
Washing: Wash the slides/filters three times for 10 minutes each with ice-cold wash buffer.
-
Rinsing: Perform a quick rinse with cold deionized water.
-
Drying and Counting: Air dry the slides/filters and place them in a film cassette with a phosphor screen film or in scintillation vials with cocktail. Measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competitive binding assays, determine the IC₅₀ value and subsequently the Kᵢ value using the Cheng-Prusoff equation.
In Vivo 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the induction of a unilateral dopamine lesion in rats to model Parkinson's disease, which can be used to evaluate the efficacy of novel therapeutic agents.[7][9]
Materials:
-
Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) solution (2 mg/mL in saline)
-
Anesthetic (e.g., isoflurane)
-
Stereotactic frame
-
Hamilton syringe (10 µL)
-
Dental drill
-
Apomorphine or amphetamine for behavioral testing
Procedure:
-
Anesthesia and Stereotactic Surgery: Anesthetize the rat and place it in a stereotactic frame. Shave and clean the scalp, and make a midline incision to expose the skull.
-
Craniotomy: Identify the bregma and calculate the stereotactic coordinates for the medial forebrain bundle (MFB) (e.g., A/P -2.2 mm, M/L 1.5 mm from bregma). Drill a burr hole at the target site.
-
6-OHDA Injection: Lower a Hamilton syringe needle to the desired depth (e.g., 8 mm from the dura). Inject the 6-OHDA solution (e.g., 5 µL) at a rate of 1 µL/minute. Leave the needle in place for 5 minutes before slowly withdrawing it.
-
Post-operative Care: Suture the scalp and allow the animal to recover.
-
Behavioral Assessment: After 10-14 days, challenge the rats with a dopamine receptor agonist (e.g., apomorphine, 0.2 mg/kg, i.p.) or a dopamine-releasing agent (e.g., amphetamine, 5 mg/kg, i.p.) to assess the lesion by observing rotational behavior. Rats exhibiting a significant number of contralateral (with apomorphine) or ipsilateral (with amphetamine) rotations are considered successfully lesioned and can be used for subsequent drug testing.
Signaling Pathways and Workflows
Nicotinic Acetylcholine Receptor (α7) Signaling Pathway
Derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have shown high affinity for nAChRs. The α7 subtype, in particular, is implicated in neuroprotection. Its activation leads to a cascade of intracellular events that promote cell survival.
Dopamine Transporter (DAT) Signaling and Regulation
The dopamine transporter plays a critical role in regulating dopamine levels in the synapse. Inhibition of DAT by compounds derived from the 3,8-diazabicyclo[3.2.1]octane scaffold can increase synaptic dopamine, a mechanism relevant to the treatment of Parkinson's disease and other CNS disorders.
CNS Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and development of CNS drugs based on the this compound scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Development of MS Binding Assays targeting the binding site of MB327 at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of [125I]a-Bungarotoxin Binding to a7 Nicotinic Acetylcholinergic Receptors in Hippocampus-Subiculum of Postmortem Human Parkinson’s Disease Brain [mdpi.com]
- 8. Evaluation of [125I]α-Bungarotoxin Binding to α7 Nicotinic Acetylcholinergic Receptors in Hippocampus–Subiculum of Postmortem Human Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of 125I-α-Conotoxin ArIB[V11L;V16A], a Selective α7 Nicotinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Analgesic Compounds Using a 3,8-Diazabicyclo[3.2.1]octane Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, characterization, and analgesic evaluation of novel compounds based on the 3,8-diazabicyclo[3.2.1]octane scaffold. The protocols outlined below are based on established methodologies and are intended to guide researchers in the development of new potential pain therapeutics.
Introduction
The 3,8-diazabicyclo[3.2.1]octane scaffold has emerged as a promising framework for the design of novel analgesic agents. Derivatives of this scaffold have shown significant analgesic activity, acting as potent agonists at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[1] This mechanism of action is distinct from traditional opioid analgesics, offering a potential alternative for pain management without the associated side effects of opioids.
This document provides detailed protocols for the synthesis of a key intermediate, 8-benzyl-3,8-diazabicyclo[3.2.1]octane, and a potent analgesic compound, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane. Furthermore, it outlines the procedures for evaluating the analgesic efficacy of these compounds using the hot plate and acetic acid-induced writhing tests in mice.
Synthesis Protocols
The synthesis of the target analgesic compounds involves a multi-step process, beginning with the preparation of a key bicyclic intermediate.
Synthesis of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane (Key Intermediate)
This protocol describes the synthesis of the pivotal intermediate, 8-benzyl-3,8-diazabicyclo[3.2.1]octane, which serves as the starting material for the introduction of various substituents at the 3-position.
Experimental Protocol:
-
Step 1: Reaction of N-benzyl-2,5-dicarbethoxypyrrolidine with Ethyl Acrylate. A detailed procedure for this initial step can be adapted from established literature on the synthesis of the 3,8-diazabicyclo[3.2.1]octane core.
-
Step 2: Dieckmann Condensation. The product from the previous step undergoes an intramolecular cyclization to form the bicyclic ketone.
-
Step 3: Decarboxylation and Reduction. The resulting β-keto ester is decarboxylated and the ketone is reduced to yield the 3,8-diazabicyclo[3.2.1]octane ring system.
-
Step 4: Benzylation of the 8-position. The secondary amine at the 8-position is selectively benzylated to yield the desired intermediate.
Purification: The crude product is purified by column chromatography on silica gel.
Characterization: The structure of the synthesized 8-benzyl-3,8-diazabicyclo[3.2.1]octane should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of 3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane
This protocol details the synthesis of a potent analgesic compound from the key intermediate.
Experimental Protocol:
-
Step 1: Debenzylation of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane. The benzyl protecting group is removed via catalytic hydrogenation to yield 3,8-diazabicyclo[3.2.1]octane.
-
To a solution of 8-benzyl-3,8-diazabicyclo[3.2.1]octane in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the debenzylated product.
-
-
Step 2: N-Arylation with 3,6-Dichloropyridazine. The resulting secondary amine is coupled with 3,6-dichloropyridazine.
-
To a solution of 3,8-diazabicyclo[3.2.1]octane in a suitable solvent (e.g., toluene or DMF), add an equimolar amount of 3,6-dichloropyridazine and a base (e.g., triethylamine or potassium carbonate).
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
In Vivo Analgesic Activity Evaluation
The following are detailed protocols for assessing the analgesic properties of the synthesized compounds in mice.
Hot Plate Test
This method is used to evaluate the central analgesic activity of compounds by measuring the reaction time of mice to a thermal stimulus.
Experimental Protocol:
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 1°C.
-
Animals: Male Swiss-Webster mice weighing 20-25 g are used. Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Gently place each mouse on the heated surface of the hot plate and start a timer.
-
Observe the mouse for signs of nociception, which include licking of the hind paws or jumping.
-
Record the latency (in seconds) for the first sign of a pain response.
-
A cut-off time of 30 or 60 seconds is typically used to prevent tissue damage. If the mouse does not respond within the cut-off time, it is removed from the hot plate, and the maximum time is recorded.
-
-
Dosing:
-
Administer the test compound or vehicle control (e.g., saline) to the mice via the desired route (e.g., subcutaneous or intraperitoneal injection) at a specific time point before the test (e.g., 15-30 minutes).
-
-
Data Analysis:
-
The analgesic effect is expressed as the increase in the latency of the pain response compared to the vehicle-treated control group.
-
Data are typically presented as the mean latency ± SEM for each treatment group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Acetic Acid-Induced Writhing Test
This test is used to assess the peripheral analgesic activity of compounds by measuring their ability to inhibit chemically induced visceral pain.
Experimental Protocol:
-
Reagents: 0.6% to 1% (v/v) acetic acid solution in saline.[2][3][4]
-
Animals: Male Swiss-Webster mice weighing 20-25 g are used.
-
Procedure:
-
Administer the test compound or vehicle control to the mice.
-
After a predetermined time (e.g., 30 minutes), inject the acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg body weight.[4]
-
Immediately after the acetic acid injection, place the mouse in an individual observation chamber and start a timer.
-
Count the number of writhes (abdominal constrictions, stretching of the body and hind limbs) for a set period, typically 10 to 20 minutes, starting 5 to 10 minutes after the acetic acid injection.[2][4][5]
-
-
Data Analysis:
-
The analgesic activity is determined by the reduction in the number of writhes in the compound-treated group compared to the vehicle-treated control group.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
-
Statistical significance is determined using appropriate statistical tests.
-
Data Presentation
All quantitative data from the synthesis and biological evaluation should be summarized in clearly structured tables for easy comparison.
Table 1: Synthesis Yields and Purity of 3,8-Diazabicyclo[3.2.1]octane Derivatives
| Compound ID | Structure | Yield (%) | Purity (%) |
| Intermediate | 8-Benzyl-3,8-diazabicyclo[3.2.1]octane | ||
| Target 1 | 3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | ||
| ... | ... |
Table 2: Analgesic Activity of 3,8-Diazabicyclo[3.2.1]octane Derivatives in the Hot Plate Test
| Compound ID | Dose (mg/kg) | Latency (s) (Mean ± SEM) | % Increase in Latency |
| Vehicle | - | - | |
| Target 1 | 1 | ||
| Target 1 | 5 | ||
| Target 1 | 10 | ||
| ... | ... |
Table 3: Analgesic Activity of 3,8-Diazabicyclo[3.2.1]octane Derivatives in the Acetic Acid-Induced Writhing Test
| Compound ID | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Inhibition |
| Vehicle | - | - | |
| Target 1 | 1 | ||
| Target 1 | 5 | ||
| Target 1 | 10 | ||
| ... | ... |
Mechanism of Action and Signaling Pathway
The analgesic effects of these 3,8-diazabicyclo[3.2.1]octane derivatives are primarily mediated through their agonist activity at the α4β2 nicotinic acetylcholine receptor. Activation of these receptors in the central nervous system leads to a cascade of events that ultimately results in pain relief. This analgesic effect is not reversed by the opioid antagonist naloxone, indicating a non-opioid mechanism.[1] The downstream signaling involves the modulation of inhibitory neurotransmission, particularly enhancing the release of GABA and glycine in the spinal cord.
Caption: Signaling pathway of 3,8-diazabicyclo[3.2.1]octane analgesics.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and evaluation of novel analgesic compounds based on the 3,8-diazabicyclo[3.2.1]octane scaffold.
Caption: Experimental workflow for novel analgesic development.
References
- 1. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 4. sid.ir [sid.ir]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application of tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate is a versatile bifunctional scaffold extensively utilized in medicinal chemistry and drug discovery. Its rigid bicyclic structure serves as a conformationally constrained building block for the synthesis of novel peptidomimetics and combinatorial libraries.[1] The inherent three-dimensional architecture of the diazabicyclo[3.2.1]octane core allows for precise spatial orientation of substituents, making it an ideal template for mimicking peptide secondary structures such as β-turns and for exploring structure-activity relationships (SAR) in drug candidates.
The scaffold features two distinct nitrogen atoms: a secondary amine at the 3-position and a tert-butoxycarbonyl (Boc)-protected secondary amine at the 8-position. This orthogonal protection scheme is highly advantageous for solid-phase synthesis, enabling selective functionalization at each nitrogen. The secondary amine at position 3 can be used for immobilization onto a solid support, while the Boc-protected amine at position 8 can be deprotected to serve as an anchor point for peptide chain elongation or the introduction of other diversity elements.
Key Applications in Solid-Phase Synthesis
-
Peptidomimetic Scaffolds: The rigid framework is used to create compounds that mimic the structure and function of natural peptides but with enhanced metabolic stability and oral bioavailability.[2]
-
Combinatorial Library Synthesis: The bifunctional nature of the scaffold is ideal for the parallel synthesis of large libraries of compounds for high-throughput screening. By varying the substituents at both the 3- and 8-positions, a wide range of chemical diversity can be achieved.
-
Development of Biologically Active Molecules: Derivatives of the 3,8-diazabicyclo[3.2.1]octane core have been investigated for a variety of therapeutic targets, including their use as analgesics and antiviral agents.
Advantages in Solid-Phase Synthesis
-
Orthogonal Functionalization: The distinct reactivity of the two amine groups allows for controlled, stepwise synthesis on a solid support.
-
Structural Rigidity: The bicyclic nature of the scaffold reduces the conformational flexibility of the resulting molecules, which can lead to higher binding affinity and selectivity for biological targets.
-
Compatibility with Standard Protocols: The scaffold is compatible with common solid-phase peptide synthesis (SPPS) chemistries, particularly the widely used Fmoc/tBu strategy.
Experimental Protocols
The following protocols outline a general workflow for the utilization of this compound in solid-phase synthesis to generate a library of peptidomimetics. The process involves immobilization of the scaffold, diversification through peptide elongation, and subsequent cleavage from the solid support.
Protocol 1: Immobilization of the Scaffold on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the scaffold to the resin via the secondary amine at the 3-position.
Materials:
-
This compound
-
2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, loading capacity: 1.0-1.6 mmol/g)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel with gentle agitation.
-
Scaffold Coupling:
-
Drain the DCM from the swollen resin.
-
Dissolve this compound (2.0 mmol) and DIPEA (4.0 mmol) in DCM (10 mL).
-
Add the solution to the resin and agitate the mixture at room temperature for 4 hours.
-
-
Capping Unreacted Sites:
-
Drain the reaction solution.
-
Wash the resin with DCM (3 x 10 mL).
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v; 10 mL) and agitate for 30 minutes.
-
-
Final Washing and Drying:
-
Drain the capping solution.
-
Wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
-
Loading Determination (Optional): The loading of the scaffold onto the resin can be determined spectrophotometrically by a mock Fmoc deprotection/quantification cycle if an Fmoc-protected amino acid were to be coupled next, or gravimetrically.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the elongation of a peptide chain from the N8 position of the immobilized scaffold.
Materials:
-
Scaffold-loaded resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
DCM
-
DMF
-
Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH)
-
Coupling reagents: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or equivalent
-
DIPEA
-
Piperidine (20% in DMF, v/v)
Procedure (for one coupling cycle):
-
Resin Swelling: Swell the scaffold-loaded resin in DMF (10 mL) for 30 minutes.
-
Boc Deprotection:
-
Drain the DMF.
-
Treat the resin with a solution of 50% TFA in DCM (v/v; 10 mL) for 30 minutes to remove the Boc protecting group from the N8 position.
-
Drain the deprotection solution and wash the resin with DCM (3 x 10 mL), followed by DMF (3 x 10 mL).
-
Neutralize the resin with 10% DIPEA in DMF (v/v; 2 x 10 mL) for 5 minutes each.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (4.0 mmol) with HATU (3.9 mmol) and DIPEA (8.0 mmol) in DMF (8 mL) for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the reaction time or perform a second coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.
-
Drain the solution and wash the resin with DMF (5 x 10 mL).
-
-
Repeat for Subsequent Amino Acids: Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain. After the final coupling, proceed to the final Fmoc deprotection (step 5).
Protocol 3: Cleavage and Final Deprotection
This protocol describes the cleavage of the final peptidomimetic from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptidomimetic-bound resin from Protocol 2
-
Cleavage cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Resin Preparation: Wash the final peptidomimetic-bound resin with DMF (3 x 10 mL) and DCM (3 x 10 mL), and dry it under vacuum.
-
Cleavage:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Precipitation:
-
Concentrate the filtrate under a stream of nitrogen to approximately 1-2 mL.
-
Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL) with vigorous stirring.
-
A white precipitate of the crude product should form.
-
-
Purification and Analysis:
-
Centrifuge the mixture to pellet the precipitate.
-
Decant the ether and wash the pellet with cold diethyl ether (2 x 20 mL).
-
Dry the crude product under vacuum.
-
Analyze the crude product by HPLC and mass spectrometry.
-
Purify the product using preparative reverse-phase HPLC.
-
Quantitative Data
The following table provides representative data for the solid-phase synthesis of a short tri-peptide attached to a bicyclic scaffold. This data is illustrative and actual results may vary depending on the specific sequence and reaction conditions.
| Step | Parameter | Value |
| Scaffold Immobilization | Resin Loading | 0.85 mmol/g |
| Peptide Synthesis | Crude Purity (HPLC) | > 80% |
| Overall Yield (Crude) | 65 - 75% | |
| Purification | Final Purity (HPLC) | > 95% |
| Final Isolated Yield | 30 - 40% |
Visualizations
Caption: Overall workflow for solid-phase synthesis using the diazabicyclo[3.2.1]octane scaffold.
Caption: Logical relationship of the scaffold's functional groups in solid-phase synthesis.
References
Application Note: High-Purity Isolation of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate via Automated Flash Column Chromatography
Abstract
This application note details a robust and efficient protocol for the purification of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients. The described method utilizes automated flash column chromatography with a silica gel stationary phase to achieve high purity and yield. Two effective solvent systems are presented: a primary isocratic method using a mixture of dichloromethane, methanol, and ammonia, and an alternative gradient method for instances requiring finer separation. This protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible purification strategy for this compound and its analogs.
Introduction
This compound is a valuable intermediate in medicinal chemistry, notably used in the preparation of substituted pyrrolo[2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress.[1] Given its role in the synthesis of complex therapeutic agents, obtaining this precursor in high purity is critical to ensure the quality and efficacy of the final drug substance. Column chromatography remains a standard and effective technique for this purification.[2] This document provides a detailed, step-by-step protocol for the purification of this compound using silica gel column chromatography, ensuring a final product purity of ≥97%.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (60 Å, 40-63 µm particle size)
-
Dichloromethane (DCM), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Ammonium Hydroxide (Ammonia), ACS Reagent Grade
-
Ethyl Acetate (EtOAc), HPLC Grade
-
Hexane or Petroleum Ether, HPLC Grade
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
-
Equipment:
-
Automated Flash Chromatography System (e.g., Teledyne ISCO, Biotage)
-
Pre-packed or self-packed silica gel columns
-
Rotary Evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
NMR Spectrometer
-
Mass Spectrometer (e.g., LC-MS)
-
Experimental Protocol
This protocol outlines the essential steps for the purification of the title compound. The workflow begins with the preparation of the crude sample and culminates in the analysis of the purified fractions.
Preparation of the Crude Sample (Dry Loading)
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Concentrate the mixture to dryness using a rotary evaporator until a free-flowing powder is obtained. This is the "dry-loaded" sample.
Column Chromatography Setup and Execution
Two primary methods are presented. Method A is a highly effective isocratic system, while Method B offers a gradient alternative.
Method A: Isocratic Elution
This method is based on a well-documented solvent system for this specific compound.
-
Mobile Phase Preparation: Prepare a solvent mixture of 90% Dichloromethane, 9% Methanol, and 1% Ammonia (v/v/v).[1] Ensure thorough mixing.
-
Column Equilibration: Equilibrate the silica gel column with the mobile phase for at least 3-5 column volumes.
-
Sample Loading: Load the dry-loaded sample prepared in step 1 onto the column.
-
Elution: Begin the chromatography run using the isocratic mobile phase. Monitor the elution profile using the system's UV detector.
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
Method B: Gradient Elution
This method is useful for separating the target compound from closely related impurities and can be adapted from protocols for similar structures.[3][4]
-
Mobile Phase Preparation:
-
Solvent A: Hexane (or Petroleum Ether)
-
Solvent B: Ethyl Acetate
-
-
Column Equilibration: Equilibrate the silica gel column with 100% Solvent A.
-
Sample Loading: Load the dry-loaded sample onto the column.
-
Elution: Run a linear gradient from an initial composition (e.g., 20% B) to a final composition (e.g., 100% B) over a suitable number of column volumes. A typical gradient might run from 10:1 to 1:1 Hexane:EtOAc.[5]
-
Fraction Collection: Collect fractions based on the separation profile observed on the UV chromatogram.
Fraction Analysis and Product Isolation
-
TLC Analysis: Spot collected fractions onto a TLC plate. Elute the plate using the same or a slightly more polar solvent system than the one used for the column. Visualize spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product as a solid or oil.
-
Characterization: Confirm the identity and purity of the final product using NMR and Mass Spectrometry. Mass spectral analysis should show m/z 213 (M+H)⁺.[1]
Data Presentation
The selection of the mobile phase is critical for successful separation. The following table summarizes the recommended chromatographic conditions.
| Parameter | Method A (Isocratic) | Method B (Alternative Gradient) |
| Stationary Phase | Silica Gel | Silica Gel |
| Mobile Phase A | N/A | Hexane or Petroleum Ether |
| Mobile Phase B | N/A | Ethyl Acetate |
| Eluent Composition | 90:9:1 DCM:MeOH:Ammonia[1] | Gradient (e.g., 10:1 to 1:1 A:B)[5] |
| Typical R_f Value | ~0.4 (Varies with exact solvent ratios) | ~0.4 in 1:1 Petroleum Ether:EtOAc[5] |
| Expected Purity | >97% | >97% |
| Expected Yield | High (approaching 100% recovery from crude)[1] | High |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the purification protocol.
Caption: Workflow for the purification of this compound.
References
- 1. This compound | 201162-53-0 [chemicalbook.com]
- 2. Buy Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate | 637301-17-8 [smolecule.com]
- 3. tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate | 1120214-86-9 | Benchchem [benchchem.com]
- 4. pure.uva.nl [pure.uva.nl]
- 5. WO2024054647A1 - 4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-naphthalene-pyrido[4,3-d]pyrimidine derivatives as inhibitors of the kras(g12d) mutant oncoproteine for the treatment of cancer - Google Patents [patents.google.com]
Diastereoselective Synthesis of Substituted 3,8-Diazabicyclo[3.2.1]octane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigid, three-dimensional bicyclic amine that has garnered significant attention in medicinal chemistry and drug discovery. Its conformationally constrained nature allows for the precise spatial orientation of substituents, making it an attractive template for the design of potent and selective ligands for various biological targets. Derivatives of this scaffold have shown promise as analgesics, peptide mimetics, and as core components of complex natural products such as the antitumor antibiotic quinocarcin.[1][2][3]
The biological activity of substituted 3,8-diazabicyclo[3.2.1]octane derivatives is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that provide high levels of diastereoselectivity is crucial for accessing enantiopure compounds for pharmacological evaluation. This document provides an overview of key diastereoselective synthetic strategies, detailed experimental protocols for their implementation, and a summary of reported quantitative data.
Key Synthetic Strategies
Several powerful synthetic strategies have been developed for the diastereoselective construction of the 3,8-diazabicyclo[3.2.1]octane core. The most prominent among these are:
-
Intramolecular Mannich Reaction: This classical reaction involves the cyclization of a suitably functionalized piperidine or pyrrolidine precursor containing an amine, a carbonyl compound (or its equivalent), and an enolate or its equivalent. The stereochemical outcome is often controlled by the existing stereocenters in the acyclic precursor, leading to a high degree of diastereoselectivity.[2]
-
Intramolecular [3+2] Cycloaddition of Azomethine Ylides: This powerful transformation involves the generation of an azomethine ylide which then undergoes an intramolecular cycloaddition with a tethered dipolarophile (e.g., an alkene or alkyne). The stereoselectivity of this reaction can be controlled by the geometry of the azomethine ylide and the nature of the tether.[4][5]
-
Tandem Aza-Michael/Mannich Reaction: This sequence combines an aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound, followed by an intramolecular Mannich reaction of the resulting enolate. This approach allows for the rapid construction of the bicyclic system with good control over the newly formed stereocenters.
Data Presentation
The following tables summarize quantitative data for the diastereoselective synthesis of various substituted 3,8-diazabicyclo[3.2.1]octane derivatives using the aforementioned synthetic strategies.
Table 1: Diastereoselective Intramolecular Mannich Reaction
| Entry | Precursor | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | N-Boc-4-oxo-L-proline derivative | 1. (COCl)₂, DMSO, Et₃N; 2. Amine, NaBH(OAc)₃ | Substituted 3,8-diazabicyclo[3.2.1]octan-2-one | 65 | >95:5 | [1] |
| 2 | Amino thioether derived from L-phenylalanine | AgBF₄, CH₂Cl₂ | Tetracyclic core of Quinocarcin | 75 | Single diastereomer | [2] |
| 3 | N-Aryl pyrrolidine with tethered silyl enol ether | DDQ, CH₃CN | 3-Aryl-3,8-diazabicyclo[3.2.1]octane | 82 | >20:1 | [6] |
Table 2: Diastereoselective Intramolecular [3+2] Cycloaddition of Azomethine Ylides
| Entry | Azomethine Ylide Precursor | Dipolarophile | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | N-((trimethylsilyl)methyl) A-benzyl glycinate | Alkene | TFA, CH₂Cl₂ | Substituted 3,8-diazabicyclo[3.2.1]octane | 78 | 90:10 | [5] |
| 2 | Isatin-derived azomethine ylide | 2H-Azirine | DMSO, 60 °C | Spiro[imidazolidine-4,3'-oxindole] derivative | 72 | 92:8 | [7] |
| 3 | 3-Oxidopyrazinium | Methyl acrylate | CH₂Cl₂, rt | 3,8-Diazabicyclo[3.2.1]octane derivative | 73 | Not specified | [8] |
Experimental Protocols
Protocol 1: Diastereoselective Intramolecular Mannich Reaction for the Synthesis of the Quinocarcin Core[2]
This protocol describes the key cyclization step in the total synthesis of (-)-quinocarcin, illustrating a highly diastereoselective intramolecular Mannich reaction.
Diagram of the Experimental Workflow:
Caption: Workflow for the diastereoselective intramolecular Mannich reaction.
Materials:
-
Amino thioether precursor (1.0 equiv)
-
Silver tetrafluoroborate (AgBF₄) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amino thioether precursor in anhydrous CH₂Cl₂ under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of AgBF₄ in CH₂Cl₂ dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the tetracyclic core of quinocarcin as a single diastereomer.
Protocol 2: Diastereoselective Intramolecular [3+2] Cycloaddition of an Azomethine Ylide[5]
This protocol outlines a general procedure for the diastereoselective synthesis of substituted 3,8-diazabicyclo[3.2.1]octanes via an intramolecular [3+2] cycloaddition of an azomethine ylide generated from an N-((trimethylsilyl)methyl)amino ester.
Diagram of the Signaling Pathway (Reaction Mechanism):
Caption: Mechanism of the intramolecular [3+2] cycloaddition.
Materials:
-
N-((trimethylsilyl)methyl)amino ester with a tethered alkene (1.0 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-((trimethylsilyl)methyl)amino ester precursor in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the substituted 3,8-diazabicyclo[3.2.1]octane.
Conclusion
The diastereoselective synthesis of substituted 3,8-diazabicyclo[3.2.1]octane derivatives is a vibrant area of research with significant implications for drug discovery. The methods outlined in these application notes, particularly the intramolecular Mannich reaction and [3+2] cycloadditions of azomethine ylides, provide reliable and stereocontrolled access to this important heterocyclic scaffold. The provided protocols offer a starting point for the synthesis of novel analogs for biological evaluation. Further exploration of substrate scope and reaction conditions is likely to expand the utility of these powerful synthetic transformations.
References
- 1. 3,8-Diazabicyclo[3.2.1]octan-2-one peptide mimetics: synthesis of a conformationally restricted inhibitor of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric total synthesis of (-)-quinocarcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Construction of 8-Azabicyclo[3.2.1]octanes via Sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate is a crucial building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its constrained bicyclic structure is a key feature in the design of novel therapeutics. This document provides detailed application notes and protocols for the large-scale synthesis of this important intermediate, focusing on a practical and scalable multi-step approach. The protocols outlined are based on established chemical transformations and offer a reliable pathway for producing high-purity material.
Synthetic Strategy Overview
The most direct large-scale synthesis of this compound involves a multi-step sequence starting from readily available precursors. The overall strategy encompasses the formation of the bicyclic core, followed by selective protection of the nitrogen at the 3-position with a tert-butoxycarbonyl (Boc) group. An alternative approach involves the synthesis of the core scaffold from pyroglutamic acid.
A plausible and scalable synthetic pathway is outlined below:
Figure 1. High-level overview of the synthetic strategy for this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the synthesis.
Protocol 1: Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Core
This protocol is a conceptualized scalable route based on a patent filing for the synthesis of the bicyclic core.
Step 1: Cyclization to form the bicyclic dione
-
To a solution of a suitable starting material (e.g., a substituted piperidine derivative) in a high-boiling point solvent such as toluene or xylene, add a base (e.g., sodium hydride or potassium tert-butoxide) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 12-24 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bicyclic dione intermediate.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Reduction of the bicyclic dione
-
To a suspension of a reducing agent (e.g., lithium aluminum hydride or borane-tetrahydrofuran complex) in a dry ethereal solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere, add a solution of the bicyclic dione from the previous step in the same solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-16 hours.
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.
-
Filter the resulting solids and wash thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,8-diazabicyclo[3.2.1]octane.
Protocol 2: Selective N-Boc Protection
-
Dissolve the crude 3,8-diazabicyclo[3.2.1]octane in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0-1.2 equivalents) in the same solvent dropwise over 30-60 minutes. The slight molar excess of the free base can favor the formation of the desired isomer.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction for the formation of the desired product and the disappearance of the starting material (e.g., by LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the target compound, this compound.
Data Presentation
The following table summarizes typical quantitative data for the key steps in the synthesis. Please note that these values are representative and may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Cyclization | Substituted Piperidine Derivative, Base | Toluene | 110-140 | 12-24 | 60-75 | >90 |
| Reduction | Bicyclic Dione, Reducing Agent | Tetrahydrofuran | 65-70 | 8-16 | 70-85 | >85 |
| N-Boc Protection | 3,8-Diazabicyclo[3.2.1]octane, (Boc)₂O | Dichloromethane | 0 - 25 | 12-24 | 50-65 | >98 |
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the large-scale synthesis.
Figure 2. Detailed experimental workflow for the synthesis and purification of the target compound.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the large-scale synthesis of this compound. The described synthetic route is robust and scalable, enabling the efficient production of this valuable intermediate for drug discovery and development programs. Careful optimization of reaction conditions and purification procedures at each step is crucial for achieving high yields and purity on a large scale. Adherence to standard laboratory safety procedures is mandatory throughout all experimental work.
Application Notes and Protocols for the Functionalization of the N8-Position of Boc-Protected 3,8-diazabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, commonly referred to as 8-Boc-3,8-diazabicyclo[3.2.1]octane, is a valuable bicyclic scaffold in medicinal chemistry and organic synthesis. Its rigid conformation allows for the precise spatial arrangement of functional groups, making it a key building block for a variety of biologically active molecules.[1][2] The molecule possesses two nitrogen atoms at positions 3 and 8, exhibiting differential reactivity due to the presence of the tert-butoxycarbonyl (Boc) protecting group on the N8-amine.
The secondary amine at the N3-position is nucleophilic and readily undergoes a variety of functionalization reactions, including alkylation, acylation, and reductive amination.[1] Conversely, the N8-nitrogen is protected as a carbamate, rendering it largely unreactive under many standard conditions.[1] Consequently, functionalization of the N8-position typically proceeds via a two-step sequence: removal of the Boc protecting group, followed by the desired functionalization of the liberated secondary amine.
This document provides detailed protocols for the deprotection of the N8-Boc group and the subsequent functionalization of the N8-amine, as well as methods for the selective functionalization of the N3-position while the N8-position remains protected.
References
Application Notes and Protocols for Library Synthesis Utilizing Tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate, a valuable scaffold for the synthesis of diverse chemical libraries. The rigid, three-dimensional structure of this bicyclic diamine makes it an excellent starting point for the exploration of novel chemical space in drug discovery. The protocols outlined below are intended to serve as a guide for the generation of compound libraries targeting various biological systems.
Introduction
The 3,8-diazabicyclo[3.2.1]octane scaffold has gained significant attention in medicinal chemistry due to its unique conformational rigidity and the spatial orientation of its nitrogen atoms. This framework allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. The tert-butoxycarbonyl (Boc) protecting group at the N3 position of the title compound allows for selective functionalization at the N8 position, followed by deprotection and subsequent derivatization at N3, providing a versatile platform for diversity-oriented synthesis.
Libraries based on this scaffold have shown promise in targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and challenging oncology targets such as KRAS mutants.
Data Presentation
The following table summarizes the yields of representative compounds synthesized using the protocols detailed in this document. This data illustrates the efficiency of the described methods for generating a library of N8-substituted 3,8-diazabicyclo[3.2.1]octane derivatives.
| Entry | R-X (Electrophile) | Product | Yield (%) |
| 1 | 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine | (1R,5S)-tert-butyl 8-(2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | 71.78 |
Experimental Protocols
Protocol 1: N-Arylation for Library Synthesis of KRAS-G12D Inhibitors
This protocol details the nucleophilic aromatic substitution reaction between this compound and a heterocyclic electrophile, as demonstrated in the synthesis of KRAS-G12D inhibitors.[1]
Materials:
-
This compound
-
2,4,7-trichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (or other suitable electrophile)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 2,4,7-trichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1.0 eq) in anhydrous DCM, add this compound (1.0 eq).
-
Cool the reaction mixture to -40 °C under an inert atmosphere.
-
Slowly add DIPEA (2.0 eq) to the cooled mixture.
-
Stir the reaction at -40 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Protocol 2: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of the N8 position of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide) (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF, add the alkyl halide (1.5 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add ice water to the reaction mixture.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.
Protocol 3: Boc-Deprotection for Further Functionalization
This protocol describes the removal of the Boc protecting group from the N3 position, enabling subsequent derivatization at this site.
Materials:
-
Boc-protected 3,8-diazabicyclo[3.2.1]octane derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (typically 10-20 equivalents) or a solution of HCl in dioxane (e.g., 4 M).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted to yield the free amine.
Visualizations
Experimental Workflow: Library Synthesis
Caption: A general workflow for the two-stage diversification of the 3,8-diazabicyclo[3.2.1]octane scaffold.
Signaling Pathway: KRAS G12D Downstream Signaling
Caption: The KRAS G12D mutant constitutively activates downstream signaling pathways like MAPK and PI3K/AKT.
Signaling Pathway: Mu-Opioid Receptor Signaling
Caption: Activation of the mu-opioid receptor leads to the inhibition of adenylyl cyclase and modulation of ion channels.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection Side Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to mitigate side reactions through the effective use of scavengers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The principal cause of side reactions is the formation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile that can alkylate nucleophilic residues within the target molecule, leading to undesired byproducts.[1][2][3]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][3]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt, and is also prone to oxidation.[3]
-
Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[1][3]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[1][3]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2][3] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent the formation of alkylated side products.[1]
Q4: What are the signs of incomplete Boc deprotection?
A4: Incomplete deprotection can be identified by the presence of the starting material in the reaction mixture, as observed by HPLC or LC-MS. In solid-phase peptide synthesis, this can lead to the formation of deletion sequences where an amino acid is missing from the final peptide.[4]
Q5: Can protecting groups on other amino acids, like Arginine, cause side reactions during TFA cleavage?
A5: Yes, protecting groups on the guanidino side chain of arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), can generate reactive species upon cleavage that can modify other residues, particularly tryptophan.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Unexpected peak in HPLC/LC-MS with a +56 Da mass shift. | tert-Butylation of a nucleophilic residue (e.g., Trp, Met, Cys, Tyr). | Incorporate a suitable scavenger or scavenger cocktail into the deprotection reagent. Refer to the Data Presentation section for scavenger selection. |
| Unexpected peak in HPLC/LC-MS with a +16 Da mass shift. | Oxidation of Methionine to Methionine sulfoxide. | Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). Add a reducing scavenger like 1,2-ethanedithiol (EDT) or thioanisole to the cleavage cocktail. |
| Reaction is incomplete; starting material remains. | 1. Insufficient acid concentration or reaction time.2. Steric hindrance around the Boc-protected amine. | 1. Increase the TFA concentration (e.g., from 50% to 95% in DCM) or extend the reaction time.2. For sterically hindered substrates, consider a stronger acid system like 4M HCl in dioxane, along with an effective scavenger cocktail. |
| Low peptide yield after cleavage from solid support. | Incomplete cleavage from the resin. | Ensure a sufficient volume of cleavage cocktail is used (e.g., 10-25 mL per gram of resin). For peptides with multiple Arg(Pbf) residues, a longer cleavage time (3-4 hours) may be necessary. |
Data Presentation: Scavenger Efficiency
The selection of an appropriate scavenger cocktail is critical for minimizing side reactions. The following tables summarize the effectiveness of various scavengers.
Note: While quantitative data for Cysteine and Methionine are available from comparative studies, similar direct comparisons for Tryptophan and Tyrosine are less common in the literature. The recommendations for Trp and Tyr are based on established qualitative effectiveness.
Table 1: Comparison of Scavenger Cocktails for Preventing S-tert-butylation of Cysteine
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) | >98 | <2 |
| Data is illustrative and based on literature reports for a model peptide.[2] |
Table 2: Comparison of Scavenger Cocktails for a Methionine-Containing Peptide
| Cleavage Cocktail | Composition (v/v/w) | % Main Product | % Met(O) |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | 45 | 55 |
| Reagent R | TFA/Thioanisole/Anisole/EDT (90:5:2:3) | 85 | 15 |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | 50 | 50 |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | >95 | <5 |
| Data adapted from a study on a model pentadecapeptide.[1] |
Table 3: Recommended Scavengers for Tryptophan-Containing Substrates
| Scavenger | Typical Concentration (%) | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5 | Highly effective carbocation scavenger. |
| 1,2-Ethanedithiol (EDT) | 2.5 | Particularly effective at preventing acid-catalyzed oxidation of tryptophan.[3] |
| Triethylsilane (TES) | 5 - 10 | Effective at reducing the tert-butyl cation. |
| Anisole | 5 | A classical scavenger for this purpose. |
Table 4: Recommended Scavengers for Tyrosine-Containing Substrates
| Scavenger | Typical Concentration (%) | Notes |
| Phenol | 5 | Acts as a decoy for the tert-butyl cation. |
| Anisole | 5 | Functions similarly to phenol. |
| m-Cresol | 5 | Another effective phenolic scavenger. |
| Alkylation of the tyrosine ring is reported to be around 0.5-1.0% and can be minimized with these scavengers.[5] |
Experimental Protocols
Protocol 1: Small-Scale Trial Cleavage for Scavenger Optimization
This protocol is designed to test different scavenger cocktails on a small amount of peptide-resin to determine the optimal conditions before a large-scale cleavage.
Materials:
-
Dry peptide-resin (20-50 mg per trial)
-
Trifluoroacetic acid (TFA)
-
Scavengers to be tested (e.g., TIS, EDT, thioanisole, water)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Microcentrifuge tubes
-
HPLC system for analysis
Procedure:
-
Cocktail Preparation: In separate, labeled microcentrifuge tubes, prepare 500 µL of each cleavage cocktail to be tested. For example:
-
Cocktail A: TFA/TIS/H₂O (95:2.5:2.5)
-
Cocktail B: TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5)
-
Cocktail C: Reagent K
-
-
Cleavage Reaction: Weigh 20-50 mg of the dry peptide-resin into separate reaction vessels. Add the prepared cleavage cocktail to the resin.
-
Incubation: Stopper the vessels and allow the reaction to proceed at room temperature with occasional agitation for a set time (e.g., 2 hours).
-
Peptide Precipitation: Filter the resin from each vessel, collecting the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates. Add the TFA filtrate dropwise to a tube containing cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the peptide.
-
Isolation and Washing: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the dried crude peptide from each trial in an appropriate solvent and analyze by RP-HPLC and mass spectrometry to determine the purity and identify any side products.
-
Evaluation: Compare the HPLC chromatograms to determine which scavenger cocktail yielded the highest percentage of the desired product with the fewest impurities.
Protocol 2: General Procedure for TFA Cleavage of Peptide from Solid Support
This protocol is a general guideline for cleaving a peptide from the resin and removing side-chain protecting groups simultaneously.
Materials:
-
Peptide-resin
-
TFA
-
Selected scavenger cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
DCM
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin with DCM (3x the volume of the resin) to swell it.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh.
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin (typically 10 mL per gram of resin). Agitate the mixture at room temperature for 1-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates. In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Washing: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualizations
Caption: Mechanism of Boc deprotection, side reaction, and scavenger action.
Caption: Troubleshooting workflow for Boc deprotection side reactions.
Caption: Decision tree for selecting appropriate scavengers.
References
Technical Support Center: Synthesis of 3,8-Diazabicyclo[3.2.1]octane via 1,3-Dipolar Cycloaddition
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives through 1,3-dipolar cycloaddition of azomethine ylides. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the 1,3-dipolar cycloaddition synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives?
A1: The reported yields for the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with acrylate derivatives to form 3,8-diazabicyclo[3.2.1]octanes typically range from 51% to 73%.[1][2] However, the yield can be significantly influenced by the specific substrates, reaction conditions, and the presence of side reactions.
Q2: What are the most common side products in this reaction?
A2: A common side product is the isomeric 2,5-diazabicyclo[2.2.2]octane.[1][2] In some cases, particularly with bulky dipolarophiles like methyl 2-phenyl acrylate, this can even become the major product.[1][2] Additionally, when using acrylic acids as dipolarophiles, novel tricyclic fused lactone-lactam systems can form.[1][2]
Q3: How does the choice of dipolarophile affect the reaction?
A3: The structure of the dipolarophile has a significant impact on the reaction outcome. Steric hindrance, for example from a tert-butyl group on an acrylate, can lead to lower yields and longer reaction times compared to a methyl group.[1] The electronic nature of the substituents on the dipolarophile also plays a crucial role in the reactivity and regioselectivity of the cycloaddition.
Q4: Can this reaction be performed with acrylic acid directly?
A4: Yes, acrylic acids can be used as dipolarophiles. However, their use can lead to the formation of unexpected tricyclic fused lactone-lactam systems, and the desired 3,8-diazabicyclo[3.2.1]octane may rearrange over time into this more complex structure.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of Desired Product | 1. Inefficient Generation of the Azomethine Ylide (3-Oxidopyrazinium): The deprotonation of the pyrazinium salt may be incomplete. | - Ensure the base (e.g., triethylamine) is fresh and added in the correct stoichiometry. - Consider using a stronger, non-nucleophilic base if necessary. |
| 2. Suboptimal Reaction Temperature: The reaction may be too slow at room temperature or side reactions may be favored at elevated temperatures. | - If the reaction is sluggish, try gently heating the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. - If side products are observed at higher temperatures, try running the reaction at a lower temperature for a longer duration. | |
| 3. Inappropriate Solvent: The solvent may not be optimal for the reaction. | - Acetonitrile is a commonly used solvent.[3] - Consider screening other polar aprotic solvents. Fluorinated alcohols like 2,2,2-trifluoroethanol have been reported to improve yields and reduce reaction times in some 1,3-dipolar cycloadditions. | |
| 4. Steric Hindrance: Bulky substituents on the 3-oxidopyrazinium or the dipolarophile can impede the cycloaddition. | - If possible, consider using less sterically hindered starting materials. - Prolonged reaction times may be necessary for sterically demanding substrates. | |
| High Proportion of 2,5-Diazabicyclo[2.2.2]octane Isomer | 1. Rearrangement of the Primary Product: The initially formed 3,8-diazabicyclo[3.2.1]octane can rearrange to the 2,5-diazabicyclo[2.2.2]octane isomer. | - Monitor the reaction progress closely by TLC to identify the initial product distribution. - Consider modifying the work-up procedure to minimize exposure to conditions that may promote rearrangement (e.g., prolonged exposure to acid or base). |
| 2. Dipolarophile Structure: Certain dipolarophiles, particularly those with bulky substituents, may favor the formation of the [2.2.2] isomer.[1][2] | - If the [3.2.1] isomer is the desired product, consider using a different dipolarophile. | |
| Formation of Polymeric Material | 1. Intermolecular Reactions: High concentrations of reactive intermediates can lead to polymerization. | - Employ high-dilution conditions. - Use a syringe pump for the slow addition of one of the reactants to maintain a low concentration of reactive intermediates. |
| Difficulty in Product Purification | 1. Similar Polarity of Products and Byproducts: The desired product and side products may have similar polarities, making chromatographic separation challenging. | - Explore different solvent systems for column chromatography. - Consider derivatization of the product mixture to alter polarities and facilitate separation. - Recrystallization may be an effective purification method for solid products. |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium (Azomethine Ylide Precursor)
This protocol is a representative procedure for the synthesis of the 3-oxidopyrazinium salt, which is the precursor to the azomethine ylide.
Materials:
-
5,6-dimethylpyrazin-2-one
-
1-(chloromethyl)-4-methoxybenzene
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of 5,6-dimethylpyrazin-2-one (1.0 eq) in anhydrous acetonitrile, add 1-(chloromethyl)-4-methoxybenzene (1.1 eq).
-
Stir the reaction mixture at reflux for 24 hours.
-
Cool the reaction mixture to room temperature.
-
The product, 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium chloride, will precipitate from the solution.
-
Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum.
Protocol 2: 1,3-Dipolar Cycloaddition for the Synthesis of Methyl 8-(4-methoxybenzyl)-5,6-dimethyl-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-carboxylate
This protocol details the in-situ generation of the 3-oxidopyrazinium and its subsequent cycloaddition with methyl acrylate.
Materials:
-
1-(4-methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium salt (from Protocol 1)
-
Methyl acrylate
-
Triethylamine (Et3N)
-
Acetonitrile (anhydrous)
-
Dichloromethane (for extraction)
-
Methanol (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of the 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium salt (1.0 eq) in anhydrous acetonitrile, add methyl acrylate (1.5 eq).
-
Add triethylamine (2.0 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Data Summary
The following table summarizes the reported yields for the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with various dipolarophiles.[1][2]
| Dipolarophile | Product | Yield (%) | Reaction Time |
| Methyl acrylate | 3,8-diazabicyclo[3.2.1]octane derivative | 73 | 45 min |
| tert-Butyl acrylate | 3,8-diazabicyclo[3.2.1]octane derivative | 63 | 1.5 h |
| Methyl crotonate | 3,8-diazabicyclo[3.2.1]octane derivative | 51 | 6 h |
| Methyl 2-phenyl acrylate | 2,5-diazabicyclo[2.2.2]octane derivative | 40 | - |
| Acrylic acid | Tricyclic lactone-lactam | 71 (after 10 days) | 45 min (initial) |
Visualizations
Caption: Experimental workflow for the synthesis of 3,8-diazabicyclo[3.2.1]octane.
Caption: Reaction mechanism for the 1,3-dipolar cycloaddition and a potential side reaction.
Caption: Troubleshooting logic for addressing low yield in the cycloaddition reaction.
References
Technical Support Center: Purification of Polar 3,8-Diazabicyclo[3.2.1]octane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar 3,8-diazabicyclo[3.2.1]octane derivatives.
Troubleshooting Guides
Issue 1: Poor or No Retention on Reversed-Phase (C18) HPLC
-
Question: My highly polar 3,8-diazabicyclo[3.2.1]octane derivative shows little to no retention on a standard C18 column, eluting in the void volume. How can I achieve retention and separation?
-
Answer: This is a common challenge with highly polar and water-soluble compounds. Here are several strategies to address this issue:
-
Switch to a More Polar Stationary Phase: Consider using a column with a more polar character, such as those with embedded polar groups (EPG) or phenyl-hexyl phases. These can offer different selectivity for polar analytes.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[1][2] It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][2] In HILIC, water acts as the strong solvent, so increasing the organic content of the mobile phase increases retention.[3]
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Use a High pH Mobile Phase with a pH-Stable Column: For basic compounds like 3,8-diazabicyclo[3.2.1]octane derivatives, using a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate) can neutralize the basic nitrogens, potentially increasing retention on a C18 column. It is crucial to use a column specifically designed for high pH stability to prevent degradation of the stationary phase.
-
Issue 2: Significant Peak Tailing in Chromatography
-
Question: I am observing significant peak tailing when purifying my 3,8-diazabicyclo[3.2.1]octane derivative on both normal-phase (silica) and reversed-phase columns. What causes this and how can I improve the peak shape?
-
Answer: Peak tailing for basic compounds like yours is often caused by strong interactions between the amine functional groups and acidic silanol groups on the surface of silica-based stationary phases.[4] Here’s how to mitigate this:
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Add a Basic Modifier to the Mobile Phase: For normal-phase chromatography on silica, adding a small amount of a basic additive like triethylamine (TEA), diethylamine (DEA), or ammonium hydroxide (e.g., 0.1-1%) to the mobile phase can competitively bind to the active silanol sites, reducing their interaction with your compound and improving peak shape.
-
Use an End-Capped Column (Reversed-Phase): For reversed-phase HPLC, ensure you are using a high-quality, end-capped column. End-capping minimizes the number of accessible free silanol groups.
-
Adjust Mobile Phase pH (Reversed-Phase): Operating at a low pH (e.g., 2.5-4) will protonate your basic analyte and suppress the ionization of the acidic silanol groups, which can reduce unwanted interactions. Conversely, at a high pH, your analyte will be neutral, but the silanols will be deprotonated; a highly deactivated, end-capped column is essential for high pH methods.
-
Consider an Alternative Stationary Phase:
-
Amine-functionalized silica: This type of column can provide a "base shield," minimizing interactions with residual silanols.
-
Alumina (basic or neutral): Alumina is a less acidic alternative to silica for normal-phase chromatography.
-
Polymer-based columns: These columns lack silanol groups and can be a good option to avoid tailing issues.
-
-
Issue 3: Compound Degradation on Silica Gel during Flash Chromatography
-
Question: My 3,8-diazabicyclo[3.2.1]octane derivative appears to be decomposing on the silica gel during flash chromatography. How can I purify it without causing degradation?
-
Answer: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. Here are several approaches to prevent this:
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Deactivate the Silica Gel: Before loading your sample, you can neutralize the acidic sites on the silica. This can be done by flushing the packed column with your mobile phase containing a small amount of a base, such as 1-2% triethylamine.
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Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina, or a bonded silica phase like diol or amine for your flash chromatography.
-
Employ Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography can be a viable, non-destructive alternative.
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Minimize Contact Time: If you must use silica, aim for a rapid purification with a faster flow rate to reduce the time your compound is in contact with the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel polar 3,8-diazabicyclo[3.2.1]octane derivative?
A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems and stationary phases.
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Normal-Phase TLC: Spot your compound on a silica gel TLC plate and test different mobile phases (e.g., dichloromethane/methanol, ethyl acetate/heptane) with and without a basic modifier like triethylamine (0.5-1%). This will help determine if normal-phase chromatography is feasible and will give you an idea of the required solvent polarity.
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Reversed-Phase TLC: Use a C18 TLC plate to evaluate reversed-phase conditions. Test different ratios of acetonitrile/water or methanol/water, with and without a pH modifier like formic acid or ammonium hydroxide.
-
HILIC TLC: If available, use a HILIC TLC plate to explore this separation mode with high organic solvent systems (e.g., 95:5 acetonitrile:water with a buffer).
Based on the TLC results, you can select the most promising chromatographic technique and solvent system for scaling up to flash chromatography or HPLC.
Q2: Can I use Ion-Exchange Chromatography (IEC) for these compounds?
A2: Yes, Ion-Exchange Chromatography is a very effective technique for purifying highly polar and charged compounds like 3,8-diazabicyclo[3.2.1]octane derivatives.[5]
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Cation-Exchange Chromatography: Since these compounds are basic, they will be positively charged at a pH below their pKa. Cation-exchange chromatography, which uses a negatively charged stationary phase (e.g., with sulfopropyl or carboxymethyl functional groups), is well-suited for their purification. The compound binds to the column and is then eluted by increasing the salt concentration or the pH of the mobile phase.[5]
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Anion-Exchange Chromatography: This would be used if your derivative contains acidic functional groups and you want to purify it in its negatively charged state at a high pH.
IEC is particularly useful for removing non-ionic or oppositely charged impurities.
Q3: What are the advantages of Supercritical Fluid Chromatography (SFC) for these types of molecules?
A3: SFC offers several advantages for the purification of polar basic compounds and is especially powerful for chiral separations:
-
Faster Separations: SFC typically allows for higher flow rates than HPLC, leading to shorter run times.[6]
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Reduced Solvent Usage: The primary mobile phase component is supercritical CO2, which reduces the consumption of organic solvents.
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Improved Peak Shape: The addition of basic additives to the co-solvent (e.g., methanol) can lead to excellent peak shapes for basic analytes.[7]
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Complementary Selectivity: SFC can provide different selectivity compared to HPLC, which can be advantageous for separating closely related impurities.[7]
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Ideal for Chiral Separations: SFC is a preferred technique for chiral separations, often providing better and faster results than chiral HPLC.[6][7]
Q4: My compound is highly water-soluble. How can I effectively remove the solvent after reversed-phase or ion-exchange chromatography?
A4: Removing water from highly water-soluble compounds can be challenging. Here are some tips:
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Lyophilization (Freeze-Drying): This is often the most effective method for removing water from polar, non-volatile compounds without causing degradation.
-
Azeotropic Distillation: If your compound is stable, you can add a solvent that forms a low-boiling azeotrope with water (e.g., toluene, isopropanol) and remove the water by rotary evaporation. This may need to be repeated several times.
-
Use Volatile Buffers: When using chromatography, opt for volatile buffers like ammonium formate, ammonium acetate, or ammonium bicarbonate. These can be removed along with the solvent during lyophilization.
-
Solid-Phase Extraction (SPE): After your primary purification, you might be able to use a reversed-phase SPE cartridge to retain your compound, wash away the salts with water, and then elute your compound with a small amount of organic solvent, which is easier to evaporate.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar 3,8-Diazabicyclo[3.2.1]octane Derivative Purification
| Technique | Stationary Phase | Mobile Phase | Advantages | Challenges |
| Normal-Phase (NP) | Silica, Alumina, Amine-bonded Silica | Non-polar organic solvents (e.g., DCM, Heptane) with a polar modifier (e.g., MeOH, EtOH) and a basic additive (e.g., TEA, NH4OH) | Good for less polar derivatives; uses less expensive solvents. | Peak tailing is common without additives; risk of compound degradation on acidic silica. |
| Reversed-Phase (RP) | C18, C8, Phenyl-Hexyl (pH stable) | Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium formate, TFA) | Familiar technique; good for moderately polar derivatives. | Poor retention for very polar compounds; requires pH-stable columns for high pH methods. |
| HILIC | Bare Silica, Diol, Amide, Zwitterionic | High organic (e.g., >70% Acetonitrile) with aqueous buffer | Excellent for very polar, water-soluble compounds; provides orthogonal selectivity to RP.[1][2] | Longer column equilibration times; sample must be dissolved in a high organic solvent to avoid peak distortion.[8] |
| Ion-Exchange (IEC) | Cation (e.g., Sulfonic Acid) or Anion (e.g., Quaternary Amine) Exchange Resin | Aqueous buffer with increasing salt concentration or pH gradient | Excellent for charged and highly polar compounds; high loading capacity.[5] | Compound must be charged; high salt in fractions may need to be removed post-purification. |
| Supercritical Fluid (SFC) | Various (Chiral and Achiral) | Supercritical CO2 with a polar co-solvent (e.g., Methanol) and an additive (e.g., DEA, TFA) | Fast separations; low organic solvent use; excellent for chiral separations.[6][7] | Requires specialized equipment; analyte solubility in CO2 can be a limitation. |
Experimental Protocols
Protocol 1: HILIC Method for a Highly Polar Derivative
-
Column: A HILIC column (e.g., silica, amide, or diol-based), 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water.
-
Gradient:
-
0-1 min: 100% A
-
1-10 min: Linear gradient to 100% B
-
10-12 min: Hold at 100% B
-
12-13 min: Return to 100% A
-
13-20 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength and/or ELSD/CAD/MS.
-
Sample Preparation: Dissolve the sample in the initial mobile phase conditions (95:5 Acetonitrile:Water) to avoid peak distortion. If solubility is an issue, use the minimum amount of a stronger solvent and inject a smaller volume.[8]
Protocol 2: Cation-Exchange Chromatography
-
Column: A strong cation-exchange (SCX) column.
-
Equilibration Buffer (Buffer A): 20 mM MES, pH 6.0.
-
Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0.
-
Procedure: a. Equilibrate the column with at least 5 column volumes (CV) of Buffer A. b. Dissolve the sample in Buffer A and adjust the pH if necessary to ensure the compound is positively charged. c. Load the sample onto the column. d. Wash the column with 3-5 CV of Buffer A to remove unbound impurities. e. Elute the bound compound using a linear gradient from 0% to 100% Buffer B over 10-20 CV. f. Collect fractions and analyze for the presence of the target compound. g. Regenerate the column with high salt buffer followed by re-equilibration with Buffer A.[5]
Mandatory Visualization
Caption: Troubleshooting decision tree for purification issues.
Caption: Workflow for selecting a suitable purification method.
References
- 1. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. conductscience.com [conductscience.com]
- 6. fagg-afmps.be [fagg-afmps.be]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. welch-us.com [welch-us.com]
optimization of reaction conditions for N-arylation of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of the N-arylation of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step when optimizing the N-arylation of this substrate?
A1: The most critical first step is the rigorous exclusion of oxygen and moisture from the reaction system. The palladium catalysts, particularly in their active Pd(0) state, and some phosphine ligands are sensitive to air and can be deactivated through oxidation. Ensure all glassware is oven-dried, reagents and solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Q2: I am observing low to no conversion of my starting materials. What are the likely causes?
A2: Low or no conversion can stem from several factors:
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Inactive Catalyst: The Pd(0) active species may not have formed efficiently from the Pd(II) precatalyst. Consider using a pre-catalyst or adding a reducing agent. The ligand may also be inhibiting the catalyst.
-
Poor Ligand Choice: The steric hindrance of the bicyclic amine requires a bulky, electron-rich phosphine ligand to facilitate the reaction.
-
Inappropriate Base: The chosen base may not be strong enough to deprotonate the amine or may have poor solubility in the reaction solvent.
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Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier, especially with less reactive aryl halides.
Q3: My reaction is producing a significant amount of side products. What are they and how can I minimize them?
A3: Common side reactions in Buchwald-Hartwig aminations include:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be minimized by ensuring an efficient coupling rate, which can be achieved by optimizing the ligand, base, and temperature.
-
Di-arylation: In cases where the starting material has two reactive amine sites, di-arylation can occur. For the specified substrate, the Boc-protection on one of the nitrogens prevents this.
-
Ether Formation: At higher temperatures, the alkoxide base can sometimes compete with the amine as a nucleophile, leading to the formation of an aryl ether. Using a non-alkoxide base or lowering the reaction temperature can mitigate this.
Q4: How do I choose the right palladium source and ligand for this reaction?
A4: For sterically hindered secondary amines like this compound, bulky, electron-rich biarylphosphine ligands are generally preferred. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the coupling of hindered substrates. The choice of palladium source is often a matter of convenience and stability; pre-formed palladium-ligand complexes (precatalysts) can offer better reproducibility.
Q5: Can I use aryl chlorides for this reaction, or should I stick to bromides and iodides?
A5: While aryl iodides and bromides are generally more reactive, modern Buchwald-Hartwig catalyst systems with specialized ligands can effectively couple aryl chlorides. However, these reactions often require higher temperatures and catalyst loadings. For initial optimizations, aryl bromides are a good starting point.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Inactive catalyst | Use a pre-catalyst or ensure efficient in-situ generation of Pd(0). Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). |
| Non-optimal ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). | |
| Inappropriate base | Try a stronger base (e.g., NaOt-Bu, LHMDS) or a different base with better solubility (e.g., K₃PO₄ in some cases). | |
| Low temperature | Gradually increase the reaction temperature in 10-20 °C increments. | |
| Side Product Formation (Hydrodehalogenation) | Slow coupling kinetics | Increase catalyst and/or ligand loading. Optimize the ligand-to-metal ratio. |
| High temperature | If hydrodehalogenation is significant, try running the reaction at a lower temperature for a longer duration. | |
| Inconsistent Results | Presence of oxygen or moisture | Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. |
| Impure starting materials | Purify the amine and aryl halide before use. | |
| Difficulty in Product Purification | Residual palladium catalyst | Use a palladium scavenger resin or perform an aqueous wash with a solution of a suitable chelating agent. |
| Similar polarity of product and starting materials | Optimize the chromatographic separation by screening different solvent systems or using a different stationary phase. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes key parameters for the N-arylation of this compound, with typical ranges and a specific example from the literature.
| Parameter | Typical Range / Options | Example Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Pd₂(dba)₃ | Pre-catalysts can improve reproducibility. |
| Ligand | XPhos, RuPhos, BrettPhos, SPhos | XPhos | Bulky, electron-rich ligands are essential for this hindered amine. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ | The choice of base can significantly impact the reaction outcome and should be screened. |
| Solvent | Toluene, Dioxane, THF, DMF | Dioxane | Ensure the solvent is anhydrous. |
| Temperature | 80 - 120 °C | 110 °C | Higher temperatures may be required for less reactive aryl halides. |
| Concentration | 0.1 - 1.0 M | ~0.1 M | Higher concentrations can sometimes improve reaction rates. |
| Catalyst Loading | 1 - 5 mol% | Not specified, typically 2-5 mol% | Higher loadings may be needed for challenging substrates. |
| Ligand:Pd Ratio | 1:1 to 2:1 | Not specified, typically 1.2:1 to 2:1 | This ratio can be critical and should be optimized. |
Experimental Protocols
General Procedure for N-Arylation
The following is a representative experimental protocol for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos)
-
A suitable base (e.g., Sodium tert-butoxide, Potassium carbonate)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, and the base.
-
In a separate vial, pre-mix the palladium source and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst-ligand mixture to the reaction vessel.
-
Add the remaining anhydrous solvent to the reaction vessel.
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Seal the vessel and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the N-arylation reaction.
Caption: A logical flowchart for troubleshooting low reaction yields.
work-up procedures to remove impurities from tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up and purification of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities are the starting material, 3,8-diazabicyclo[3.2.1]octane, and the di-Boc protected byproduct, di-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate. These arise from incomplete reaction or over-reaction, respectively, due to the presence of two reactive secondary amine groups.
Q2: What are the recommended methods for purifying the crude product?
A2: The two primary and most effective methods for purifying this compound are acid-base extraction and silica gel column chromatography.[1] Often, a combination of both is used for optimal purity.
Q3: Is the Boc protecting group stable during silica gel column chromatography?
A3: Yes, the tert-butoxycarbonyl (Boc) group is generally stable under the conditions of silica gel chromatography.[1] However, it is crucial to avoid highly acidic eluents or additives, as the Boc group is acid-labile.[1]
Q4: My NMR spectrum of the purified product appears messy. What could be the cause?
A4: A messy NMR spectrum can indicate the presence of residual impurities such as the starting diamine, the di-Boc byproduct, or solvent residues. It could also suggest product degradation if harsh purification conditions were used. Comparing the spectrum with a reference spectrum of the pure product is recommended.
Q5: Can I use recrystallization to purify this compound?
A5: While recrystallization can be a powerful purification technique for crystalline solids, its effectiveness for this specific compound depends on the impurity profile and the ability to find a suitable solvent system. For many Boc-protected amines, column chromatography or acid-base extraction are more generally applicable and effective methods.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of the desired mono-Boc protected product. | Incomplete reaction. | Ensure the reaction has run to completion by monitoring with an appropriate technique (e.g., TLC, LC-MS). Consider extending the reaction time or optimizing the reaction temperature. |
| Formation of significant amounts of the di-Boc byproduct. | Carefully control the stoichiometry of the Boc-anhydride. A slight excess of the diamine can help to minimize the formation of the di-protected species. | |
| Difficulty in separating the mono-Boc product from the starting diamine and di-Boc byproduct by column chromatography. | Similar polarities of the components. | Employ an acid-base extraction prior to chromatography. This will separate the neutral di-Boc byproduct from the basic mono-Boc product and the unreacted diamine.[1] Subsequently, the mono-Boc product and the starting diamine can be more easily separated by chromatography. |
| The product degrades during work-up. | Exposure to strong acidic conditions. | The Boc group is sensitive to strong acids.[3][4] Avoid using strong acids during the work-up. If an acidic wash is necessary, use a dilute solution of a weak acid and minimize the exposure time. |
| The purified product is not clean enough for the next step. | Inefficient purification. | A single purification method may not be sufficient. Consider a multi-step purification approach, such as an initial acid-base extraction followed by column chromatography.[1] For column chromatography, optimizing the solvent system is crucial for achieving good separation. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the neutral di-Boc protected byproduct from the basic mono-Boc protected product and the unreacted diamine.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidification: Transfer the organic solution to a separatory funnel and add a dilute aqueous solution of a weak acid (e.g., 1 M citric acid or 1 M HCl). Shake the funnel gently. The basic mono-Boc product and any unreacted diamine will be protonated and move into the aqueous layer.[5]
-
Separation of Di-Boc Byproduct: Separate the layers. The organic layer contains the neutral di-Boc byproduct. This layer can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate the di-Boc byproduct if desired.
-
Basification: To the aqueous layer, add a base (e.g., 2 M NaOH or saturated aqueous NaHCO₃) until the pH is basic (pH > 10). This will deprotonate the desired mono-Boc product and the unreacted diamine.
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Extraction of Mono-Boc Product: Extract the basified aqueous layer multiple times with an organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of the mono-Boc product and unreacted diamine, now free of the di-Boc byproduct.
Protocol 2: Silica Gel Column Chromatography
This protocol is used for the final purification of the mono-Boc protected product.
-
Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system. A common eluent system for Boc-protected amines is a gradient of methanol in dichloromethane.[6] To prevent potential degradation of the Boc-group on acidic silica, a small amount of a weak base like triethylamine (e.g., 0.1-1%) can be added to the eluent system.
-
Sample Loading: Dissolve the crude product (or the product from the acid-base extraction) in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The less polar di-Boc byproduct will elute first, followed by the desired mono-Boc product, and finally the more polar unreacted diamine.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. A specific reported eluent system for this compound is 1% ammonia:9% methanol:90% dichloromethane.[6]
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Chiral Separation of 3,8-diazabicyclo[3.2.1]octane Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 3,8-diazabicyclo[3.2.1]octane enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the chiral separation of 3,8-diazabicyclo[3.2.1]octane enantiomers?
A1: The main strategies for resolving the enantiomers of 3,8-diazabicyclo[3.2.1]octane include:
-
Chiral Chromatography (HPLC/SFC): This is a direct method that utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers.[1][2][3]
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[4]
-
Enzymatic Resolution: This technique uses an enzyme, typically a lipase, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[5][6][7]
Q2: Which chiral stationary phases (CSPs) are recommended for the separation of small bicyclic amines like 3,8-diazabicyclo[3.2.1]octane?
A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for the separation of such compounds. Columns like Chiralpak® and Chiralcel® series are frequently used.[8][9] For basic compounds, it is often necessary to add a basic modifier to the mobile phase to improve peak shape and resolution.[10][11]
Q3: Why is pre-column derivatization sometimes necessary for chiral separation?
A3: Pre-column derivatization is employed when the analyte lacks a chromophore for UV detection or to enhance the interaction with the chiral stationary phase.[3] For 3,8-diazabicyclo[3.2.1]octane, which lacks a strong chromophore, derivatization with a UV-active agent can improve detection sensitivity and may also improve the chiral recognition.
Q4: What is the maximum theoretical yield for a kinetic resolution, such as enzymatic resolution?
A4: The maximum theoretical yield for a kinetic resolution of a racemic mixture is 50% for each enantiomer.[5] This is because the enzyme selectively acts on one enantiomer, leaving the other unreacted.
Troubleshooting Guides
Chiral Chromatography (HPLC/SFC)
Issue 1: Poor or no resolution of enantiomers.
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol, methanol) in the mobile phase. For Supercritical Fluid Chromatography (SFC), adjusting the percentage of the co-solvent is critical.[12] For basic analytes like 3,8-diazabicyclo[3.2.1]octane, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or ammonium hydroxide) to the mobile phase can significantly improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase.[10]
-
-
Possible Cause: Inappropriate chiral stationary phase (CSP).
-
Solution: Screen a variety of CSPs with different selectivities. Polysaccharide-based columns are a good starting point. If available, automated column and solvent screening systems can expedite this process.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a stable temperature. Sometimes, operating at sub-ambient temperatures can enhance resolution.[12]
-
Issue 2: Peak tailing or broad peaks.
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: For this basic analyte, add a basic modifier like diethylamine or triethylamine to the mobile phase to block active sites on the silica support.[13]
-
-
Possible Cause: Column overload.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Possible Cause: Extra-column band broadening.
-
Solution: Minimize the length and diameter of tubing connecting the injector, column, and detector.
-
Issue 3: Irreproducible retention times.
-
Possible Cause: Insufficient column equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when changing mobile phase composition.[14]
-
-
Possible Cause: "Additive memory effect."
-
Solution: If you have previously used acidic or basic additives, flush the column extensively with an appropriate solvent to remove any adsorbed modifiers before using a new mobile phase.[14]
-
Diastereomeric Salt Resolution
Issue 1: No crystallization of diastereomeric salts.
-
Possible Cause: High solubility of both diastereomeric salts in the chosen solvent.
-
Solution: Screen a range of solvents with varying polarities. A solvent system where one diastereomer is significantly less soluble is required. Seeding the solution with a small crystal of the desired diastereomer can sometimes induce crystallization.
-
-
Possible Cause: Formation of an oil or amorphous solid instead of crystals.
-
Solution: Try a different solvent or a mixture of solvents. Slowing down the rate of cooling or using an anti-solvent can promote crystal growth.
-
Issue 2: Low diastereomeric excess (d.e.) of the crystallized salt.
-
Possible Cause: Similar solubilities of the two diastereomeric salts.
-
Solution: Optimize the crystallization temperature and solvent. Recrystallization of the obtained salt can improve the diastereomeric purity.
-
-
Possible Cause: Co-precipitation of both diastereomers.
-
Solution: Adjust the stoichiometry of the resolving agent. Sometimes using a sub-stoichiometric amount of the resolving agent can lead to a purer salt of the less soluble diastereomer.
-
Enzymatic Resolution
Issue 1: Low or no enzyme activity.
-
Possible Cause: Inappropriate enzyme.
-
Solution: Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one that is active and selective for the substrate.
-
-
Possible Cause: Unfavorable reaction conditions.
-
Solution: Optimize the pH, temperature, and solvent. Lipases often work well in non-polar organic solvents.
-
Issue 2: Low enantioselectivity (low E-value).
-
Possible Cause: The chosen enzyme is not highly selective for the substrate.
-
Solution: Screen other enzymes. The choice of the acylating agent can also influence the enantioselectivity.
-
-
Possible Cause: Reaction has proceeded beyond 50% conversion.
-
Solution: Monitor the reaction closely and stop it at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.
-
Experimental Protocols
Chiral SFC Method Development
This protocol is a starting point for developing a chiral SFC separation method for 3,8-diazabicyclo[3.2.1]octane, based on a method for a similar derivative.[15]
-
Instrumentation: Supercritical Fluid Chromatography system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol with 0.1% ammonium hydroxide
-
-
Initial Screening Conditions:
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 35 °C.
-
Detection: 210 nm (as the underivatized compound has no strong chromophore, a low wavelength is used, or derivatization may be necessary).
-
-
Optimization:
-
If partial separation is observed, switch to an isocratic method using the mobile phase composition that gave the best initial separation.
-
Optimize the percentage of co-solvent, flow rate, and temperature to improve resolution.
-
Diastereomeric Salt Resolution Protocol
This is a general protocol for the resolution of a racemic amine using a chiral acid.
-
Salt Formation:
-
Dissolve one equivalent of racemic 3,8-diazabicyclo[3.2.1]octane in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) in the same solvent.
-
Slowly add the acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the solution to stand at room temperature or cool to induce crystallization. Seeding may be necessary.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Analysis:
-
Liberate the amine from a small sample of the salt by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.
-
Determine the enantiomeric excess of the liberated amine using a suitable chiral analytical method (e.g., the chiral SFC method described above).
-
-
Liberation of the Enantiomer:
-
Suspend the bulk of the diastereomerically enriched salt in water and basify with a strong base.
-
Extract the free amine into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 3,8-diazabicyclo[3.2.1]octane.
-
Enzymatic Kinetic Resolution Protocol
This is a general protocol for the lipase-catalyzed kinetic resolution of a racemic amine.
-
Reaction Setup:
-
In a flask, dissolve racemic 3,8-diazabicyclo[3.2.1]octane in a non-polar organic solvent (e.g., toluene, MTBE).
-
Add an acyl donor (e.g., ethyl acetate, vinyl acetate), typically in excess.
-
Add a lipase (e.g., immobilized Candida antarctica lipase B, CALB). The amount of enzyme will need to be optimized.
-
-
Reaction:
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by a suitable chromatographic method (e.g., GC or HPLC) to determine the conversion.
-
-
Work-up:
-
When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
The filtrate contains the acylated enantiomer and the unreacted enantiomer.
-
-
Separation:
-
Separate the acylated product from the unreacted amine by column chromatography or by an acid-base extraction.
-
Determine the enantiomeric excess of both the product and the unreacted starting material.
-
Quantitative Data Summary
| Separation Technique | Chiral Selector/Reagent | Compound | Mobile Phase/Solvent | Resolution (Rs) / ee (%) | Reference |
| Chiral SFC | Not specified ("Column P") | tert-butyl (1S,5S,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | 20% MeOH with 0.1% NH₄OH in CO₂ | Baseline separation (implied) | [15] |
| Chiral HPLC | Chiralpak IC | (R,R/S,S)-2,8-diazabicyclo[4.3.0]nonane derivative | Methanol:Ethanol:Diethylamine (1:1:0.1) | >1.5 | [3] |
| Diastereomeric Salt Resolution | (+)-Tartaric Acid | (R,S)-Amlodipine | Acetone/Thiourea | High ee | [4] |
| Enzymatic Resolution | Candida rugosa lipase | Racemic Naproxen methyl ester | Isooctane/aqueous buffer | 49% conversion, E-value > 100 | [7] |
Note: Data for 3,8-diazabicyclo[3.2.1]octane is limited; therefore, data for analogous compounds are presented to provide guidance.
Visualizations
Caption: Workflow for chiral chromatography method development.
Caption: Troubleshooting logic for poor chiral separation.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. eijppr.com [eijppr.com]
- 10. hplc.eu [hplc.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fagg.be [fagg.be]
- 13. benchchem.com [benchchem.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. US20240239788A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]
Navigating Scalability in the Production of tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the challenges associated with scaling up the production of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate, a critical building block in pharmaceutical synthesis. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to streamline your process development and ensure efficient, scalable, and high-purity production.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling?
A1: A prevalent and scalable route involves a multi-step synthesis that includes the formation of the bicyclic core, followed by Boc protection and subsequent debenzylation. One common pathway starts with the cyclization of appropriate precursors to form the 3,8-diazabicyclo[3.2.1]octane skeleton, which is then selectively protected with a Boc group at the 3-position. A final hydrogenolysis step is often employed to remove a benzyl protecting group from the 8-position.
Q2: What are the primary challenges when scaling up the Boc protection step?
A2: Key challenges include ensuring selective mono-Boc protection, avoiding the formation of di-Boc byproducts, and managing the reaction exotherm. On a large scale, reagent addition rates and efficient heat dissipation are critical to prevent side reactions and ensure consistent product quality. The choice of base and solvent can also significantly impact the reaction's efficiency and selectivity at scale.
Q3: How can I avoid chromatographic purification for the final product at an industrial scale?
A3: Avoiding chromatography is crucial for cost-effective and efficient large-scale production. Strategies include:
-
Crystallization: Developing a robust crystallization process for the final product or a key intermediate. This may involve screening various solvent systems and optimizing temperature profiles.
-
Salt Formation and Recrystallization: Formation of a salt (e.g., hydrochloride) of an intermediate can facilitate purification through recrystallization, followed by neutralization to yield the pure free base.
-
Distillation: If the product or a key intermediate is thermally stable and has a suitable boiling point, distillation can be an effective purification method.
-
Liquid-Liquid Extraction: Carefully designed aqueous workups and extractions can remove many impurities, minimizing the need for chromatography.
Q4: What are the safety considerations for the catalytic hydrogenation (debenzylation) step at scale?
A4: Catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas presents significant safety hazards at scale. Key considerations include:
-
Hydrogen Handling: Use of specialized equipment designed for high-pressure hydrogenations is essential. Proper grounding and bonding are necessary to prevent static discharge.
-
Catalyst Handling: Pd/C can be pyrophoric, especially when dry and exposed to air. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and wetted with solvent before being exposed to air.
-
Exotherm Control: The hydrogenation reaction is exothermic. Adequate cooling capacity and controlled hydrogen addition are necessary to manage the reaction temperature.
-
Solvent Choice: Use of appropriate, non-reactive solvents is critical.
Troubleshooting Guide: Specific Issues
| Issue | Potential Cause | Troubleshooting Action |
| Low Yield in Boc Protection | - Incomplete reaction due to insufficient reagent or reaction time.- Degradation of the product or starting material.- Suboptimal reaction temperature. | - Increase the stoichiometry of Boc-anhydride slightly (e.g., 1.1-1.2 equivalents).- Monitor the reaction by TLC or HPLC to determine the optimal reaction time.- Control the temperature carefully, as excessive heat can lead to side reactions. |
| Formation of Di-Boc Byproduct | - Excess Boc-anhydride.- Prolonged reaction time.- Use of a highly reactive base. | - Use a stoichiometric amount of Boc-anhydride.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a milder base or performing the reaction without a base if possible. |
| Incomplete Debenzylation | - Catalyst poisoning.- Insufficient catalyst loading.- Low hydrogen pressure or poor mixing. | - Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).- Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).- Increase hydrogen pressure and ensure efficient stirring to maximize gas-liquid mixing. |
| Product Purity Issues After Work-up | - Inefficient removal of byproducts.- Emulsion formation during extraction.- Product isolation challenges. | - Optimize the pH of the aqueous washes to selectively remove impurities.- Use a different solvent system for extraction or add brine to break emulsions.- Develop a crystallization protocol for the crude product. |
| Exotherm during Boc Protection | - Rapid addition of Boc-anhydride.- Inadequate cooling. | - Add the Boc-anhydride solution portion-wise or via a dropping funnel at a controlled rate.- Ensure the reactor is equipped with an efficient cooling system and monitor the internal temperature closely. |
Experimental Protocols
The following are generalized protocols for key steps in the synthesis of this compound, adaptable for scale-up.
Protocol 1: Selective Boc Protection of 3,8-diazabicyclo[3.2.1]octane
Objective: To selectively protect the N3 position of the diazabicyclo[3.2.1]octane core.
Materials:
-
3,8-diazabicyclo[3.2.1]octane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Sodium bicarbonate (aqueous solution)
Procedure (adapted for 100g scale):
-
Charge a suitable reactor with 3,8-diazabicyclo[3.2.1]octane (100 g, 1.0 eq) and the chosen solvent (e.g., DCM, 1 L).
-
Cool the mixture to 0-5 °C with stirring.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to quench any remaining Boc₂O and remove acidic byproducts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Catalytic Hydrogenation for Debenzylation
Objective: To remove the N-benzyl protecting group from a precursor to yield the final product.
Materials:
-
N-benzyl protected this compound
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure (adapted for 100g scale):
-
Charge a hydrogenation reactor with the N-benzyl protected starting material (100 g, 1.0 eq) and the chosen solvent (e.g., Methanol, 1 L).
-
Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C (5-10 wt% of the starting material).
-
Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by hydrogen uptake and/or HPLC analysis. The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Visualizing the Process
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of the target compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Quantitative Data Summary
The following table summarizes typical reaction parameters. Note that optimal conditions can vary based on the specific scale and equipment.
| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (>1 kg) | Key Considerations for Scale-Up |
| Boc₂O Stoichiometry | 1.05 - 1.2 equivalents | 1.02 - 1.1 equivalents | Tighter control to minimize cost and byproduct formation. |
| Reaction Temperature | 0 °C to Room Temperature | 0 - 15 °C (controlled addition) | Efficient heat removal is critical to prevent exotherms. |
| Reaction Time | 12 - 24 hours | 12 - 24 hours (monitor for completion) | Process monitoring is key to avoid over-reaction. |
| Pd/C Loading | 5 - 10 mol% | 1 - 5 mol% | Catalyst cost and filtration efficiency are major factors. |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi | 50 - 150 psi | Higher pressure can improve reaction rates. |
| Typical Yield | 85 - 95% | 80 - 90% | Yield optimization is balanced with process robustness and safety. |
| Typical Purity | >95% (after chromatography) | >98% (after crystallization) | High purity without chromatography is the goal. |
Validation & Comparative
A Comparative Guide to 3,8-Diazabicyclo[3.2.1]octane and Tropane Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, bicyclic scaffolds are prized for their ability to confer conformational rigidity to molecules, thereby enhancing binding affinity and selectivity for biological targets. Among these, the 3,8-diazabicyclo[3.2.1]octane and tropane (8-azabicyclo[3.2.1]octane) scaffolds have emerged as versatile frameworks in the design of therapeutic agents, particularly for central nervous system (CNS) disorders. While structurally similar, the introduction of a second nitrogen atom in the 3,8-diazabicyclo[3.2.1]octane scaffold offers distinct physicochemical and pharmacological properties compared to the more classical tropane ring system. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers in scaffold selection and drug design.
Structural and Conformational Analysis
The core structures of tropane and 3,8-diazabicyclo[3.2.1]octane are depicted below. Both scaffolds share a bicyclo[3.2.1]octane framework, which locks the six-membered piperidine ring into a chair or boat-like conformation.
Tropane (8-Azabicyclo[3.2.1]octane): The tropane scaffold is a well-established motif found in numerous natural products, such as atropine and cocaine, and a plethora of synthetic bioactive molecules. Conformational analysis, primarily through NMR spectroscopy, has shown that the piperidine ring of the tropane skeleton predominantly adopts a chair conformation. Substituents at the C3 position can exist in either an axial (α) or equatorial (β) orientation, which significantly influences the molecule's biological activity.
3,8-Diazabicyclo[3.2.1]octane: This scaffold can be considered a tropane analogue where a carbon atom at the 3-position is replaced by a nitrogen atom. This substitution introduces an additional site for hydrogen bonding and alters the scaffold's polarity and basicity. The conformational preferences of the 3,8-diazabicyclo[3.2.1]octane ring system are similar to tropane, with the piperidinic ring favoring a chair conformation. The presence of two nitrogen atoms, however, offers multiple points for substitution and modulation of physicochemical properties.
Comparative Physicochemical and Pharmacological Data
Direct, head-to-head comparisons of the physicochemical and pharmacological properties of analogues containing these two scaffolds are limited in the literature. However, by examining related series of compounds, we can draw valuable insights.
Physicochemical Properties
The introduction of a second nitrogen atom in the 3,8-diazabicyclo[3.2.1]octane scaffold generally increases polarity and basicity compared to the corresponding tropane analogue. This can influence properties such as solubility, pKa, and logP, which in turn affect a drug candidate's pharmacokinetic profile.
| Property | Tropane Derivatives | 3,8-Diazabicyclo[3.2.1]octane Derivatives | Key Differences & Implications |
| pKa | The pKa of the tertiary amine in tropane alkaloids is typically in the range of 9.5 - 10.5. For example, the pKa of hyoscyamine is approximately 9.85. | The presence of two nitrogen atoms results in two pKa values. For a maraviroc analogue with a 3,8-diazabicyclo[3.2.1]octane core, the experimental pKa values were 7.92 and 3.44.[1] | The lower basicity of the N8 nitrogen in the diazabicyclo scaffold compared to the tropane nitrogen can reduce the likelihood of extensive protonation at physiological pH, potentially impacting receptor interactions and cell permeability. The second, lower pKa of the N3 nitrogen offers another site for ionization. |
| logP | Tropane-based drugs can span a wide range of logP values depending on their substituents. For instance, cocaine has a logP of approximately 2.7. | The introduction of an additional nitrogen atom is expected to lower the logP value, increasing hydrophilicity. Calculated logP values for the parent scaffolds are -0.2 for 3,8-diazabicyclo[3.2.1]octane.[2] | A lower logP may improve aqueous solubility but could also decrease membrane permeability. This highlights the importance of substituent choice to balance these properties for optimal drug-like characteristics. |
Pharmacological Activity: A Case Study on CCR5 Antagonists
A study on analogues of the HIV entry inhibitor maraviroc provides a direct comparison of the two scaffolds. In this study, the tropane moiety of maraviroc was replaced with a 3,8-diazabicyclo[3.2.1]octane system.[1][3]
| Compound | Scaffold | Antiviral Activity (IC50, µM) - JR-FL pseudovirus |
| Maraviroc | Tropane | 0.003 |
| Analogue 2 | 3,8-Diazabicyclo[3.2.1]octane | 0.015 |
The 3,8-diazabicyclo[3.2.1]octane analogue maintained significant, albeit slightly reduced, antiviral activity compared to the parent tropane-containing drug, maraviroc.[3] This demonstrates that the 3,8-diazabicyclo[3.2.1]octane scaffold can effectively mimic the spatial orientation of the tropane ring to maintain interaction with the CCR5 receptor.
Pharmacological Activity: Nicotinic Acetylcholine Receptor (nAChR) Ligands
Both scaffolds have been utilized in the design of ligands for nicotinic acetylcholine receptors, often as analogues of the potent natural analgesic, epibatidine.
| Compound | Scaffold | Target | Binding Affinity (Ki, nM) |
| Epibatidine Analogue (1a) | 3,8-Diazabicyclo[3.2.1]octane | α4β2 nAChR | 4.1[4] |
| Tropane-based Epibatidine Analogues | Tropane | nAChR | High affinity (specific Ki values vary with structure)[5][6] |
While a direct comparison of identical analogues is not available, both scaffolds have proven to be effective frameworks for generating potent nAChR ligands. The 3,8-diazabicyclo[3.2.1]octane-based analogue 1a (3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane) displayed high affinity for the α4β2 nAChR subtype and significant analgesic effects in animal models.[4]
Experimental Protocols
Synthesis of a 3,8-Diazabicyclo[3.2.1]octane Analogue
Synthesis of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane:
This synthesis involves the reaction of 3,8-diazabicyclo[3.2.1]octane with 3,6-dichloropyridazine. The key intermediate, 3,8-diazabicyclo[3.2.1]octane, can be synthesized through various routes, including the cycloaddition of 3-oxidopyraziniums. A general procedure for the final step is as follows:
-
A solution of 3,8-diazabicyclo[3.2.1]octane and triethylamine in a suitable solvent (e.g., toluene) is prepared.
-
3,6-Dichloropyridazine is added to the solution.
-
The reaction mixture is heated at reflux for several hours.
-
After cooling, the mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the desired product.
Dopamine Transporter (DAT) Binding Assay
This protocol is adapted for tropane analogues but can be applied to 3,8-diazabicyclo[3.2.1]octane derivatives targeting DAT.
-
Membrane Preparation: Striatal tissue from rat brains is homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in assay buffer.
-
Binding Assay: In a 96-well plate, membrane homogenate is incubated with a radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.
-
Incubation: The plate is incubated at room temperature to allow for competitive binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
Hot-Plate Test for Analgesia
This in vivo assay is used to assess the analgesic properties of compounds like the epibatidine analogues.[7][8][9][10]
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1 °C) is used.
-
Animal Acclimation: Mice are allowed to acclimate to the testing room before the experiment.
-
Drug Administration: The test compound is administered to the animals (e.g., subcutaneously or intraperitoneally) at various doses. A control group receives the vehicle.
-
Testing: At a predetermined time after drug administration, each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Data Analysis: The mean latency for each group is calculated. A significant increase in the latency period in the drug-treated group compared to the control group indicates an analgesic effect.
Visualizations
Signaling Pathway of nAChR Agonists
The activation of nicotinic acetylcholine receptors by agonists leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the activation of downstream signaling cascades.
Caption: Signaling cascade initiated by nAChR agonist binding.
Experimental Workflow for Comparative SAR Study
A logical workflow for a structure-activity relationship (SAR) study comparing the two scaffolds is outlined below.
Caption: Workflow for a comparative SAR study of the two scaffolds.
Conclusion
Both the 3,8-diazabicyclo[3.2.1]octane and tropane scaffolds are valuable tools in the medicinal chemist's arsenal for the design of CNS-active compounds. The tropane scaffold boasts a long history with a wealth of available derivatives and SAR data. The 3,8-diazabicyclo[3.2.1]octane scaffold, while less explored, offers the potential for novel intellectual property and provides an additional nitrogen atom that can be leveraged to fine-tune physicochemical properties and introduce new interactions with biological targets. The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic accessibility of the final compounds. The available comparative data suggests that the 3,8-diazabicyclo[3.2.1]octane scaffold can effectively serve as a bioisostere for the tropane ring system, warranting its further investigation in drug discovery programs.
References
- 1. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, analgesic activity, and binding properties of some epibatidine analogs with a tropine skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and binding studies of some epibatidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N3- vs. N8-Substituted 3,8-Diazabicyclo[3.2.1]octane Analogs: Biological Activity and Therapeutic Potential
A comprehensive review of the structure-activity relationships of 3,8-diazabicyclo[3.2.1]octane analogs reveals that the positional substitution on the nitrogen atoms—N3 versus N8—plays a critical role in modulating their biological activity. This guide provides a comparative analysis of N3- and N8-substituted analogs, focusing on their analgesic, antiproliferative, and antiviral properties, supported by experimental data from key studies.
The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigid bicyclic structure that serves as a valuable template in medicinal chemistry for the design of ligands targeting a variety of biological entities, including nicotinic acetylcholine receptors (nAChRs), opioid receptors, and as frameworks for anticancer agents. The differential orientation of substituents at the N3 and N8 positions significantly influences the steric and electronic properties of the molecules, thereby affecting their interaction with target proteins and overall pharmacological profile.
Analgesic Activity: A Tale of Two Nitrogens
Studies on analogs of the potent natural analgesic epibatidine have provided direct comparisons of N3- and N8-substituted 3,8-diazabicyclo[3.2.1]octanes. Research by Barlocco et al. highlights that substitution at the N3 position with a chlorinated heteroaryl ring generally confers more potent analgesic effects compared to substitution at the N8 position.[1]
For instance, the compound 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (an N3-substituted analog) demonstrated significant antinociceptive activity in the hot plate assay at a subcutaneous dose of 1 mg/kg, with its effect lasting for about 45 minutes.[1] This compound also showed high affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, with a Ki value of 4.1 nM, suggesting that its analgesic action is mediated through the nicotinic system.[1] In contrast, the corresponding N8-substituted analogs were found to be less active.
Further research by Artali et al. on opioid receptor agonists also underscores the importance of the substitution pattern.[2] In a series of N-cinnamyl-N-propionyl-3,8-diazabicyclo[3.2.1]octane derivatives, the positioning of these groups was crucial for analgesic potency. The N3-cinnamyl-N8-propionyl analog was found to be a potent analgesic, while inverting the substituents to an N8-cinnamyl-N3-propionyl arrangement resulted in a compound that was approximately five times less potent.[2] However, the introduction of a para-nitro group on the phenyl ring of the cinnamyl moiety reversed this trend, with the N8-substituted analog showing higher activity.[2] This highlights the complex interplay between the substituent and its position on the bicyclic scaffold.
Comparative Analgesic and Receptor Binding Data
| Compound/Substitution Pattern | Biological Activity | Quantitative Data | Reference |
| N3-Substituted Analogs (Nicotinic) | |||
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | Analgesic activity (hot plate test) | Significant increase in pain threshold at 1 mg/kg (s.c.) | [1] |
| Analgesic activity (abdominal constriction test) | Good protection at 5 mg/kg | [1] | |
| α4β2 nAChR binding affinity | Ki = 4.1 ± 0.21 nM | [1] | |
| N3-Substituted Analogs (Opioid) | |||
| N3-cinnamyl-N8-propionyl-3,8-diazabicyclo[3.2.1]octane | Analgesic activity | Potent | [2] |
| N8-Substituted Analogs (Opioid) | |||
| N8-cinnamyl-N3-propionyl-3,8-diazabicyclo[3.2.1]octane | Analgesic activity | ~5 times less potent than N3-substituted analog | [2] |
| 8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane | Analgesic activity (hot-plate test, mice) | ED50 = 0.16 mg/Kg (i.p.) | [2] |
| N3-Substituted Analogs (Opioid) | |||
| 3-p-Nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane | Analgesic activity (hot-plate test, mice) | ED50 = 0.44 mg/Kg | [2] |
Antiproliferative Activity
In the realm of anticancer research, N3,N8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogs have been investigated as potential antiproliferative agents. A study by Filosa et al. explored a series of symmetrically N3,N8-disubstituted derivatives.[3] While this study does not provide a direct comparison of mono-N3 versus mono-N8 substitution, it establishes the potential of this scaffold in cancer therapy. The lead compound, with a 3,8-bis[2-(3,4,5-trimethoxyphenyl)pyridyl-4-yl)methyl] substitution, exhibited low micromolar IC50 values against leukemia and solid tumor cell lines.[3] For instance, against the MCF-7 breast cancer cell line, an IC50 of 6 µM was reported.[3]
Antiproliferative Activity of a Symmetrically N3,N8-Disubstituted Analog
| Compound | Cell Line | Biological Activity | IC50 (µM) | Reference |
| 3,8-bis[2-(3,4,5-trimethoxyphenyl)pyridyl-4-yl)methyl]-3,8-diazabicyclo[3.2.1]octane | Leukemia | Growth inhibition | Low micromolar range | [3] |
| Solid Tumors | Growth inhibition | 4 - 14 | [3] | |
| HTC cells | Growth inhibition | 6 | [3] | |
| MCF-7 cells | Growth inhibition | 6 | [3] |
Antiviral Activity
The 3,8-diazabicyclo[3.2.1]octane framework has also been incorporated into analogs of the HIV entry inhibitor Maraviroc. In a study by Vagner et al., the tropane moiety of Maraviroc was replaced with a 3,8-diazabicyclo[3.2.1]octane system, with the substituent at the N3 position.[4][5] This N3-substituted analog demonstrated significant HIV-1 inhibitory activity, maintaining a considerable portion of the parent compound's efficacy in a viral neutralization assay.[4][5] This indicates that the N3 position is a viable point of attachment for complex substituents to achieve potent antiviral effects.
Experimental Protocols
Radioligand Binding Assay for α4β2 nAChR
The affinity of the nicotinic analgesic analogs for the α4β2 nAChR subtype was determined through competitive binding assays using [³H]cytisine. Membranes from rat forebrain were incubated with [³H]cytisine and varying concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of nicotine. After incubation, the membranes were filtered and washed, and the bound radioactivity was quantified by liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Hot Plate Test for Analgesia
The central analgesic activity of the compounds was assessed using the hot plate test in mice. The animals were placed on a metal surface maintained at a constant temperature (e.g., 55 ± 0.5 °C), and the latency to a nociceptive response (e.g., licking a hind paw or jumping) was recorded. A cut-off time was used to prevent tissue damage. The test compounds were administered subcutaneously, and the response latency was measured at various time points after administration.
In Vitro Antiproliferative Assay
The antiproliferative activity of the compounds was evaluated using a panel of human tumor cell lines.[3] The cells were seeded in 96-well plates and allowed to attach. They were then exposed to various concentrations of the test compounds for a specified period (e.g., 48 hours). The cell viability was determined using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was then calculated.[3]
Visualizing the Mechanisms and Workflows
To better understand the context of these findings, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified signaling pathway for nAChR-mediated analgesia.
Caption: General experimental workflow for assessing in vivo analgesic activity.
Conclusion
The comparative analysis of N3- versus N8-substituted 3,8-diazabicyclo[3.2.1]octane analogs unequivocally demonstrates that the position of substitution is a critical determinant of biological activity. In the context of nicotinic and certain opioid analgesics, substitution at the N3 position appears to be more favorable for achieving high potency. However, the structure-activity relationship can be complex, with the nature of the substituent capable of reversing this preference. For antiviral applications, the N3 position has also been shown to be a suitable attachment point for maintaining potent activity. These findings provide valuable guidance for the rational design of novel therapeutics based on the 3,8-diazabicyclo[3.2.1]octane scaffold, emphasizing the need for careful consideration of the substitution pattern to optimize pharmacological properties.
References
- 1. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. iris.unibas.it [iris.unibas.it]
- 4. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Strategic Advantage of Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate in Modern Drug Discovery
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of available building blocks, tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate has emerged as a superior choice for introducing a conformationally constrained diamine motif. Its rigid bicyclic structure offers distinct advantages over more flexible building blocks like piperazine, leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides an objective comparison, supported by experimental data, to assist researchers in making informed decisions for their next generation of therapeutic agents.
The primary advantage of the 3,8-diazabicyclo[3.2.1]octane scaffold lies in its inherent structural rigidity.[1] Unlike the flexible chair-boat conformations of piperazine, the bicyclic system of the octane derivative locks the nitrogen atoms and their substituents into well-defined spatial orientations. This pre-organization of pharmacophoric elements can significantly reduce the entropic penalty upon binding to a biological target, often translating into higher binding affinity and potency.[2][] The tert-butyloxycarbonyl (Boc) protecting group on the N-3 nitrogen in this compound provides a convenient handle for selective functionalization, allowing for the introduction of diverse substituents at the N-8 position.
Comparative Performance: A Case Study in Oncology
A compelling example of the advantages of the 3,8-diazabicyclo[3.2.1]octane scaffold over piperazine is found in the development of novel anticancer agents. A study comparing a series of N3/8-disubstituted-3,8-diazabicyclo[3.2.1]octanes with a piperazine-containing prototype, 3,8-bis[2-(3,4,5-trimethoxyphenyl)pyridyl-4-yl)methylpiperazine (1), demonstrated the superior performance of the bicyclic scaffold.[4] The 3,8-diazabicyclo[3.2.1]octane analog, compound 2a , not only showed potent growth-inhibitory activities against leukemia cancer cells but also exhibited a broad spectrum of activity against solid tumors, with IC50 values in the low micromolar range.[4]
| Compound | Scaffold | CCRF-CEM (Leukemia) IC50 (µM) | SKMEL28 (Melanoma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 1 | Piperazine | >10 | >10 | 6 |
| 2a | 3,8-diazabicyclo[3.2.1]octane | 2.5 | 4 | 6 |
Table 1: Comparison of in vitro antiproliferative activity of a piperazine-based compound (1) and its 3,8-diazabicyclo[3.2.1]octane analogue (2a). Data sourced from Filosa et al., European Journal of Medicinal Chemistry, 2007.[4]
The improved activity of the 3,8-diazabicyclo[3.2.1]octane-containing compound 2a can be attributed to the rigid scaffold, which likely orients the bulky substituents in a more favorable conformation for binding to the biological target.
Applications in Central Nervous System (CNS) Disorders
The 3,8-diazabicyclo[3.2.1]octane scaffold has also proven to be a valuable template in the design of agents targeting the central nervous system.[1] Its rigid framework is particularly well-suited for mimicking the conformation of natural ligands and for presenting pharmacophores in a precise three-dimensional arrangement.
Analgesics: Epibatidine Analogues
As potential analogues of the potent natural analgesic epibatidine, a series of 3,8-diazabicyclo[3.2.1]octanes substituted with a chlorinated heteroaryl ring were synthesized and evaluated.[5] The most promising compound, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a ), demonstrated significant analgesic effects in the hot plate assay.[1][5] Binding studies confirmed its high affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, with a Ki of 4.1 nM.[5] The rigid bicyclic core of 1a is believed to hold the chloropyridazinyl moiety in a conformation that mimics the binding mode of epibatidine.[5]
| Compound | Scaffold | nAChR Subtype | Binding Affinity (Ki, nM) |
| 1a | 3,8-diazabicyclo[3.2.1]octane | α4β2 | 4.1 ± 0.21 |
| (-)-Epibatidine | 7-azabicyclo[2.2.1]heptane | α4β2 | 0.042 ± 0.036 |
Table 2: Binding affinities of a 3,8-diazabicyclo[3.2.1]octane-based analgesic and epibatidine for the α4β2 nAChR subtype. Data sourced from Barlocco et al., Journal of Medicinal Chemistry, 1998.
While epibatidine shows higher affinity, the 3,8-diazabicyclo[3.2.1]octane analogue 1a still demonstrates potent binding and significant analgesic activity, highlighting the utility of this scaffold in designing nAChR modulators.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 3,8-diazabicyclo[3.2.1]octane Derivatives
The synthesis of derivatives of this compound typically involves the deprotection of the Boc group followed by N-alkylation or N-arylation at the 3-position, or direct functionalization at the 8-position. A representative protocol for the synthesis of 3-substituted derivatives is as follows:
-
Boc Deprotection: this compound is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added. The reaction mixture is stirred at room temperature for 1-4 hours until the deprotection is complete, as monitored by thin-layer chromatography (TLC). The solvent and excess acid are removed under reduced pressure to yield the deprotected 3,8-diazabicyclo[3.2.1]octane salt.
-
N-Alkylation/Arylation: The resulting amine salt is dissolved in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the salt. The appropriate alkyl halide or aryl halide is then added to the reaction mixture. The reaction is typically heated to 50-120 °C and stirred for several hours to overnight.[6] Progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted 3,8-diazabicyclo[3.2.1]octane derivative.[6]
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., CCRF-CEM, SKMEL28, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in cell culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.[4]
Visualizing the Advantage: Conformational Rigidity and Receptor Interaction
The rigid nature of the 3,8-diazabicyclo[3.2.1]octane scaffold is a key determinant of its utility. This can be visualized as a pre-organized platform for presenting pharmacophoric groups to a biological target.
Caption: Comparison of binding thermodynamics for flexible versus rigid scaffolds.
The interaction of a 3,8-diazabicyclo[3.2.1]octane-based ligand with a receptor, such as a G-protein coupled receptor (GPCR), can initiate a signaling cascade.
Caption: Simplified GPCR signaling pathway initiated by a 3,8-DBCO derivative.
References
- 1. 3,8-Diazabicyclo[3.2.1]octane (280-06-8) for sale [vulcanchem.com]
- 2. xray.uky.edu [xray.uky.edu]
- 4. iris.unibas.it [iris.unibas.it]
- 5. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Core
For Researchers, Scientists, and Drug Development Professionals
The 3,8-diazabicyclo[3.2.1]octane scaffold is a pivotal structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid conformational framework allows for the precise spatial orientation of substituents, making it an attractive template for the design of novel therapeutics. This guide provides an objective comparison of several prominent synthetic routes to this important bicyclic amine, offering supporting experimental data and detailed methodologies to aid researchers in selecting the most appropriate strategy for their drug discovery and development endeavors.
Key Synthetic Strategies at a Glance
Three primary synthetic routes to the 3,8-diazabicyclo[3.2.1]octane core are highlighted in this guide, each with its own set of advantages and challenges:
-
Robinson-Schöpf (Intramolecular Mannich) Reaction: A classic, biomimetic approach that constructs the bicyclic system in a one-pot reaction from simple, acyclic precursors.
-
1,3-Dipolar Cycloaddition: A versatile method involving the reaction of 3-oxidopyrazinium ylides with dipolarophiles to generate the diazabicyclic core.
-
Intramolecular Palladium-Catalyzed Allylic Alkylation: A modern, efficient approach that forms the bicyclic structure with high yields under mild conditions.
A summary of the quantitative data for these key strategies is presented below for easy comparison.
Quantitative Data Summary
| Synthetic Route | Key Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Robinson-Schöpf Reaction | Succinaldehyde, a primary amine (e.g., methylamine), and a dicarbonyl compound (e.g., acetonedicarboxylic acid) | 17-90%[1][2] | Several hours to days | One-pot synthesis, biomimetic, readily available starting materials. | Can have low yields, pH-sensitive, potential for side reactions. |
| 1,3-Dipolar Cycloaddition | A 1-substituted-5,6-dimethyl-3-oxidopyrazinium and an acrylate | 51-73%[3][4][5] | 45 minutes to 1.5 hours | Good yields, relatively short reaction times, modular approach. | Requires synthesis of the 3-oxidopyrazinium precursor, potential for rearrangement to a [2.2.2] system.[6] |
| Intramolecular Palladium-Catalyzed Allylic Alkylation | A suitably functionalized piperidine derivative, a palladium catalyst (e.g., Pd2dba3), and a base (e.g., DBU) | 94-98%[7] | 20 minutes | Excellent yields, very short reaction times, mild reaction conditions. | Requires multi-step synthesis of the precursor, cost of the palladium catalyst. |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic strategy, the following diagrams have been generated using the DOT language.
Caption: Robinson-Schöpf Reaction Pathway
Caption: 1,3-Dipolar Cycloaddition Workflow
Caption: Palladium-Catalyzed Cyclization Logic
Experimental Protocols
Robinson-Schöpf (Intramolecular Mannich) Reaction
The Robinson-Schöpf synthesis of tropinone, a close analog of the 3,8-diazabicyclo[3.2.1]octane core, is a classic example of a biomimetic, one-pot reaction. The yield of this reaction is highly dependent on pH and the choice of the acetone equivalent.[2]
General Procedure for Tropinone Synthesis:
-
A solution of succinaldehyde is prepared, often generated in situ from a precursor.
-
Methylamine hydrochloride and a buffered solution of acetonedicarboxylic acid are added.
-
The reaction mixture is stirred at room temperature for an extended period, often several days.[8]
-
The solution is then acidified and heated to facilitate the decarboxylation of the intermediate tropinone dicarboxylic acid.[8]
-
After basification, the tropinone product is extracted.
Note: For the synthesis of the parent 3,8-diazabicyclo[3.2.1]octane, a subsequent reduction of the ketone functionality would be necessary.
1,3-Dipolar Cycloaddition of 3-Oxidopyraziniums
This method provides a modular and efficient route to the 3,8-diazabicyclo[3.2.1]octane core.[3][4][5]
General Procedure:
-
The desired 1-substituted-5,6-dimethyl-3-oxidopyrazinium is generated from the corresponding 2(1H)-pyrazinone via N-alkylation and subsequent deprotonation.[3][9]
-
To a solution of the 3-oxidopyrazinium in a suitable solvent (e.g., acetonitrile), the acrylate dipolarophile is added.
-
The reaction mixture is stirred at room temperature for a period ranging from 45 minutes to 1.5 hours.[4]
-
The product is then purified using standard chromatographic techniques.
Example Protocol for the Synthesis of Methyl 8-(4-Methoxybenzyl)-5-methyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-carboxylate:
-
To a solution of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium bromide (1.0 eq) in acetonitrile, methyl acrylate (1.5 eq) is added.
-
The reaction is stirred at room temperature for 45 minutes.
-
The solvent is evaporated, and the residue is purified by flash chromatography to yield the product (73% yield).[3]
Intramolecular Palladium-Catalyzed Allylic Alkylation
This modern approach offers high efficiency and mild reaction conditions for the synthesis of the 3,8-diazabicyclo[3.2.1]octane core.[7]
General Procedure:
-
A suitably protected and functionalized piperidine precursor with an allylic leaving group is synthesized.
-
To a solution of the piperidine precursor in an appropriate solvent (e.g., THF), a palladium catalyst (e.g., 20 mol% Pd2dba3) and a base (e.g., 1.5 equiv DBU) are added.
-
The reaction mixture is heated to 65 °C for approximately 20 minutes.
-
The product is isolated and purified.
Note: The specific details of the precursor synthesis are crucial for the success of this reaction and will vary depending on the desired substitution pattern of the final product.
Concluding Remarks
The choice of synthetic route for the 3,8-diazabicyclo[3.2.1]octane core is contingent upon several factors, including the desired substitution pattern, scalability, and the availability of starting materials and reagents.
-
The Robinson-Schöpf reaction offers a straightforward, one-pot approach from simple starting materials, making it attractive for initial explorations. However, its variable yields and sensitivity to reaction conditions may pose challenges for large-scale synthesis.
-
The 1,3-dipolar cycloaddition provides a reliable and modular route with good yields and short reaction times. The need to synthesize the 3-oxidopyrazinium precursor adds a step to the overall sequence, but the versatility of this approach allows for the introduction of diverse substituents.
-
The intramolecular palladium-catalyzed allylic alkylation stands out for its exceptional yields and mild reaction conditions. While the multi-step synthesis of the precursor and the cost of the palladium catalyst are considerations, this method is highly effective for the efficient construction of the bicyclic core.
Researchers and drug development professionals are encouraged to carefully consider these factors when selecting a synthetic strategy for their specific needs. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 3. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,8-Diazabicyclo[3.2.1]octane (280-06-8) for sale [vulcanchem.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. arkat-usa.org [arkat-usa.org]
A Comparative Guide to 3,8-Diazabicyclo[3.2.1]octane-Based Inhibitors: SAR, Experimental Protocols, and Pathway Visualizations
For Researchers, Scientists, and Drug Development Professionals
The 3,8-diazabicyclo[3.2.1]octane scaffold has emerged as a versatile and privileged structure in medicinal chemistry, serving as the core for a diverse range of potent and selective inhibitors targeting various biological entities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these inhibitors, focusing on their interactions with key targets such as monoamine transporters, nicotinic acetylcholine receptors, and the oncogenic KRAS-G12D protein. Detailed experimental protocols for the key assays and visualizations of relevant signaling pathways and experimental workflows are included to support further research and development in this area.
Structure-Activity Relationship (SAR) Comparison
The inhibitory activity and selectivity of 3,8-diazabicyclo[3.2.1]octane-based compounds are highly dependent on the nature and position of substituents on the bicyclic core. The following tables summarize the quantitative SAR data for inhibitors targeting the Dopamine Transporter (DAT), Serotonin Transporter (SERT), α4β2 Nicotinic Acetylcholine Receptors (nAChRs), and the KRAS-G12D mutant protein.
Table 1: Inhibition of Dopamine and Serotonin Transporters
| Compound ID | R1 (Position 3) | R2 (Position 8) | DAT Ki (nM) | SERT Ki (nM) | SERT/DAT Selectivity |
| 7b | Benzyl | Di(phenyl)methoxyethyl | 98 | - | - |
| 22e | Di(phenyl)methoxyethylidenyl | Cyclopropylmethyl | 4.0 | 4240 | 1060 |
| 8a | Di(phenyl)methoxyethylidene | Phenylpropyl | 4.1 | 1340 | 327 |
| 8b | Di(4-fluorophenyl)methoxyethylidene | Phenylpropyl | 3.7 | - | - |
Data compiled from multiple sources, showcasing the impact of substitutions on potency and selectivity. For instance, the introduction of a cyclopropylmethyl group at the 8-position in compound 22e dramatically increases selectivity for DAT over SERT.[1]
Table 2: Inhibition of α4β2 Nicotinic Acetylcholine Receptors
| Compound ID | R (Position 3) | Target | Ki (nM) | Functional Activity |
| 1a | 6-chloro-3-pyridazinyl | α4β2 nAChR | 4.1 | Analgesic |
Compound 1a, a 3-substituted derivative, demonstrates high affinity for the α4β2 nAChR subtype and exhibits significant analgesic properties, suggesting the involvement of the nicotinic system in its mechanism of action.[2][3]
Table 3: Inhibition of KRAS-G12D
| Compound ID | Core Structure Modification | Cell Line | IC50 (µM) | Enzymatic Inhibition IC50 (µM) |
| 10c | 3,8-diazabicyclo[3.2.1]octane at position 1 of a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core | Panc1 (KRAS-G12D) | 1.40 | > 10 |
| 10k | Homopiperazine at position 1 of a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core | - | - | 0.009 |
These findings highlight that while the 3,8-diazabicyclo[3.2.1]octane moiety in compound 10c contributes to cellular anti-proliferative activity, other modifications, such as the homopiperazine in 10k, can lead to potent enzymatic inhibition of KRAS-G12D.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR tables are provided below to ensure reproducibility and facilitate the evaluation of new compounds.
Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive binding assay using [³H]WIN 35,428 to determine the binding affinity of test compounds to the dopamine transporter.
1. Membrane Preparation:
-
Homogenize tissue (e.g., striatum from rat brain) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer for total binding or 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine) for non-specific binding.
-
Add 50 µL of various concentrations of the test compound.
-
Add 50 µL of [³H]WIN 35,428 (final concentration ~1-5 nM).
-
Add 350 µL of the membrane preparation.
-
Incubate for 1-2 hours at 4°C.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
α4β2 Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol outlines a competitive binding assay using [³H]cytisine to assess the affinity of compounds for the α4β2 nAChR subtype.
1. Membrane Preparation:
-
Use membranes from cells stably expressing the human α4β2 nAChR or from appropriate brain regions (e.g., rat cortex).
-
Prepare membranes as described in the DAT binding assay protocol.
2. Binding Assay:
-
In a final volume of 500 µL of assay buffer (e.g., phosphate buffer), incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]cytisine (e.g., 1 nM).
-
Define non-specific binding in the presence of a high concentration of a known nAChR agonist (e.g., 10 µM nicotine).
-
Incubate for a specified time at a specific temperature (e.g., 2 hours at 4°C).
-
Separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity on the filters.
3. Data Analysis:
-
Analyze the data as described in the DAT binding assay protocol to determine IC50 and Ki values.
KRAS-G12D Enzymatic (GTPase Activity) Assay
This protocol measures the ability of an inhibitor to block the GTPase activity of the KRAS-G12D mutant protein.
1. Reagents and Materials:
-
Recombinant human KRAS-G12D protein.
-
GTPase-activating protein (GAP), such as neurofibromin (NF1).
-
A phosphate detection system (e.g., malachite green-based).
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
GTP.
2. Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add KRAS-G12D protein to the wells.
-
Pre-incubate to allow for compound binding.
-
Initiate the reaction by adding GTP and GAP.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using the detection reagent.
3. Data Analysis:
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the discussed inhibitors.
Caption: Dopamine signaling at the synapse.
Caption: nAChR-mediated descending pain modulation.
Caption: Simplified KRAS signaling pathway.
Caption: General workflow for radioligand binding assays.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Promise of Novel 3,8-Diazabicyclo[3.2.1]octane Compounds: A Comparative Guide to In Vitro Assay Results
For Researchers, Scientists, and Drug Development Professionals
The 3,8-diazabicyclo[3.2.1]octane scaffold has emerged as a promising framework in medicinal chemistry, leading to the development of novel compounds with a wide range of potential therapeutic applications. This guide provides a comparative analysis of the in vitro assay results for several series of these innovative compounds, alongside established alternatives. The data presented herein is collated from peer-reviewed studies and aims to offer an objective overview of their biological activities, supported by detailed experimental protocols and visual representations of key processes.
Comparative Analysis of In Vitro Activities
The following tables summarize the in vitro efficacy of novel 3,8-diazabicyclo[3.2.1]octane derivatives across various therapeutic areas, including oncology, cardiovascular disease, and neuroscience. These compounds have been evaluated for their antiproliferative, antiarrhythmic, and analgesic properties, among others.
Table 1: Antiproliferative Activity of N3/8-disubstituted-3,8-diazabicyclo[3.2.1]octanes
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2a | CCRF-CEM (Leukemia) | Low micromolar range | Doxorubicin | Not Reported |
| 2a | MCF-7 (Breast Cancer) | 6 | Doxorubicin | Not Reported |
| 2a | SKMEL28 (Melanoma) | 4-14 | Doxorubicin | Not Reported |
| 2b | SKMEL28 (Melanoma) | More potent than 2a | Doxorubicin | Not Reported |
| 2b | CCRF-CEM (Leukemia) | up to 3 | Doxorubicin | Not Reported |
| 2j | CCRF-CEM (Leukemia) | Significant cytotoxicity | Doxorubicin | Not Reported |
| 10c | Panc1 (Pancreatic Cancer, KRAS-G12D) | 1.40 | MRTX1133 | Not Reported |
| 10k | KRAS-G12D (enzymatic assay) | 0.009 | Not Reported | Not Reported |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 is indicative of a higher potency.[1][2][3]
Table 2: Antiarrhythmic Activity of 3,8-Diazabicyclo-[3.2.1]-octane Derivatives
| Compound | Parameter Measured | Effect | Alternative | Effect |
| Ambasilide Analogues | Effective Refractory Period (ERP) | Lengthened | Ambasilide | Lengthened Action Potential Duration |
| Ambasilide Analogues | Action Potential Duration (APD) | Lengthened | Ambasilide | Little to no effect on Ca and Na currents |
Note: These compounds are investigated as Class III antiarrhythmic agents, which are characterized by their ability to prolong the cardiac action potential.[4]
Table 3: Analgesic Activity of 3,8-diazabicyclo[3.2.1]octane Analogues of Epibatidine
| Compound | Binding Affinity (Ki, nM) | Functional Assay | Alternative | Binding Affinity (Ki, nM) |
| 1a | 4.1 (α4β2 nAChR) | Antinociceptive effect in hot plate assay | (-)-Epibatidine | 0.042 (α4β2 nAChR) |
Note: Ki is the inhibition constant and represents the concentration of an inhibitor required to produce half-maximum inhibition. These compounds are being explored for their potent analgesic properties through interaction with nicotinic acetylcholine receptors (nAChR).
Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for its interpretation and for designing future experiments.
Antiproliferative Assays
1. Cell Culture:
-
Human tumor cell lines (e.g., CCRF-CEM, MCF-7, SKMEL28, Panc1) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.[1][2]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (e.g., MTT or CCK-8 assay):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of the test compounds (e.g., 3,8-diazabicyclo[3.2.1]octane derivatives) and a positive control (e.g., Doxorubicin).
-
After a specified incubation period (e.g., 48-72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.
-
Viable cells metabolize the MTT to formazan, which is then solubilized. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
The IC50 values are calculated from the dose-response curves.[1][2]
In Vitro Electrophysiology for Antiarrhythmic Activity
1. Tissue Preparation:
-
Papillary muscles or ventricular trabeculae are dissected from animal hearts (e.g., guinea pig, rabbit).
-
The preparations are mounted in an organ bath and superfused with a physiological salt solution (e.g., Tyrode's solution) gassed with 95% O2 and 5% CO2 at 37°C.
2. Electrophysiological Recordings:
-
Conventional microelectrode techniques are used to impale the cardiac cells and record transmembrane action potentials.
-
Parameters such as Action Potential Duration (APD) and Effective Refractory Period (ERP) are measured at baseline and after the application of the test compounds.
-
The maximal rate of depolarization (Vmax) is also measured to assess for any Class I antiarrhythmic activity.[4]
Receptor Binding Assays for Analgesic Activity
1. Membrane Preparation:
-
Cell lines expressing the target receptor (e.g., α4β2 nicotinic acetylcholine receptor) are harvested and homogenized.
-
The cell membranes are isolated by centrifugation and stored at -80°C.
2. Competition Binding Assay:
-
Cell membranes are incubated with a radiolabeled ligand (e.g., [3H]cytisine) and varying concentrations of the test compounds.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Ki values are calculated using the Cheng-Prusoff equation from the IC50 values obtained in the competition curves.
Visualizing the Workflow and Pathways
To provide a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams have been generated.
Caption: General workflow for the in vitro validation of novel compounds.
Caption: Postulated signaling pathway for KRAS-G12D inhibitors.
References
- 1. iris.unibas.it [iris.unibas.it]
- 2. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
comparing the efficacy of different protecting groups for the 3,8-diazabicyclo[3.2.1]octane system
For Researchers, Scientists, and Drug Development Professionals
The 3,8-diazabicyclo[3.2.1]octane scaffold is a key structural motif in a variety of biologically active compounds. Its rigid framework and the presence of two distinct nitrogen atoms make it an attractive building block in medicinal chemistry. The selective functionalization of these two nitrogens is crucial for the synthesis of targeted derivatives, necessitating a robust and efficient protecting group strategy. This guide provides an objective comparison of the efficacy of common amine protecting groups—specifically tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the 3,8-diazabicyclo[3.2.1]octane system, supported by experimental data from the literature.
At a Glance: Key Characteristics of Protecting Groups
The choice of a protecting group is primarily dictated by its stability under various reaction conditions and the orthogonality of its deprotection method relative to other functional groups present in the molecule.
| Protecting Group | Common Reagent | Protection Conditions | Deprotection Conditions | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Basic (e.g., Et₃N, NaHCO₃) | Acidic (e.g., TFA, HCl) | Base-stable, labile to strong acids. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Basic (e.g., Na₂CO₃, Et₃N) | Catalytic Hydrogenolysis (H₂, Pd/C) | Acid and base-stable, labile to hydrogenolysis. |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., NaHCO₃) | Basic (e.g., Piperidine in DMF) | Acid-stable, labile to bases. |
Comparative Data: Performance on the 3,8-Diazabicyclo[3.2.1]octane System
Quantitative data for the protection and deprotection of the 3,8-diazabicyclo[3.2.1]octane core is most readily available for the Boc group. Data for Cbz and Fmoc on this specific scaffold is less prevalent in the literature; therefore, general protocols are also considered.
Table 1: Protection of 3,8-Diazabicyclo[3.2.1]octane
| Protecting Group | Reagent | Base | Solvent | Temp. | Time | Product | Yield (%) | Reference |
| Boc | (Boc)₂O | Et₃N | CH₂Cl₂ | 0 °C | 1 h | 8-Boc-3,8-diazabicyclo[3.2.1]octane | 65 (mono) | [1] |
| Boc | (Boc)₂O | - | Dichloromethane | - | - | 8-Boc-3-benzyl-3,8-diazabicyclo[3.2.1]octane | - | |
| Alloc * | Alloc-Cl | Et₃N | CH₂Cl₂ | 0 °C | 4 h | 3-Alloc-8-Boc-3,8-diazabicyclo[3.2.1]octane | 99 | [1] |
Note: Alloc (allyloxycarbonyl) is included as a relevant example of orthogonal protection in combination with Boc.
Table 2: Deprotection of Protected 3,8-Diazabicyclo[3.2.1]octane Derivatives
| Protected Substrate | Reagent | Solvent | Temp. | Time | Product | Yield (%) | Reference |
| 8-Boc-3,8-diazabicyclo[3.2.1]octane (di-protected) | TFA | CH₂Cl₂ | rt | 3 h | 3,8-diazabicyclo[3.2.1]octane | 95 | [1] |
| 8-Boc-3-(aryl)-3,8-diazabicyclo[3.2.1]octane | HCl | Diethyl ether | - | - | 3-(aryl)-3,8-diazabicyclo[3.2.1]octane | - |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for key protection and deprotection reactions.
Protocol 1: Mono-Boc Protection of 3,8-diazabicyclo[3.2.1]octane[1]
-
Dissolution: Dissolve 3,8-diazabicyclo[3.2.1]octane in dichloromethane (CH₂Cl₂).
-
Base Addition: Add triethylamine (Et₃N) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction: Stir the reaction mixture for 1 hour at 0 °C.
-
Work-up: After completion, the reaction is worked up using standard aqueous extraction procedures to isolate the mono-protected product. This protocol yielded 65% of the mono-protected product and 16% of the di-protected product.
Protocol 2: Deprotection of Boc-protected 3,8-diazabicyclo[3.2.1]octane[1]
-
Dissolution: Dissolve the di-Boc-protected 3,8-diazabicyclo[3.2.1]octane derivative in dichloromethane (CH₂Cl₂).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution.
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure and purify to obtain the deprotected diamine. This procedure resulted in a 95% yield.
Protocol 3: General Procedure for Cbz Protection of Amines[3]
-
Dissolution: Dissolve the amine in an aqueous solution of a base such as sodium carbonate.
-
Reagent Addition: Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether. Acidify the aqueous layer with HCl and extract the product with an organic solvent. Dry and concentrate to yield the Cbz-protected amine.
Protocol 4: General Procedure for Cbz Deprotection via Hydrogenolysis[3]
-
Setup: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., balloon or hydrogenation apparatus) and stir vigorously at room temperature.
-
Work-up: Monitor the reaction by TLC. Upon completion, filter off the catalyst and concentrate the filtrate to obtain the deprotected amine.
Visualization of Synthetic Strategies
The following diagrams illustrate the logical workflows for protecting the 3,8-diazabicyclo[3.2.1]octane system.
Caption: Workflow for mono- and orthogonal protection of the diazabicyclooctane.
Caption: Decision tree for the deprotection of the protected scaffold.
Conclusion and Recommendations
The selection of an appropriate protecting group for the 3,8-diazabicyclo[3.2.1]octane system is contingent upon the overall synthetic strategy, particularly the need for orthogonal protection to selectively functionalize the N3 and N8 positions.
-
Boc Protection: The tert-butoxycarbonyl group is well-documented for this system. Its introduction is straightforward, and yields for mono-protection are moderate, with the formation of some di-protected product.[1] Deprotection is efficiently achieved under acidic conditions, making it an excellent choice when other functional groups in the molecule are acid-stable.
-
Orthogonal Strategy (Boc/Alloc): For sequential functionalization, an orthogonal approach is highly effective. The use of Boc in combination with the allyloxycarbonyl (Alloc) group has been demonstrated with high yields for the protection step.[1] This allows for the selective deprotection of either nitrogen under distinct conditions (acid for Boc, Pd(0) catalysis for Alloc).
-
Cbz and Fmoc Protection: While Cbz (removed by hydrogenolysis) and Fmoc (removed by base) are standard protecting groups that offer orthogonality to Boc, specific experimental data on their efficacy and yields directly on the 3,8-diazabicyclo[3.2.1]octane scaffold is not extensively reported in the reviewed literature. Researchers may need to adapt general protocols for amine protection and deprotection when using these groups for this specific bicyclic system.
References
The Pharmacokinetic Profile of 3,8-diazabicyclo[3.2.1]octane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,8-diazabicyclo[3.2.1]octane scaffold has emerged as a promising structural motif in medicinal chemistry, leading to the development of novel therapeutic agents across different target classes. This guide provides a comparative analysis of the pharmacokinetic properties of two distinct classes of 3,8-diazabicyclo[3.2.1]octane derivatives: KRAS-G12D inhibitors for oncology and analgesic compounds targeting nicotinic acetylcholine receptors (nAChRs). We will compare their performance with relevant alternatives, supported by available preclinical data, and provide detailed experimental protocols for key pharmacokinetic studies.
Key Pharmacokinetic Parameters: A Comparative Overview
The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. The tables below summarize the available preclinical pharmacokinetic data for representative 3,8-diazabicyclo[3.2.1]octane derivatives and their comparators.
KRAS-G12D Inhibitors
The 3,8-diazabicyclo[3.2.1]octane moiety has been incorporated into novel inhibitors of the KRAS-G12D mutation, a key driver in several cancers. A significant challenge in this area has been achieving favorable oral bioavailability.
| Compound/Alternative | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (F%) | Reference |
| Compound 53a (with 3,8-diazabicyclo[3.2.1]octane) | ICR Mice | 30 mg/kg, oral | Not Reported | Not Reported | 11.3 | 10.6 | [Discovery of Pyrazoloquinazoline Analogues as Orally Bioavailable KRAS-G12D Inhibitors] |
| MRTX1133 | Rats | 25 mg/kg, oral | 129.90 ± 25.23 | 0.75 | 1.12 ± 0.46 | 2.92 | [1][2] |
| MRTX1133 | Rats | 5 mg/kg, i.v. | Not Applicable | Not Applicable | 2.88 ± 1.08 | Not Applicable | [1][2] |
Key Observation: Compound 53a, a pyrazoloquinazoline derivative featuring a 3,8-diazabicyclo[3.2.1]octane moiety, demonstrates significantly improved oral bioavailability in mice compared to the structurally distinct KRAS-G12D inhibitor, MRTX1133, in rats.[1][2] This suggests that the incorporation of the 3,8-diazabicyclo[3.2.1]octane scaffold can be a successful strategy to overcome the poor oral absorption often observed with this class of inhibitors.[3][4]
Analgesic Compounds (nAChR Agonists)
Derivatives of 3,8-diazabicyclo[3.2.1]octane have been investigated as potent analgesics, acting as agonists at nicotinic acetylcholine receptors. These compounds are often compared to the natural alkaloid epibatidine, a potent but toxic nAChR agonist.[5][6] While detailed quantitative pharmacokinetic data for these specific derivatives are limited in the public domain, qualitative descriptions of their in vivo activity provide some insights.
| Compound/Alternative | Animal Model | Key Pharmacological Effect | Duration of Action | Reference |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | Mouse | Significant increase in pain threshold | ~45 minutes | [Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling] |
| Epibatidine | Rat | Potent antinociception | Not specified | [6] |
Key Observation: The 3,8-diazabicyclo[3.2.1]octane-based analgesic demonstrates a significant in vivo effect, suggesting adequate absorption and distribution to the site of action. However, without quantitative pharmacokinetic data, a direct comparison of its ADME properties with epibatidine is not possible. The development of epibatidine analogs has been driven by the need to improve the therapeutic window and reduce toxicity.[5][6]
Experimental Protocols
The following are detailed methodologies for key in vivo pharmacokinetic experiments, based on standard preclinical practices.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2, and bioavailability) of a test compound after intravenous and oral administration.
Materials:
-
Test compound (3,8-diazabicyclo[3.2.1]octane derivative or alternative)
-
Vehicle for formulation (e.g., saline, 5% DMSO/5% Solutol HS 15 in saline)
-
Male Sprague-Dawley rats or ICR mice (8-10 weeks old)
-
Dosing syringes and needles (for i.v. and oral gavage)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dosing Formulation: Prepare the test compound in a suitable vehicle. For intravenous administration, the compound must be fully solubilized. For oral administration, a solution or a homogenous suspension is acceptable.
-
Dosing:
-
Intravenous (i.v.): Administer the compound as a bolus injection into the tail vein.
-
Oral (p.o.): Administer the compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of the test compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis.
Determination of Oral Bioavailability
Objective: To calculate the fraction of an orally administered dose of a test compound that reaches systemic circulation.
Procedure:
-
Conduct an in vivo pharmacokinetic study as described above, with both intravenous and oral administration groups.
-
Calculate the Area Under the Curve (AUC) from time zero to the last measurable concentration point (AUC0-t) for both routes of administration.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) are provided below to illustrate fundamental concepts in pharmacokinetics.
Caption: The ADME (Absorption, Distribution, Metabolism, and Excretion) pathway of an orally administered drug.
Caption: Experimental workflow for a preclinical in vivo pharmacokinetic study.
Conclusion
The 3,8-diazabicyclo[3.2.1]octane scaffold represents a versatile and valuable component in the design of novel therapeutics. The available data, particularly in the context of KRAS-G12D inhibitors, highlight its potential to confer favorable pharmacokinetic properties, such as enhanced oral bioavailability. While quantitative data for the analgesic derivatives are less comprehensive, their demonstrated in vivo efficacy underscores their therapeutic potential. Further head-to-head preclinical pharmacokinetic studies are warranted to fully elucidate the ADME profiles of these compounds and to enable more direct and comprehensive comparisons with existing and emerging alternatives. This will be crucial for guiding the selection and optimization of the most promising candidates for clinical development.
References
- 1. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epibatidine: A Promising Natural Alkaloid in Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3,8-Diazabicyclo[3.2.1]octane-Based Ligands: A Cross-Reactivity Profile
A comprehensive guide for researchers and drug development professionals on the cross-reactivity and selectivity of 3,8-diazabicyclo[3.2.1]octane-based ligands across various CNS targets. This report synthesizes data from multiple studies to provide a comparative overview of binding affinities and functional activities, supported by detailed experimental protocols and visual pathway diagrams.
The 3,8-diazabicyclo[3.2.1]octane scaffold has emerged as a versatile platform in medicinal chemistry, leading to the development of potent ligands for a range of biological targets, primarily within the central nervous system. These rigid bicyclic structures offer a defined spatial arrangement of pharmacophoric features, enabling high-affinity interactions with receptors and transporters. This guide provides a comparative analysis of the cross-reactivity of these ligands, with a focus on nicotinic acetylcholine receptors (nAChRs), monoamine transporters, and opioid receptors.
Ligand-Target Interaction Profiles
The following tables summarize the binding affinities (Ki or IC50) and functional activities (EC50) of various 3,8-diazabicyclo[3.2.1]octane-based ligands, categorized by their primary biological targets.
Table 1: Nicotinic Acetylcholine Receptor (nAChR) Ligands
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Receptor Subtype Selectivity | Reference |
| 1a (3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane) | α4β2 nAChR | 4.1 ± 0.21 | - | High affinity for α4β2 subtype.[1][2] | [1][2] |
| Epibatidine Analogs | α4β2 nAChR | Picomolar affinity | Nanomolar agonist potency | High potency for hα4β2 receptor. | [3] |
Table 2: Monoamine Transporter Ligands
| Compound | Primary Target | Binding Affinity (IC50/Ki, nM) | Selectivity (vs. other transporters) | Reference |
| N-methyl/N-propylphenyl analogs | DAT | 8.0 / 8.2 (IC50) | High selectivity for DAT over SERT (88- to 93-fold).[4] | [4] |
| 8-cyclopropylmethyl derivative (22e) | DAT | 4.0 (Ki) | High SERT/DAT selectivity (1060-fold).[5] | [5] |
| 8-chlorobenzyl derivative (22g) | DAT | 3.9 (Ki) | High NET/DAT selectivity (1358-fold).[5] | [5] |
| 3β-(3,4-dichlorophenyl) analog | DAT/SERT | 5.7 (DAT, IC50) / 8.0 (SERT, IC50) | Potent inhibitor of both DAT and SERT.[6] | [6] |
| 3-(3,4-dichlorophenyl)-2,3-unsaturated analog | DAT | 4.5 (IC50) | Highly selective for DAT over SERT (>800-fold).[6] | [6] |
Table 3: Opioid Receptor Ligands
| Compound Series | Primary Target | Binding Affinity (Ki, nM) | Selectivity (vs. other opioid receptors) | Reference |
| Diazatricyclodecane Derivatives | μ-opioid | Nanomolar range | High selectivity for μ-receptors over δ- and κ-receptors.[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assays
Objective: To determine the binding affinity of the ligands for their respective target receptors or transporters.
General Protocol:
-
Membrane Preparation: Tissues (e.g., rat brain cortex for nAChRs, rat striatum for DAT) are homogenized in an appropriate buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes. The final pellet is resuspended in the assay buffer.
-
Binding Reaction: A mixture containing the membrane preparation, a specific radioligand (e.g., [3H]cytisine for α4β2 nAChRs, [3H]WIN 35,428 for DAT, [3H]citalopram for SERT), and varying concentrations of the unlabeled test compound is incubated.[1][5][6]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
nAChR Functional Activity Assay (Ca2+ Dynamics)
Objective: To assess the functional activity (agonist/antagonist properties) of ligands at nAChRs.
Protocol:
-
Cell Culture: Cell lines expressing the nAChR subtype of interest (e.g., IMR-32, K177, TE671) are cultured under standard conditions.[1]
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: The test compound is applied to the cells at various concentrations.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a fluorometric imaging plate reader.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) and the intrinsic activity relative to a standard agonist are calculated.[1]
Visualizing Ligand-Target Interactions and Experimental Workflow
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Workflow for Radioligand Binding Assay.
Caption: nAChR Agonist Signaling Pathway.
Concluding Remarks
The 3,8-diazabicyclo[3.2.1]octane framework has proven to be a valuable scaffold for developing ligands with high affinity and selectivity for various neurological targets. The data compiled in this guide highlight the potential for significant cross-reactivity, which can be modulated by substitutions on the bicyclic core. For instance, subtle structural modifications can dramatically shift selectivity between monoamine transporters. Researchers and drug development professionals should consider comprehensive cross-reactivity profiling during the early stages of discovery to better understand the pharmacological profile of these promising compounds and to anticipate potential off-target effects. The detailed experimental protocols provided herein offer a foundation for such comparative studies.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3,8-Diazabicyclo[3.2.1]octanes: Established Routes vs. Novel Approaches
For researchers, scientists, and professionals in drug development, the 3,8-diazabicyclo[3.2.1]octane scaffold is a crucial component in the design of novel therapeutics. Its rigid conformational structure makes it a valuable pharmacophore in a range of biologically active compounds. This guide provides a comprehensive benchmark of established synthetic routes against emerging new methods for the construction of this important bicyclic amine, offering a comparative analysis of their efficiency, practicality, and overall utility. Experimental data has been compiled to facilitate objective comparison, and detailed protocols for key reactions are provided.
Established Synthetic Routes: The Workhorses of Medicinal Chemistry
Traditional methods for the synthesis of the 3,8-diazabicyclo[3.2.1]octane core have been refined over decades and are widely employed in both academic and industrial settings. These routes are generally characterized by their reliability and the accessibility of starting materials.
One of the most prominent and well-established methods is the 1,3-dipolar cycloaddition of 3-oxidopyraziniums . This approach involves the reaction of a 3-oxidopyrazinium betaine with a suitable dipolarophile, such as an acrylate derivative, to construct the bicyclic framework in a single key step.[1] This method offers a convergent approach to the target scaffold.
Another classical approach involves a multi-step linear synthesis commencing from acyclic precursors , such as derivatives of adipic or suberic acid. These routes typically involve the sequential formation of the two rings through cyclization reactions. While often longer, these methods can provide greater control over the introduction of substituents.
A third established strategy is the intramolecular cyclization of N-substituted-cis-2,5-bis(aminomethyl)pyrrolidines . This method relies on the pre-formation of the five-membered pyrrolidine ring, followed by the construction of the second six-membered ring through an intramolecular reaction.
The logical workflow for a typical established multi-step synthesis is depicted below:
Caption: Logical workflow of a typical multi-step synthesis.
New Synthetic Methods: Innovations in Efficiency and Selectivity
In recent years, the demand for more efficient, stereoselective, and environmentally benign synthetic methods has driven the development of novel approaches to the 3,8-diazabicyclo[3.2.1]octane core. These new strategies often leverage modern catalytic systems and biocatalysis to overcome the limitations of classical routes.
Asymmetric synthesis via intramolecular azomethine ylide cycloaddition has emerged as a powerful tool for the enantioselective construction of the scaffold. This method generates a chiral azomethine ylide which then undergoes an intramolecular [3+2] cycloaddition to form the bicyclic system with high stereocontrol.
Another promising avenue is the use of enzymatic reactions . Biocatalysis offers the potential for highly selective transformations under mild reaction conditions, reducing the need for protecting groups and minimizing waste. For instance, enzymes can be employed for key bond-forming or resolution steps in the synthetic sequence.
The general workflow for a modern asymmetric approach is illustrated below:
Caption: Workflow of a modern asymmetric synthetic route.
Quantitative Comparison of Synthetic Routes
To provide a clear and objective comparison, the following tables summarize key quantitative data for representative examples of both established and new synthetic methods.
Table 1: Established Synthetic Routes
| Method | Starting Material | Key Reaction | Number of Steps | Overall Yield (%) | Stereoselectivity | Reference |
| 1,3-Dipolar Cycloaddition | 3-Oxidopyrazinium & Acrylate | [3+2] Cycloaddition | 2-3 | 40-60 | Diastereoselective | [1] |
| Linear Synthesis | Adipic acid derivative | Sequential cyclizations | 5-7 | 15-30 | Racemic or Diastereoselective | |
| Intramolecular Cyclization | cis-2,5-Bis(aminomethyl)pyrrolidine | Intramolecular nucleophilic substitution | 4-6 | 25-40 | Depends on starting material |
Table 2: New Synthetic Methods
| Method | Starting Material | Key Reaction | Number of Steps | Overall Yield (%) | Enantioselectivity (ee%) | Reference |
| Asymmetric Azomethine Ylide Cycloaddition | α-Amino acid derivative | Intramolecular [3+2] Cycloaddition | 3-5 | 35-50 | >95 | |
| Enzymatic Desymmetrization | Prochiral diamine | Enzymatic acylation | 4-6 | 30-45 | >98 |
Experimental Protocols for Key Experiments
Established Route: 1,3-Dipolar Cycloaddition of a 3-Oxidopyrazinium
-
Step 1: Synthesis of the 3-Oxidopyrazinium Salt. To a solution of the corresponding 2-aminopyrazine (1.0 eq) in a suitable solvent such as acetonitrile is added an alkylating agent (e.g., methyl iodide, 1.1 eq). The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the pyrazinium salt.
-
Step 2: In situ generation of the Betaine and Cycloaddition. The pyrazinium salt (1.0 eq) is suspended in a solvent like dichloromethane. A base, such as triethylamine (1.2 eq), is added, and the mixture is stirred for 30 minutes to generate the 3-oxidopyrazinium betaine in situ. The dipolarophile (e.g., methyl acrylate, 1.5 eq) is then added, and the reaction is stirred at room temperature for 48 hours. The reaction mixture is then concentrated, and the residue is purified by column chromatography on silica gel to afford the 3,8-diazabicyclo[3.2.1]octane derivative.[1]
New Method: Asymmetric Intramolecular Azomethine Ylide Cycloaddition
-
Step 1: Synthesis of the Azomethine Ylide Precursor. An N-alkenyl-α-amino ester (1.0 eq) is reacted with an aldehyde (1.1 eq) in the presence of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) in a solvent such as toluene with azeotropic removal of water. After completion of the reaction, the solvent is removed under reduced pressure.
-
Step 2: Asymmetric Cycloaddition. The crude azomethine ylide precursor is dissolved in a suitable solvent (e.g., tetrahydrofuran) and treated with a chiral Lewis acid catalyst (e.g., a chiral copper-bisoxazoline complex, 0.1 eq) at a low temperature (e.g., -78 °C). The reaction is stirred for several hours until completion, as monitored by TLC. The reaction is then quenched, and the product is purified by column chromatography to yield the enantiomerically enriched 3,8-diazabicyclo[3.2.1]octane derivative.
Conclusion
The choice of synthetic route for the construction of the 3,8-diazabicyclo[3.2.1]octane scaffold is dependent on the specific requirements of the target molecule and the overall research or development goals. Established methods, particularly the 1,3-dipolar cycloaddition of 3-oxidopyraziniums, offer reliable and well-understood pathways to a variety of derivatives. However, for applications where high stereopurity is paramount and improved efficiency is desired, the newer asymmetric methods present a compelling advantage. The continued development of novel catalytic systems and biocatalytic approaches is expected to further enhance the synthetic accessibility of this important structural motif, paving the way for the discovery of next-generation therapeutics.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate, a common building block in medicinal chemistry. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate careful handling. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Additionally, it may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. | To prevent skin contact and irritation.[1][3] |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. | To protect against splashes and eye irritation.[1][3] |
| Lab Coat | A standard laboratory coat. | To protect clothing and skin from accidental spills. |
| Respiratory Protection | Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be required. | To avoid inhalation and respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. This typically involves incineration or other forms of chemical destruction.
1. Waste Collection and Storage:
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves) in a dedicated, properly labeled, and sealed waste container.
-
Container: The container should be made of a material compatible with the chemical and kept tightly closed.[1][4]
-
Labeling: Clearly label the waste container with the chemical name, "this compound," and appropriate hazard symbols (e.g., "Harmful," "Irritant").
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1][5]
2. Arranging for Disposal:
-
Licensed Disposal Company: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[3] Provide them with the safety data sheet (SDS) for the compound.
-
Transportation: Do not attempt to transport the chemical waste yourself unless you are trained and authorized to do so.
3. Decontamination of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in a separate, labeled container for disposal along with the chemical waste.
-
Container Disposal: Once triple-rinsed, the container can be punctured to prevent reuse and then disposed of as regular laboratory waste or recycled, in accordance with local regulations.[5]
Important "Don'ts":
-
Do not dispose of this chemical down the drain or in regular trash.[1][5]
-
Do not mix this waste with other incompatible chemical waste streams.
-
Do not allow the chemical or its waste to enter the environment.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
